molecular formula C11H14FNO B1602843 4-(3-Fluorophenoxy)piperidine CAS No. 3202-35-5

4-(3-Fluorophenoxy)piperidine

Cat. No.: B1602843
CAS No.: 3202-35-5
M. Wt: 195.23 g/mol
InChI Key: ADUCMSHWWWCKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUCMSHWWWCKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594436
Record name 4-(3-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3202-35-5
Record name 4-(3-Fluorophenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3202-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorophenoxy)piperidine is a key heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a flexible piperidine ring and a fluorinated aromatic moiety imparts desirable physicochemical properties, making it a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure of this compound, including its synthesis, spectroscopic characterization, and applications in drug discovery, with a particular focus on its role as a precursor to central nervous system (CNS) active compounds. The strategic incorporation of a fluorine atom on the phenoxy ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making a thorough understanding of its structure crucial for rational drug design.[1]

Molecular Structure and Properties

This compound is comprised of a saturated six-membered piperidine ring linked at the 4-position to a 3-fluorophenoxy group via an ether linkage. The presence of the basic nitrogen atom in the piperidine ring allows for the formation of salts, such as the commonly available hydrochloride salt.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₁₁H₁₄FNOPubChem
Molecular Weight 195.23 g/mol PubChem
Appearance White solid (for hydrochloride salt)[1]
CAS Number 3202-36-6 (for hydrochloride salt)[1]
SMILES C1CNCCC1OC2=CC(=CC=C2)FPubChemLite
InChI InChI=1S/C11H14FNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2PubChemLite

Note: Some properties listed are for the hydrochloride salt, as data for the free base is less commonly reported.

The fluorine substituent at the meta-position of the phenyl ring is a key feature, influencing the electronic properties of the aromatic system and the overall lipophilicity of the molecule. This strategic fluorination can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and practical methods involve the formation of the ether linkage between a piperidine precursor and a fluorinated phenol derivative.

Williamson Ether Synthesis

A primary and straightforward approach is the Williamson ether synthesis. This method involves the reaction of a deprotonated 4-hydroxypiperidine with a suitable 3-fluoro-halobenzene, or more commonly, the reaction of 3-fluorophenol with a 4-halopiperidine derivative. To facilitate the reaction with 4-hydroxypiperidine, a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is typically employed.

Experimental Protocol: Williamson Ether Synthesis

  • Protection of Piperidine: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield N-Boc-4-hydroxypiperidine.

  • Deprotonation: The N-Boc-4-hydroxypiperidine is then deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the corresponding alkoxide.

  • Nucleophilic Substitution: 3-Fluoronitrobenzene is added to the reaction mixture. The alkoxide displaces the nitro group (or a halide in other variations) via nucleophilic aromatic substitution to form N-Boc-4-(3-fluorophenoxy)piperidine.

  • Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure compound.

Williamson_Ether_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2 & 3: Ether Formation cluster_2 Step 4: Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Et₃N N-Boc-4-(3-fluorophenoxy)piperidine N-Boc-4-(3-fluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(3-fluorophenoxy)piperidine 1. NaH 2. 3-Fluoronitrobenzene This compound This compound N-Boc-4-(3-fluorophenoxy)piperidine->this compound TFA or HCl Buchwald_Hartwig_Coupling N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(3-fluorophenoxy)piperidine N-Boc-4-(3-fluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(3-fluorophenoxy)piperidine Pd(OAc)₂, XPhos, Cs₂CO₃ 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene->N-Boc-4-(3-fluorophenoxy)piperidine This compound This compound N-Boc-4-(3-fluorophenoxy)piperidine->this compound TFA or HCl Drug_Discovery_Applications This compound This compound SSRIs SSRIs This compound->SSRIs Precursor for Dopamine Receptor Modulators Dopamine Receptor Modulators This compound->Dopamine Receptor Modulators Precursor for Neuropharmacological Agents Neuropharmacological Agents This compound->Neuropharmacological Agents Precursor for CNS Disorders CNS Disorders SSRIs->CNS Disorders Treatment for Dopamine Receptor Modulators->CNS Disorders Treatment for Neuropharmacological Agents->CNS Disorders Treatment for

References

A Senior Application Scientist's Guide to the Synthesis of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3-Fluorophenoxy)piperidine is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of therapeutic agents, particularly those targeting the central nervous system.[1][2] Its structure, which combines a piperidine ring with a fluorophenoxy moiety, imparts favorable pharmacokinetic properties such as enhanced lipophilicity and metabolic stability.[1][3] This guide provides an in-depth technical overview of the primary synthetic pathways to this valuable compound. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of established methods, including the Williamson ether synthesis and the Mitsunobu reaction. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this important scaffold.

Introduction: Strategic Importance in Drug Discovery

The piperidine heterocycle is one of the most ubiquitous scaffolds in approved pharmaceuticals.[2] When coupled with a 3-fluorophenoxy group, the resulting molecule, this compound, becomes an attractive starting point for developing selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[1] The fluorine atom is a strategic addition; its high electronegativity can modulate the pKa of the piperidine nitrogen, influencing receptor binding affinity and metabolic pathways.[3] The synthesis of this compound, therefore, requires robust and scalable methods that can be reliably implemented in a drug discovery setting. The core challenge lies in the efficient formation of the aryl ether bond between the 3-fluorophenol and the 4-hydroxypiperidine core.

A crucial aspect of any synthesis is the management of the piperidine nitrogen's reactivity. To prevent unwanted side reactions, the nitrogen is typically protected with a suitable group, most commonly the tert-butoxycarbonyl (Boc) group.[4][5] This protecting group is stable under the basic or neutral conditions of ether formation and can be cleanly removed under acidic conditions in the final step.[6][7][8]

cluster_retrosynthesis Retrosynthetic Analysis cluster_starting_materials Key Starting Materials Target This compound Disconnection C-O Ether Bond Deprotection Target->Disconnection Protected_Intermediate N-Boc-4-(3-Fluorophenoxy)piperidine Piperidine N-Boc-4-hydroxypiperidine Protected_Intermediate->Piperidine From Phenol 3-Fluorophenol Protected_Intermediate->Phenol From Disconnection->Protected_Intermediate

Figure 1: Core Retrosynthetic Strategy

Pathway I: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers.[9][10] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[11] In the context of this compound synthesis, this involves the deprotonation of 3-fluorophenol to form a phenoxide, which then attacks an electrophilic 4-substituted piperidine.

Mechanistic Rationale and Key Parameters

The reaction is initiated by deprotonating 3-fluorophenol with a suitable base to generate the nucleophilic 3-fluorophenoxide ion. The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, driving the reaction forward. The phenoxide then attacks the N-Boc-4-hydroxypiperidine, which has been activated by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate.

  • Base Selection: Sodium hydride (NaH) is a common choice due to its strength and the fact that the only byproduct is hydrogen gas. Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures or longer reaction times.

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the phenoxide.[10]

  • Leaving Group: While alkyl halides are traditional, activating the hydroxyl group of N-Boc-4-hydroxypiperidine as a sulfonate ester (e.g., tosylate or mesylate) creates an excellent leaving group for the SN2 displacement.[11]

Phenol 3-Fluorophenol Phenoxide 3-Fluorophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base NaH SN2 SN2 Attack Phenoxide->SN2 Piperidinol N-Boc-4-hydroxypiperidine Piperidinol_OTs N-Boc-4-piperidinyl-tosylate (Electrophile) Piperidinol->Piperidinol_OTs Activation TosCl TsCl, Pyridine Piperidinol_OTs->SN2 Product N-Boc-4-(3-Fluorophenoxy)piperidine SN2->Product

Figure 2: Williamson Ether Synthesis Workflow
Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.

Step 1: Synthesis of N-Boc-4-(3-Fluorophenoxy)piperidine

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add a solution of 3-fluorophenol (1.1 eq.) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in anhydrous DMF (10 mL) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-(3-fluorophenoxy)piperidine.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified N-Boc-4-(3-fluorophenoxy)piperidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane (10 vol).[8][12]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and filter to collect the hydrochloride salt of the product.

  • To obtain the free base, dissolve the salt in water, basify with aqueous NaOH, and extract with dichloromethane. Dry the organic layer and concentrate to afford this compound.

Pathway II: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and often milder route to ethers by activating an alcohol in situ.[13][14] It allows for the conversion of primary and secondary alcohols to a wide variety of functional groups, including phenyl ethers, typically with clean inversion of stereochemistry at the alcohol carbon.[15]

Mechanistic Rationale and Key Parameters

The reaction mechanism is complex but powerful.[14] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium salt intermediate.[13] This intermediate activates the hydroxyl group of N-Boc-4-hydroxypiperidine, making it an excellent leaving group. The 3-fluorophenol, acting as the nucleophile, can then displace the activated hydroxyl group.

  • Reagents: The core reagents are the alcohol (N-Boc-4-hydroxypiperidine), the nucleophile (3-fluorophenol), triphenylphosphine (PPh₃), and an azodicarboxylate (DEAD or DIAD).[16]

  • Acidity of Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13, making phenols ideal candidates.[14]

  • Solvent: Anhydrous THF is the most common solvent.

  • Work-up: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate.[17] Purification often requires careful chromatography.

Start N-Boc-4-hydroxypiperidine + 3-Fluorophenol + PPh3 Add_DIAD Add DIAD in THF at 0 °C Start->Add_DIAD Reaction Stir at RT (Formation of Betaine, Oxyphosphonium salt) Add_DIAD->Reaction Displacement SN2 Displacement by Phenoxide Reaction->Displacement Quench Quench Reaction Displacement->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Chromatography (Remove TPPO & Hydrazine) Workup->Purify Product N-Boc-4-(3-Fluorophenoxy)piperidine Purify->Product

Figure 3: Mitsunobu Reaction Experimental Workflow
Detailed Experimental Protocol

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 3-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 vol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 5 °C.[16]

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash successively with 1M NaOH, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • The subsequent deprotection step follows the same procedure as described in the Williamson ether synthesis protocol.

Alternative Pathway: Buchwald-Hartwig C-O Coupling

For more challenging substrates or as a modern alternative, the Buchwald-Hartwig amination chemistry can be adapted for C-O bond formation.[18][19] This palladium-catalyzed cross-coupling reaction can form aryl ethers from aryl halides (or triflates) and alcohols.[20] In this scenario, one would couple 3-fluoro-bromobenzene with N-Boc-4-hydroxypiperidine. This method offers excellent functional group tolerance but requires careful optimization of the palladium catalyst, ligand, and base.[21] While powerful, it is often considered a secondary choice for this specific transformation due to the higher cost of reagents and the ready availability of the phenol component for SN2-type reactions.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on several factors including scale, cost, available equipment, and the need for stereochemical control (though not relevant for this achiral target).

Parameter Williamson Ether Synthesis Mitsunobu Reaction Buchwald-Hartwig Coupling
Reagents Inexpensive base (NaH), sulfonyl chloridePPh₃, DIAD/DEAD (costly, hazardous)Pd catalyst, specialized ligand (costly)
Conditions Requires heating (e.g., 80 °C)Mild (0 °C to RT)Requires heating, inert atmosphere
Byproducts Inorganic salts (easily removed)TPPO, hydrazine (difficult to remove)Ligand/catalyst residues
Scalability Generally high, well-establishedChallenging due to byproduct removalCan be scalable with process optimization
Advantages Cost-effective, simple work-upMild conditions, good for sensitive substratesExcellent functional group tolerance
Disadvantages Harsher conditions, requires pre-activationStoichiometric, difficult purificationHigh cost, catalyst screening required

Conclusion

The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis, leveraging the reaction between 3-fluorophenol and an activated N-Boc-4-hydroxypiperidine derivative. This method is robust, scalable, and cost-effective. The Mitsunobu reaction offers a valuable, milder alternative, though it presents challenges in purification and reagent cost, making it more suitable for smaller-scale syntheses or when dealing with more delicate substrates. While palladium-catalyzed C-O coupling methods exist, they are typically not the primary choice for this specific target unless other synthetic constraints are present. A successful synthesis campaign will always begin with the protection of the piperidine nitrogen, followed by the core etherification reaction, and conclude with a clean deprotection to yield the final, valuable building block for drug discovery.

References

The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 4-(3-Fluorophenoxy)piperidine and Its Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenoxy)piperidine is a key chemical scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse range of centrally acting agents. While detailed public data on the specific binding affinities and functional potencies of the parent molecule are not extensively documented, its utility as a precursor for potent and selective monoamine transporter ligands is well-established. This guide provides an in-depth analysis of the inferred mechanism of action of this compound, drawing upon the extensive structure-activity relationship (SAR) data from its numerous derivatives. We will explore its role in the development of selective serotonin reuptake inhibitors (SSRIs), dopamine transporter (DAT) inhibitors, and other neuropharmacological agents. This document will further provide detailed, field-proven experimental protocols for the characterization of such compounds, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for various pharmacophoric elements.[1] When combined with a phenoxy moiety, the resulting phenoxypiperidine structure becomes a privileged scaffold for engaging with a variety of biological targets, most notably the monoamine transporters. The introduction of a fluorine atom at the 3-position of the phenoxy ring, as in this compound, offers several advantages in drug design, including enhanced metabolic stability and altered electronic properties that can fine-tune binding interactions.[2]

This compound has been widely utilized as a key intermediate in the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.[2] Its structural simplicity and synthetic accessibility make it an ideal starting point for the exploration of chemical space around critical central nervous system (CNS) targets.

Inferred Primary Mechanism of Action: A Focus on Monoamine Transporters

Based on the pharmacological profiles of its numerous derivatives, the primary mechanism of action of compounds derived from the this compound scaffold is the inhibition of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[3] Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressants, anxiolytics, and psychostimulants.

Interaction with the Serotonin Transporter (SERT)

The this compound scaffold is a common structural motif in selective serotonin reuptake inhibitors (SSRIs).[2] The phenoxy group can mimic aspects of the serotonin molecule, allowing it to bind to the active site of SERT. The piperidine ring serves to orient the molecule within the binding pocket and can be further substituted to enhance affinity and selectivity. The 3-fluoro substituent can modulate the electronic distribution of the phenoxy ring, potentially influencing key interactions with amino acid residues in the transporter.

Interaction with the Dopamine Transporter (DAT)

Derivatives of this compound have also been developed as potent and selective DAT inhibitors.[4] In this context, the phenoxy and piperidine moieties are thought to occupy regions of the DAT binding site that accommodate the phenyl and amino groups of dopamine. Structure-activity relationship studies have shown that modifications to the piperidine nitrogen are crucial for tuning DAT affinity and selectivity over other monoamine transporters.[5]

Dual and Triple Reuptake Inhibition

The versatility of the this compound scaffold allows for the development of compounds with broader activity profiles, including dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) that also block DAT.[6] Such agents are of significant interest for treating a wider range of symptoms in depression and other mood disorders.

The following diagram illustrates the general principle of monoamine transporter inhibition by a ligand derived from the this compound scaffold.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAT Monoamine Transporter (SERT, DAT, or NET) MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA_cleft Monoamine Neurotransmitter Vesicle->MA_cleft Release MA_cleft->MAT Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Ligand This compound Derivative Ligand->MAT Inhibition

Figure 1. General mechanism of monoamine transporter inhibition.

Structure-Activity Relationships (SAR): Guiding Principles for Drug Design

The development of potent and selective monoamine transporter inhibitors from the this compound scaffold is guided by key structure-activity relationships.

Structural Modification Impact on Activity Rationale
Substitution on Piperidine Nitrogen High impact on affinity and selectivity for DAT, SERT, and NET.The substituent interacts with a region of the transporter binding pocket that is critical for determining selectivity.[5]
Position of Fluorine on Phenoxy Ring Modulates potency and metabolic stability.The electronic properties of the fluorine atom can influence key hydrogen bonding and electrostatic interactions within the binding site.[1]
Linker between Piperidine and other moieties Can convert SNRIs to TRIs.The length and flexibility of a linker can alter the orientation of the pharmacophore, enabling or disabling interactions with different transporters.[7]

Experimental Protocols for Characterization

The following protocols are standard methods for evaluating the interaction of novel compounds with monoamine transporters.

Radioligand Binding Assays

These assays determine the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay for SERT, DAT, and NET

  • Preparation of Membranes:

    • Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or cells expressing the transporter of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A range of concentrations of the test compound (e.g., this compound derivative).

      • A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

      • Membrane preparation.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Membranes (Brain Tissue or Cells) start->prep assay Set up 96-well plate: Buffer, Test Compound, Radioligand, Membranes prep->assay incubate Incubate to Equilibrium assay->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Figure 2. Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake Assays

These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Protocol: [³H]Neurotransmitter Uptake Assay in Rat Brain Synaptosomes

  • Preparation of Synaptosomes:

    • Dissect and homogenize the brain region of interest (e.g., striatum for dopamine uptake) in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in a physiological buffer (e.g., Krebs-Ringer buffer) containing a monoamine oxidase inhibitor to prevent neurotransmitter degradation.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

    • Initiate uptake by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Allow the uptake to proceed for a short period (typically 1-5 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀).

G start Start prep Prepare Synaptosomes (Brain Tissue) start->prep preincubate Pre-incubate Synaptosomes with Test Compound prep->preincubate initiate Initiate Uptake with [3H]Neurotransmitter preincubate->initiate incubate Short Incubation (1-5 min) initiate->incubate terminate Terminate by Filtration & Washing incubate->terminate count Scintillation Counting terminate->count analyze Calculate IC50 count->analyze end End analyze->end

Figure 3. Workflow for a synaptosomal uptake assay.

Conclusion

This compound stands as a testament to the power of scaffold-based drug discovery in modern neuroscience. While the parent molecule itself may be considered a building block rather than a final drug candidate, its structural features provide an exceptional foundation for the development of a wide array of monoamine transporter inhibitors. The insights gained from the extensive structure-activity relationship studies of its derivatives continue to guide the design of novel CNS agents with improved efficacy and selectivity. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of such compounds, empowering researchers to further unravel the complexities of neurotransmitter modulation and to develop the next generation of treatments for neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Fluorophenoxy)piperidine is a versatile heterocyclic compound that has garnered significant interest within the pharmaceutical and neuroscience research sectors. Its structural motif, featuring a piperidine ring linked to a fluorinated phenyl group via an ether linkage, makes it a valuable building block in the synthesis of novel therapeutic agents.[1] The incorporation of a fluorine atom can modulate key physicochemical properties, influencing the compound's lipophilicity, basicity, and metabolic stability, which are critical parameters in drug design and development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on the practical experimental methodologies for their determination and the scientific rationale behind these choices. The primary audience for this document includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's characteristics for their work.

Core Physicochemical Profile

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₄FNO

  • Molecular Weight: 195.23 g/mol

  • CAS Number: 3202-36-6 (for the hydrochloride salt)[1]

  • Appearance: Typically a white solid in its hydrochloride salt form.[1]

The structural features of this compound, particularly the basic piperidine nitrogen and the lipophilic fluorophenoxy group, are the primary determinants of its chemical behavior.

Table 1: Summary of Key Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue (Free Base - Predicted)Value (Hydrochloride Salt - Experimental/Predicted)Significance in Drug Development
Molecular Formula C₁₁H₁₄FNOC₁₁H₁₄FNO · HCl[1]Defines the elemental composition and molecular mass.
Molecular Weight 195.23 g/mol 231.69 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point (°C) Not availableNot available (expected to be a solid)[1]Important for formulation, stability, and purity assessment.
Boiling Point (°C) Not availableNot applicableRelevant for purification and handling of the free base.
pKa ~8.5 - 9.5 (Estimated)Not applicableGoverns the degree of ionization at physiological pH, affecting solubility, permeability, and receptor binding.
logP 2.1 (Predicted)[2]Not applicableA measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism.
logD at pH 7.4 < 2.1 (Estimated)Not applicableThe effective lipophilicity at physiological pH, a more relevant predictor of in vivo behavior than logP for ionizable compounds.
Aqueous Solubility Low (Predicted)Higher than free base (Predicted)Crucial for dissolution and absorption; impacts formulation strategies.
Organic Solvent Solubility Generally solubleVariesImportant for synthesis, purification, and formulation.

Experimental Determination of Physicochemical Properties

This section details the experimental protocols for determining the key physicochemical properties of this compound. The methodologies are presented with an emphasis on the underlying scientific principles and practical considerations.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity. For crystalline solids like this compound hydrochloride, a sharp melting range suggests high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • Rationale: This technique provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs. Impurities typically depress and broaden the melting range.

Acid Dissociation Constant (pKa) Determination

The pKa of the piperidine nitrogen in this compound is a crucial parameter as it determines the extent of ionization at physiological pH. This, in turn, significantly impacts the compound's solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • A standard solution of this compound hydrochloride of known concentration (e.g., 0.01 M) is prepared in deionized water.

    • A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), is prepared.

  • Titration Procedure:

    • A known volume of the amine hydrochloride solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • The NaOH solution is added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The equivalence point is determined from the inflection point of the curve.

    • The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms of the amine are equal.

  • Causality: This method directly measures the change in proton concentration as the basic piperidine nitrogen is deprotonated by the strong base. The resulting titration curve provides a precise determination of the pKa.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare 0.01 M Amine HCl Solution titrate Titrate Amine HCl with NaOH prep_amine->titrate prep_naoh Prepare & Standardize 0.1 M NaOH prep_naoh->titrate record_ph Record pH after each addition titrate->record_ph Iterative Process plot_curve Plot pH vs. Volume of NaOH record_ph->plot_curve determine_ep Determine Equivalence Point plot_curve->determine_ep determine_pka pKa = pH at Half-Equivalence Point determine_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD) Assessment

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. For an ionizable compound like this compound, it is essential to distinguish between the partition coefficient (logP) of the neutral species and the distribution coefficient (logD) at a specific pH.

Experimental Protocol: Shake-Flask Method for logP/logD

  • System Preparation:

    • A biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other.

  • Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.

  • Partitioning:

    • A known volume of the aqueous solution containing the compound is mixed with an equal volume of n-octanol in a sealed container.

    • The mixture is agitated vigorously for a set period to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • logP: log ([Concentration in Octanol] / [Concentration in Aqueous Phase]) for the neutral species.

    • logD: log ([Total Concentration in Octanol] / [Total Concentration in Aqueous Phase]) at a specific pH.[3]

  • Rationale: This classic method directly measures the partitioning of the compound between a lipophilic and a hydrophilic phase, providing a direct measure of its lipophilicity. For ionizable compounds, determining logD at physiological pH (7.4) is more predictive of in vivo behavior than logP.[3][4]

Solubility Determination

The solubility of a compound in aqueous and organic media is critical for its absorption and formulation. The hydrochloride salt of this compound is expected to have higher aqueous solubility than the free base.

Experimental Protocol: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC with UV detection.

  • Rationale: This method ensures that the measured concentration represents the true equilibrium solubility of the compound in the given solvent at the specified temperature.

Analytical Characterization and Stability Assessment

Analytical techniques are essential for confirming the identity, purity, and stability of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Chromatographic System:

    • Column: A C18 stationary phase is commonly used for compounds of this polarity.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: A solution of this compound hydrochloride of known concentration is prepared in a suitable diluent (e.g., mobile phase).

  • Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. The ¹H NMR spectrum of the hydrochloride salt would show characteristic signals for the aromatic protons, the piperidine ring protons, and the proton on the nitrogen.[5]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Stability Studies

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[6]

  • Stress Conditions: Solutions of the compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid and solution at a high temperature (e.g., 60-80 °C).

    • Photodegradation: Exposure to UV and visible light.

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method at various time points. The method should be capable of separating the parent compound from all degradation products.

  • Rationale: This approach helps to elucidate the degradation pathways and to ensure that the analytical method used for stability testing is specific and can accurately measure the concentration of the intact drug in the presence of its degradants. The ether linkage and the piperidine ring are potential sites for degradation.[7][8]

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidative Degradation oxidation->hplc thermal Thermal Degradation thermal->hplc photo Photodegradation photo->hplc lcms LC-MS for Degradant ID hplc->lcms method_validation Validate Analytical Method hplc->method_validation pathways Identify Degradation Pathways lcms->pathways storage Define Storage Conditions pathways->storage

Caption: Workflow for forced degradation and stability assessment.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, and a thorough understanding of its physicochemical properties is paramount for its successful application in drug discovery and development. This guide has provided an in-depth overview of the key properties of this molecule and has detailed the experimental methodologies required for their determination. By employing these robust analytical techniques, researchers can gain the necessary insights to optimize the development of new and effective therapeutic agents based on this promising chemical scaffold.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-(3-Fluorophenoxy)piperidine in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a ubiquitous and invaluable scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to engage with a wide array of biological targets have cemented its status as a "privileged" structure. When combined with a fluorinated phenoxy moiety, specifically in the form of 4-(3-Fluorophenoxy)piperidine, it gives rise to a chemical entity of significant interest in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its role as a key building block, detail its synthesis and characterization, and explore its application in the development of next-generation neuropharmacological agents.

Introduction: The Strategic Importance of the 4-Aryloxypiperidine Motif

The design of CNS-active drugs presents a formidable challenge, requiring a delicate balance of physicochemical properties to ensure blood-brain barrier penetration, target engagement, and a favorable safety profile. The 4-aryloxypiperidine scaffold has emerged as a particularly successful motif in this arena. The piperidine ring provides a three-dimensional structure that can be readily functionalized to optimize binding to specific receptors and transporters. The introduction of an aryl ether linkage at the 4-position offers a vector for exploring structure-activity relationships (SAR) and fine-tuning properties such as lipophilicity and metabolic stability.

The incorporation of a fluorine atom, particularly on the phenyl ring, is a well-established strategy in medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, conformation, metabolic stability, and binding affinity. In the context of this compound, the placement of the fluorine atom at the meta position of the phenoxy ring introduces specific electronic effects that can modulate the molecule's interaction with its biological targets.

This guide will illuminate the journey of this compound from a chemical novelty to a valuable tool in the medicinal chemist's arsenal.

Discovery and Historical Context: A Building Block for Neuropharmacology

While a singular, seminal publication detailing the initial discovery of this compound remains elusive in publicly accessible literature, its emergence can be traced through the patent landscape of the late 20th century, closely tied to the development of potent and selective neuropharmacological agents. The synthesis and investigation of various fluorinated aryl piperidine derivatives were driven by the quest for improved treatments for depression, anxiety, and other CNS disorders.

The structural motif of a fluorophenoxy group linked to a piperidine ring appears in patents for compounds targeting the serotonin and dopamine systems. For instance, the development of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor antagonists often involved the exploration of a wide range of substituted piperidine analogs.[1] It is highly probable that this compound was first synthesized and characterized within the confidential research programs of pharmaceutical companies as a key intermediate or a member of a compound library aimed at identifying novel CNS drug candidates.

Its commercial availability as a research chemical, with the hydrochloride salt assigned CAS number 3202-36-6, signifies its recognized value as a versatile building block for further chemical exploration. The historical significance of this compound, therefore, lies not in a celebrated discovery but in its quiet and persistent contribution to the iterative process of drug design and development.

Synthesis and Characterization: Constructing the Core Scaffold

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction or a variation of the Williamson ether synthesis. These methods provide a reliable and scalable route to this important intermediate.

Synthetic Pathways

A plausible and efficient synthetic route involves the coupling of 4-hydroxypiperidine with an activated 3-fluorophenyl derivative. Two primary strategies are outlined below:

Method A: Nucleophilic Aromatic Substitution (SNAr) with an Activated Fluorophenyl Ring

This approach utilizes a 3-fluorophenyl ring activated by an electron-withdrawing group, such as a nitro group, to facilitate nucleophilic attack by the hydroxyl group of 4-hydroxypiperidine.

SNAr_Synthesis cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination (Sandmeyer-type reaction) cluster_3 Step 4: Deprotection 4-hydroxypiperidine N-Boc-4-hydroxypiperidine ether_product N-Boc-4-(3-nitrophenoxy)piperidine 4-hydroxypiperidine->ether_product 1. 1-fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene 1-fluoro-3-nitrobenzene->ether_product nitro_compound N-Boc-4-(3-nitrophenoxy)piperidine base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) base->ether_product amino_compound N-Boc-4-(3-aminophenoxy)piperidine nitro_compound->amino_compound 2. amino_compound_2 N-Boc-4-(3-aminophenoxy)piperidine reducing_agent Reducing Agent (e.g., H2/Pd-C, SnCl2) reducing_agent->amino_compound fluoro_compound N-Boc-4-(3-fluorophenoxy)piperidine amino_compound_2->fluoro_compound 3. protected_final N-Boc-4-(3-fluorophenoxy)piperidine fluorination_reagents Reagents (e.g., NaNO2, HBF4) fluorination_reagents->fluoro_compound final_product This compound protected_final->final_product 4. acid Acid (e.g., HCl, TFA) acid->final_product Williamson_Ether_Synthesis cluster_0 Step 1: Protection & Alkoxide Formation cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection 4-hydroxypiperidine 4-Hydroxypiperidine protected_alcohol N-Boc-4-hydroxypiperidine 4-hydroxypiperidine->protected_alcohol 1a. alkoxide N-Boc-4-piperidinolate protected_alcohol->alkoxide 1b. alkoxide_2 N-Boc-4-piperidinolate boc_anhydride Boc2O boc_anhydride->protected_alcohol base_alkoxide Base (e.g., NaH) base_alkoxide->alkoxide protected_final N-Boc-4-(3-fluorophenoxy)piperidine alkoxide_2->protected_final 2. fluoro_bromo_benzene 1-Bromo-3-fluorobenzene fluoro_bromo_benzene->protected_final protected_final_2 N-Boc-4-(3-fluorophenoxy)piperidine solvent Solvent (e.g., THF, DMF) solvent->protected_final final_product This compound protected_final_2->final_product 3. acid Acid (e.g., HCl, TFA) acid->final_product Applications cluster_0 Therapeutic Targets cluster_1 Therapeutic Areas Core This compound SERT Serotonin Transporter (SERT) Core->SERT Precursor for SSRIs D4R Dopamine D4 Receptor Core->D4R Scaffold for D4 Ligands Other_CNS Other CNS Targets (e.g., other GPCRs, ion channels) Core->Other_CNS Versatile Building Block Depression Depression/Anxiety (SSRIs) SERT->Depression Schizophrenia Schizophrenia/ADHD (D4 Ligands) D4R->Schizophrenia Neurodegenerative Neurodegenerative Diseases Other_CNS->Neurodegenerative

References

An In-Depth Technical Guide to 4-(3-Fluorophenoxy)piperidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the privileged piperidine scaffold, a ubiquitous feature in numerous approved drugs, the resulting fluorinated piperidine derivatives represent a class of high-value intermediates for drug discovery. 4-(3-Fluorophenoxy)piperidine, in particular, has emerged as a critical building block, primarily in the development of novel therapeutics targeting the central nervous system (CNS). Its unique structural combination of a flexible piperidine ring, a lipophilic phenoxy linker, and a strategically placed fluorine atom provides a versatile platform for synthesizing a new generation of selective and efficacious drugs. This guide offers a comprehensive technical overview of this compound, its identifiers, physicochemical properties, synthesis, applications, and analytical characterization.

Part 1: Core Chemical Identity and Properties

Chemical Identifiers

The compound is most commonly supplied and utilized as its hydrochloride salt to enhance stability and solubility in aqueous media.

IdentifierThis compound HydrochlorideThis compound (Free Base)
CAS Number 3202-36-6[1]Information not readily available
IUPAC Name This compound;hydrochlorideThis compound
Molecular Formula C₁₁H₁₅ClFNO[2]C₁₁H₁₄FNO[3]
Molecular Weight 231.69 g/mol [2]195.23 g/mol
PubChem CID 45074923[1]16731692 (for 2-fluoro isomer)
MDL Number MFCD08445760[2]Varies by supplier
Canonical SMILES C1CNCCC1OC2=CC(=CC=C2)F.Cl[2]C1CNCCC1OC2=CC(=CC=C2)F[3]
InChI Key WRTHTGNXSSACJM-UHFFFAOYSA-N[2]ADUCMSHWWWCKEK-UHFFFAOYSA-N[3]
Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively published. The following table includes information from commercial suppliers and predicted values.

PropertyValue
Appearance White solid (for hydrochloride salt)[1]
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Low solubility in water is likely for the free base. The hydrochloride salt exhibits improved aqueous solubility.
Storage Conditions Store at 0-8°C[1]

Part 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis. A common and efficient laboratory-scale synthesis involves the reaction of a protected 4-hydroxypiperidine with 1-fluoro-3-iodobenzene or a similar activated aryl halide, followed by deprotection.

General Synthetic Workflow

A representative synthetic pathway starts from commercially available N-Boc-4-hydroxypiperidine and 3-fluorophenol.

G A N-Boc-4-hydroxypiperidine + 3-Fluorophenol B Mitsunobu Reaction (DIAD, PPh₃, THF) A->B Coupling C N-Boc-4-(3-fluorophenoxy)piperidine B->C D Deprotection (e.g., TFA or HCl in Dioxane) C->D Boc Removal E This compound D->E F Salt Formation (HCl in Ether) E->F G This compound HCl F->G

General synthetic workflow for this compound HCl.
Detailed Experimental Protocol (Representative)

This protocol is a representative example based on common organic synthesis methodologies.

Step 1: Synthesis of N-Boc-4-(3-fluorophenoxy)piperidine

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 3-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(3-fluorophenoxy)piperidine. The causality for using the Mitsunobu reaction lies in its mild conditions and high efficiency for forming the ether linkage between the secondary alcohol of the piperidine and the phenol.

Step 2: Deprotection to this compound

  • Dissolve the N-Boc-4-(3-fluorophenoxy)piperidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane or a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The crude product can be carried forward to the next step or purified by recrystallization or chromatography. This acid-labile deprotection is a standard and robust method for removing the Boc protecting group, ensuring a high yield of the desired secondary amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • To this solution, add a solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid. Salt formation is a critical final step for improving the handling, stability, and aqueous solubility of the amine product.

Part 3: Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting CNS disorders.[1] Its structural features make it an attractive scaffold for modulating interactions with various receptors and transporters in the brain.

Dopamine D4 Receptor Antagonists

Recent research has highlighted the role of the this compound moiety in the development of potent and selective dopamine D4 receptor antagonists. These compounds are being investigated for their potential in treating neuropsychiatric disorders. The 3-fluorophenoxy group has been shown to be a key pharmacophore, contributing significantly to the binding affinity at the D4 receptor.

Serotonin Reuptake Inhibitors (SSRIs)

The piperidine ring is a common structural motif in many selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety. The incorporation of the 3-fluorophenoxy group can enhance the lipophilicity of the molecule, which is a critical factor for brain penetration and can influence the overall pharmacokinetic profile of the drug candidate.[1]

Structure-Activity Relationship (SAR) Insights

In various SAR studies, the position of the fluorine atom on the phenoxy ring has been shown to be critical for biological activity. The meta-position (3-fluoro) often provides a different pharmacological profile compared to the ortho- or para-isomers. This is due to the electronic effects of the fluorine atom influencing the pKa of the phenoxy oxygen and the overall conformation of the molecule, thereby affecting its interaction with the target protein.

G A This compound B Lead Compound for CNS Drug Discovery A->B C Dopamine D4 Receptor Antagonists B->C D Selective Serotonin Reuptake Inhibitors (SSRIs) B->D E Other Neuropharmacological Agents B->E

Applications of this compound in drug discovery.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following are expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring and the aromatic protons of the 3-fluorophenoxy group. The protons on the piperidine ring adjacent to the nitrogen will appear as multiplets in the downfield region (around 2.5-3.5 ppm). The proton at the 4-position of the piperidine ring, attached to the ether oxygen, will also be a multiplet, typically further downfield (around 4.0-4.5 ppm). The aromatic protons will appear as a complex multiplet pattern in the aromatic region (around 6.5-7.5 ppm) due to the fluorine substitution.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperidine ring and the 3-fluorophenoxy group. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the piperidine ring, with common losses of fragments from the ring and the phenoxy substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The protonated molecule [M+H]⁺ would have an m/z of approximately 196.1132.[3]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2950 cm⁻¹

  • N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹ (for the free base)

  • C-O-C stretching (aryl ether): Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric)

  • C-F stretching: A strong band typically in the range of 1000-1400 cm⁻¹

Part 5: Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a strategically important and versatile building block in the design and synthesis of novel drug candidates, particularly for CNS targets. Its unique combination of a piperidine scaffold and a fluorinated phenoxy moiety provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of new therapeutic agents. A thorough understanding of its chemical identity, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in advancing the frontiers of drug discovery.

References

The Biological Versatility of Novel Fluorophenoxy Piperidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Rise of Fluorophenoxy Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics.[2] In recent years, the incorporation of a fluorophenoxy moiety onto the piperidine core has garnered significant attention. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of novel fluorophenoxy piperidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Synthetic Strategies for Novel Fluorophenoxy Piperidines

The synthesis of fluorophenoxy piperidine derivatives often begins with commercially available building blocks such as 4-(3-fluorophenoxy)piperidine hydrochloride or 4-(2-fluorophenoxy)piperidine hydrochloride.[4][5] These serve as versatile intermediates for the creation of a diverse library of compounds.[4] A common synthetic route involves the N-alkylation or N-arylation of the piperidine nitrogen with various functionalized side chains. For instance, the reaction of a fluorophenoxy piperidine with a substituted benzyl halide can yield N-benzyl piperidine derivatives.[6] Another approach involves the ring-opening of epoxides with the piperidine nitrogen to introduce hydroxypropyl linkers, which can be further modified.[7]

Exemplary Synthetic Scheme:

A general and adaptable synthetic route to novel fluorophenoxy piperidines involves a multi-step process. The synthesis of racemic products can start from commercially available piperidinol and epoxide starting materials.[7] The epoxide ring opening by the piperidine affords a diol product.[7]

Diverse Biological Activities and Therapeutic Potential

Fluorophenoxy piperidine derivatives have demonstrated a remarkable range of biological activities, targeting various receptors, transporters, and enzymes. This section will delve into some of the most promising therapeutic areas for these compounds.

Central Nervous System (CNS) Activity

The lipophilic nature of the fluorophenoxy group often enhances the ability of these compounds to cross the blood-brain barrier, making them attractive candidates for treating CNS disorders.[4]

  • Dopamine, Serotonin, and Norepinephrine Transporter Inhibition: A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have been synthesized and evaluated for their affinity to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6] Several of these compounds displayed low nanomolar affinity for DAT with a broad range of SERT/DAT selectivity, suggesting their potential as pharmacotherapeutic agents for conditions like cocaine addiction.[6]

  • Serotonin 5-HT1A Receptor Antagonism: The piperidine scaffold is a key component in antagonists of the serotonin 5-HT1A receptor.[8] By modifying the substituents on the piperidine and the attached side chains, researchers have developed potent antagonists.[8] The O-desmethyl analogue of a known 5-HT1A antagonist proved to be the most potent in one study.[8]

  • Histamine H3 Receptor Antagonism: Piperidine analogues have been investigated as histamine H3 receptor antagonists.[9] The replacement of a piperazine scaffold with a piperidine ring has been shown to modulate the in vitro potency of these compounds.[9]

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Piperidine-spirooxadiazole derivatives have been identified as antagonists of the α7 nAChR, which plays a role in inflammation.[10] Lead compounds from these series have shown IC50 values in the low micromolar range with selectivity over other nAChR subtypes.[10]

Anti-Tuberculosis Activity

Tuberculosis remains a significant global health threat, and the discovery of novel anti-tubercular agents is crucial.[7] Direct screening of compound libraries has identified piperidinol derivatives with promising anti-tuberculosis activity.[7] Optimization of these hits has led to the synthesis of compounds with good activity, although in vivo side effects have been observed in some cases, potentially due to the pharmacology of the aryl piperidinol core.[1][7]

Anticancer Activity

The piperidine scaffold is present in numerous anticancer agents.[1] Fluorophenoxy piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanisms of action are diverse and can include the induction of apoptosis and the modulation of key signaling pathways.

Analgesic and Antiplatelet Activity

Piperidine derivatives are known to exhibit analgesic properties, potentially through the inhibition of prostaglandin signaling pathways.[11] Additionally, certain derivatives have shown significant antiplatelet aggregation activity.[11] For instance, one study found that a dimethoxyphenyl-substituted piperidinium bromide was a potent inhibitor of platelet aggregation.[11]

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of fluorophenoxy piperidines.

In Vitro Assays

This assay determines the binding affinity of a compound to the dopamine transporter.

Materials:

  • Cell membranes from HEK293 cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428.

  • Test compound (novel fluorophenoxy piperidine).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture hDAT-expressing HEK293 cells and harvest them. Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the cell membranes.[6]

  • Assay Setup: In a 96-well plate, add binding buffer (for total binding) or a non-labeled DAT inhibitor (for non-specific binding), varying concentrations of the test compound, the radioligand, and the prepared cell membrane suspension.[6]

  • Incubation: Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials and count the radioactivity.[6]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

This assay is a colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC.

  • Test compound.

  • Alamar Blue reagent.

  • 96-well microplates.

Procedure:

  • Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells).[12]

  • Cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

In Vivo Assays

This assay measures the extent to which a compound binds to and occupies the histamine H3 receptor in the brain of a living animal.

Materials:

  • Male Wistar rats.

  • Non-radiolabeled tracer with high affinity for the H3 receptor (e.g., GSK189254).[5]

  • Test compound (H3 receptor antagonist).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Procedure:

  • Tracer Characterization: Characterize the brain regional distribution, dose-dependency, and time course of the tracer uptake in rats.[5]

  • Compound Administration: Administer the test compound to the rats at various doses.

  • Tracer Administration: After a specific time, administer the tracer intravenously.[5]

  • Brain Tissue Collection: Euthanize the animals at a predetermined time and collect different brain regions (e.g., striatum, frontal cortex, cerebellum).

  • Quantification: Quantify the concentration of the tracer and the test compound in the brain tissue and plasma using LC-MS/MS.[5]

  • Occupancy Calculation: Calculate receptor occupancy using the ratio of total binding (in a region with high receptor density like the striatum) to non-specific binding (in a region with low receptor density like the cerebellum).[5]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of fluorophenoxy piperidines is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.

Compound ClassBiological TargetKey Structural Features for ActivityPotency (IC50/Ki)Reference
N-Benzyl PiperidinesDopamine Transporter (DAT)Substituents on the N-benzyl side chainLow nanomolar range for DAT affinity[6]
Piperidine-spirooxadiazolesα7 Nicotinic Acetylcholine ReceptorSpirooxadiazole moiety3.3 µM to 13.7 µM[10]
Piperidinol AnalogsMycobacterium tuberculosisChlorophenoxy and trifluoromethylphenyl groupsMIC of 1.5 µg/mL for the initial hit[7]
Piperidine DerivativesPlatelet AggregationDimethoxyphenyl substitutionIC50 = 0.06 mM[11]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of fluorophenoxy piperidines are a result of their interaction with specific signaling pathways.

α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling

The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions.[2] Antagonism of this receptor by fluorophenoxy piperidine derivatives can block the influx of calcium and the subsequent activation of downstream signaling cascades, which are implicated in inflammatory responses.[2][10]

alpha7_nAChR_Pathway cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx ACh Acetylcholine (Agonist) ACh->a7nAChR Activates Fluorophenoxy_Piperidine Fluorophenoxy Piperidine (Antagonist) Fluorophenoxy_Piperidine->a7nAChR Blocks Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) Ca_influx->Downstream_Signaling Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Caption: Antagonism of the α7 nAChR by fluorophenoxy piperidines.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[13] Antagonists of the H3 receptor block this inhibitory effect, leading to increased neurotransmitter release.[13]

H3_Receptor_Pathway cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor (Autoreceptor) Histamine_Vesicle Histamine Vesicle H3R->Histamine_Vesicle Inhibits Release Histamine Histamine Histamine->H3R Activates (Inhibits Release) Fluorophenoxy_Piperidine Fluorophenoxy Piperidine (Antagonist) Fluorophenoxy_Piperidine->H3R Blocks Neurotransmitter_Release Increased Neurotransmitter Release (Histamine, etc.) Fluorophenoxy_Piperidine->Neurotransmitter_Release Leads to

Caption: Mechanism of action of fluorophenoxy piperidine H3 receptor antagonists.

Conclusion and Future Directions

Novel fluorophenoxy piperidines represent a versatile and promising class of compounds with a wide range of biological activities. Their potential applications in CNS disorders, infectious diseases, cancer, and pain management warrant further investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, elucidating their precise mechanisms of action, and conducting comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of the structure-activity relationships of fluorophenoxy piperidines will undoubtedly lead to the discovery of new and improved drug candidates.

References

early-stage research on 4-(3-Fluorophenoxy)piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Early-Stage Research on 4-(3-Fluorophenoxy)piperidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Its unique combination of a basic piperidine nitrogen and a lipophilic fluorophenoxy group makes it an attractive building block for agents designed to modulate key neurotransmitter systems.[1] This guide provides an in-depth analysis of the early-stage research landscape for these derivatives, covering synthetic strategies, detailed structure-activity relationship (SAR) studies, and the core pharmacological evaluation protocols necessary for their advancement. We will delve into the rationale behind experimental design, focusing on the development of ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[1][3][4]

Introduction: The Strategic Value of the this compound Core

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to impart favorable physicochemical properties and serve as a scaffold for diverse functionalization.[2][3] When combined with a 4-(3-fluorophenoxy) moiety, the resulting core structure offers several strategic advantages in drug design:

  • CNS Penetration: The fluorophenoxy group enhances lipophilicity, a critical factor for crossing the blood-brain barrier and engaging CNS targets.[1]

  • Metabolic Stability: The fluorine atom can block potential sites of metabolism on the phenyl ring, improving the pharmacokinetic profile of the molecule.

  • Modulation of Basicity: The piperidine nitrogen's basicity (pKa) is a key determinant of target engagement and off-target effects. This can be fine-tuned through N-substitution.

  • Versatile Target Engagement: Derivatives have shown high affinity for a range of crucial CNS targets, most notably dopamine receptors (like D4) and the serotonin transporter (SERT), making them valuable for investigating treatments for Parkinson's disease, schizophrenia, and depression.[5][6][7]

This guide will navigate the critical path of early-stage research, from initial synthesis to foundational biological characterization, providing researchers with the insights needed to effectively explore this promising chemical space.

Foundational Synthetic Strategies

The construction of the this compound core is typically achieved through nucleophilic substitution. The most common and reliable approach involves the displacement of a suitable leaving group at the 4-position of a protected piperidine with the hydroxyl group of 3-fluorophenol.

Generalized Synthetic Workflow

A frequently employed strategy begins with a commercially available N-protected 4-hydroxypiperidine. The hydroxyl group is first converted into a better leaving group, commonly a mesylate, which is then displaced by 3-fluorophenol under basic conditions. The final step involves deprotection and subsequent functionalization of the piperidine nitrogen to generate a library of analogues for SAR studies.

G A N-Boc-4-hydroxypiperidine B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Et3N C N-Boc-4-(methylsulfonyloxy)piperidine B->C D Nucleophilic Substitution (3-Fluorophenol, Base) C->D E N-Boc-4-(3-fluorophenoxy)piperidine D->E F Boc Deprotection (e.g., TFA or HCl) E->F G This compound (Core Scaffold) F->G H N-Alkylation / Amidation (R-X, Base) G->H I Final Derivative Library H->I

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate

This protocol details a key step in the synthesis, adapted from methodologies described for similar scaffolds.[5]

Objective: To synthesize the protected core intermediate via mesylation and subsequent etherification.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 3-Fluorophenol

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Mesylation:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO3 and brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. This is often used in the next step without further purification.

  • Etherification (Williamson Ether Synthesis):

    • In a separate flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.

    • Add a solution of 3-fluorophenol (1.2 eq) in DMF dropwise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

    • Add a solution of the crude mesylate from Step 1 in DMF to the phenoxide mixture.

    • Heat the reaction to 80 °C and stir overnight.

    • Monitor reaction completion by TLC.

    • Cool the mixture to room temperature and carefully quench by adding saturated aqueous NH4Cl.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl this compound-1-carboxylate as a pure compound.

Structure-Activity Relationship (SAR) Insights

Once the core scaffold is synthesized, SAR exploration is critical to optimize potency, selectivity, and drug-like properties. The primary points of modification are the piperidine nitrogen (the "southern" portion) and the phenoxy ring.

Targeting the Dopamine D4 Receptor

The D4 receptor is a key target for antipsychotics and for mitigating L-DOPA-induced dyskinesias in Parkinson's disease.[5][6] Research shows that the this compound scaffold can yield highly potent D4 antagonists, but activity is exquisitely sensitive to substitution.

  • Phenoxy Ring Substitution: While the 3-fluoro substituent is a good starting point, its position and the addition of other groups are critical. For example, in some series, moving the fluorine to the 4-position or creating a 3,4-difluoro pattern can significantly increase binding affinity.[5][6] Conversely, adding a methyl group at the 4-position can render the compound inactive.[5][6]

  • Piperidine Nitrogen (N-substitution): This is the most common point of diversification. Attaching various aryl, heteroaryl, or aralkyl groups directly influences potency and selectivity. Large, lipophilic groups are often favored for high D4 affinity.

SAR cluster_0 This compound Scaffold cluster_1 Key Modification Points cluster_2 Impact on D4 Receptor Affinity Scaffold N_Sub Piperidine N-Substitution (R) Potency_Increase Increased Potency N_Sub->Potency_Increase Large, lipophilic groups Phenoxy_Sub Phenoxy Ring Substitution (X, Y) Phenoxy_Sub->Potency_Increase 4-Fluoro, 3,4-Difluoro, 4-Cyano substitutions Potency_Decrease Decreased Potency Phenoxy_Sub->Potency_Decrease 4-Methyl substitution, Replacement with some heterocycles

Caption: Key SAR insights for D4 receptor antagonist development.

Table 1: Representative SAR Data for D4 Receptor Ligands (Data is illustrative, based on findings from related scaffolds)[5][6]

Compound IDPhenoxy SubstitutionPiperidine N-SubstitutionD4 Ki (nM)CNS MPO Score
7a 4-Fluoro3-Fluoro-4-methoxybenzyl~150< 4.0
7d 3-Fluoro3-Fluoro-4-methoxybenzyl> 1000< 4.0
8b 3,4-Difluoro3-Fluoro-4-methoxybenzyl5.5~4.5
9j 4-Cyano1-Imidazo[1,5-a]pyridine1.7> 5.0
9f 3-Fluoro1-Imidazo[1,5-a]pyridine> 1000N/A

Key Takeaway: The 3-fluorophenoxy group alone does not guarantee high affinity. Its combination with other substituents is crucial. For instance, while compound 7d (with 3-fluoro) showed poor activity, compound 8b (with 3,4-difluoro) was highly potent.[5][6] This underscores the importance of a systematic SAR campaign.

Targeting the Serotonin Transporter (SERT)

Inhibition of SERT is the mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.[1] Piperidine derivatives, including those with related phenoxy structures, have been successfully developed as high-affinity SERT ligands.[7]

  • Structural Requirements: For SERT binding, the overall structure often mimics that of known inhibitors like fluoxetine. The distance and geometric relationship between the basic nitrogen and the aromatic ring are critical.

  • Affinity Profile: Studies on related 3-[(aryl)(benzyloxy)methyl]piperidine derivatives have yielded compounds with SERT binding affinities (Ki) in the low nanomolar range (2-400 nM), comparable to fluoxetine.[7] These compounds typically show weak affinity for other receptors like 5-HT1A and alpha2-adrenoceptors, indicating a desirable selectivity profile.[7]

Pharmacological Characterization & Key Protocols

After synthesizing a focused library of compounds, the next step is to evaluate their biological activity. This involves determining their binding affinity (how tightly they bind to the target) and their functional effect (whether they activate or block the target).

Biological Target Profile: Dopamine D4 Receptor

The D4 receptor is a Gi/o protein-coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). D4 antagonists block this signaling cascade.

D4_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine (Agonist) D4R D4 Receptor Dopamine->D4R Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Binds & Blocks G_Protein Gi/o Protein D4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response

Caption: Dopamine D4 receptor antagonist signaling pathway.

Experimental Protocol: Radioligand Binding Assay for D4 Receptor

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of test compounds at the human D4 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human D4 receptor.[5][6]

  • [3H]N-methylspiperone (Radioligand).

  • Test compounds (e.g., this compound derivatives).

  • Haloperidol (Non-specific binding control).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.

Step-by-Step Procedure:

  • Plate Preparation: Add assay buffer, radioligand, and either vehicle, test compound (at various concentrations), or a high concentration of haloperidol (for non-specific binding) to the wells of a 96-well plate.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts from haloperidol wells) from the total binding (counts from vehicle wells).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Overcoming Challenges: Pharmacokinetics and CNS MPO

A major hurdle in the development of these derivatives is achieving a favorable pharmacokinetic profile. Many early-stage compounds, despite having high potency, suffer from:

  • Poor Metabolic Stability: They are rapidly cleared by liver microsomes.[5][6]

  • High Plasma Protein Binding: A high fraction of the drug is bound to proteins in the blood, reducing the amount of free drug available to act on the target.[5][6]

  • High Lipophilicity (cLogP): While necessary for CNS penetration, excessive lipophilicity can lead to poor solubility, off-target effects, and a low CNS Multiparameter Optimization (MPO) score.[5][6]

The CNS MPO score is a widely used metric that combines several physicochemical properties (cLogP, cLogD, TPSA, pKa, etc.) into a single value to predict the likelihood of a compound being a successful CNS drug. Scores below 4.0 often indicate potential liabilities.[5][6] Future research must focus on modulating these properties, for example, by introducing polar groups or using bioisosteric replacements for the phenoxy or piperidine rings to improve the overall drug-like profile.[8][9]

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and promising starting point for the discovery of novel CNS agents. Early-stage research has demonstrated its potential to yield potent and selective ligands for critical neurotransmitter targets like the dopamine D4 receptor and the serotonin transporter.

The path forward requires a multi-pronged approach:

  • Intelligent SAR: Moving beyond simple potency optimization to co-optimize for pharmacokinetic properties and CNS MPO scores.

  • Bioisosteric Replacement: Strategically replacing problematic moieties with bioisosteres that retain biological activity while improving drug-like properties.[9]

  • Multi-Target Design: Leveraging the scaffold's promiscuity to intentionally design ligands that hit multiple targets (e.g., D2, 5-HT1A, 5-HT2A) for potentially synergistic effects in complex disorders like schizophrenia.[10]

By integrating synthetic chemistry with rigorous pharmacological evaluation and a keen focus on ADME properties, researchers can unlock the full therapeutic potential of this important chemical class.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(3-Fluorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of centrally active therapeutic agents. Its unique combination of a piperidine ring, a phenoxy ether linkage, and a fluorine substituent imparts favorable physicochemical properties for brain penetration and target engagement. This technical guide provides an in-depth analysis of the most promising therapeutic targets for compounds derived from this scaffold. Drawing upon a comprehensive review of preclinical and pharmacological data, we elucidate the scientific rationale for targeting the Dopamine D4 Receptor (D4R), the Sigma-1 Receptor (σ1R), and the Serotonin Transporter (SERT). For each target, we detail the underlying pathophysiology, molecular mechanisms of action, structure-activity relationships, and validated experimental protocols for target validation and compound characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Therapeutic Promise of the this compound Scaffold

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products, prized for its ability to confer desirable pharmacokinetic properties and serve as a scaffold for diverse functionalization.[1] When incorporated into the 4-phenoxypiperidine motif, this scaffold has proven particularly fruitful for the discovery of ligands targeting central nervous system (CNS) receptors and transporters.[2] The strategic introduction of a fluorine atom, as in this compound, further refines the pharmacological profile. Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's lipophilicity, pKa, metabolic stability, and binding affinity for its biological target.[3][4][5] These subtle yet powerful modifications can enhance blood-brain barrier penetration and optimize interactions within the target's binding pocket.

This guide will explore three high-potential therapeutic targets for which the this compound scaffold provides a promising chemical starting point:

  • Dopamine D4 Receptor (D4R): As a key regulator of cognitive and emotional processes, the D4R is a compelling target for antipsychotics and treatments for addiction and cognitive disorders.

  • Sigma-1 Receptor (σ1R): This unique intracellular chaperone protein is implicated in cellular stress responses and neuroprotection, making it a target of interest for neurodegenerative diseases and psychiatric conditions.

  • Serotonin Transporter (SERT): As the primary target of selective serotonin reuptake inhibitors (SSRIs), SERT is a validated target for the treatment of depression, anxiety, and other mood disorders.

We will now delve into the specifics of each of these therapeutic avenues.

The Dopamine D4 Receptor: A Target for Modulating Cognition and Behavior

Therapeutic Rationale

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, limbic system, and midbrain.[6] This distribution pattern implicates it in higher cognitive functions, emotional regulation, and reward pathways.[6][7] Dysregulation of D4R signaling has been linked to several neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[8][9][10][11] Consequently, D4R antagonists are being investigated as potential therapeutics with a more refined side-effect profile compared to less selective antipsychotics.[6][9]

Signaling Pathway and Mechanism of Action

Upon activation by dopamine, the D4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. D4R antagonists block the binding of endogenous dopamine, thereby preventing the receptor-mediated inhibition of adenylyl cyclase and restoring normal downstream signaling.

G cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds Antagonist 4-Phenoxypiperidine Antagonist Antagonist->D4R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Modulation of Neuronal Excitability) PKA->Response

Caption: Dopamine D4 Receptor Signaling Pathway and Antagonist Action.

Structure-Activity Relationship (SAR) Insights

Studies on 4-phenoxypiperidine and related scaffolds have revealed key structural features for potent and selective D4R antagonism. The phenoxy moiety engages with a hydrophobic pocket in the receptor, and substitutions on this ring can significantly impact binding affinity. For instance, electron-withdrawing groups like cyano and fluoro groups at the 3- or 4-position of the phenoxy ring often enhance potency.[12][13] The piperidine nitrogen provides a crucial basic center for interaction with an aspartate residue in the transmembrane domain of the receptor. The 3-fluoro substitution on the phenoxy ring in this compound is predicted to favorably influence the electronic properties of the ether oxygen and contribute to stronger binding interactions within the receptor pocket.

Compound ScaffoldSubstitution on Phenoxy RingD4R Ki (nM)Reference
4,4-difluoro-3-(phenoxymethyl)piperidine3,4-difluoro2.7[12]
4,4-difluoro-3-(phenoxymethyl)piperidine4-cyano1.7[12]
4,4-difluoro-3-(phenoxymethyl)piperidine3-fluoro5.5[12]
4,4-difluoro-3-(phenoxymethyl)piperidine4-fluoro73[12]
Experimental Protocols for Target Validation

This assay determines the binding affinity of a test compound for the D4R by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human D4R.

    • Radioligand: [³H]-Spiperone or [³H]-Clozapine.[14]

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the this compound derivative or other test compounds.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[15]

This assay measures the ability of a D4R antagonist to block dopamine-induced inhibition of cAMP production.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human D4R.

    • Dopamine.

    • Forskolin (to stimulate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[16]

  • Procedure:

    • Plate the D4R-expressing cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of dopamine (typically the EC₈₀) along with forskolin to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

    • Generate dose-response curves to determine the IC₅₀ of the antagonist in reversing the dopamine effect.[17]

The Sigma-1 Receptor: A Chaperone for Neuroprotection

Therapeutic Rationale

The Sigma-1 receptor (σ1R) is a unique, ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[18][19][20] It is not a traditional receptor in the sense of initiating a direct signaling cascade upon ligand binding; instead, it modulates the function of various "client" proteins, including ion channels and other receptors.[18][20] The σ1R plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[18][19][21] Agonism at the σ1R has demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), as well as potential therapeutic benefits in depression and cognitive disorders.[18][19][22][23]

Signaling and Function

Under resting conditions, the σ1R is associated with the chaperone protein BiP.[24] Upon stimulation by agonists or cellular stress, σ1R dissociates from BiP and can then interact with and modulate the activity of its client proteins.[24] One of its key functions is the stabilization of the inositol 1,4,5-trisphosphate (IP₃) receptor at the ER, which regulates calcium flux between the ER and mitochondria.[20][24] This modulation of calcium signaling is critical for maintaining cellular homeostasis and preventing excitotoxicity.

G cluster_er Endoplasmic Reticulum Membrane S1R_BiP σ1R-BiP Complex S1R_Active Active σ1R S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor S1R_Active->IP3R Stabilizes Ca_Mito Ca²⁺ IP3R->Ca_Mito Regulates Ca²⁺ Flux Agonist 4-Phenoxypiperidine Agonist Agonist->S1R_BiP Binds Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Induces Mitochondrion Mitochondrion Ca_ER Ca²⁺ Ca_ER->IP3R Neuroprotection Neuroprotection (Reduced ER Stress, Apoptosis) Ca_Mito->Neuroprotection G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Binds Response Therapeutic Effect (e.g., Antidepressant) Postsynaptic_receptor->Response SSRI SSRI (e.g., Paroxetine) SSRI->SERT Blocks

References

A Senior Application Scientist's Guide to 4-(3-Fluorophenoxy)piperidine: From Core Scaffold to CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and synthetic tractability.[1][2] This guide delves into a particularly valuable derivative, 4-(3-Fluorophenoxy)piperidine, a key building block in medicinal chemistry.[3][4] Its unique structure, featuring a fluorinated aromatic ether linkage, imparts advantageous properties such as enhanced lipophilicity, making it an attractive starting point for drugs targeting the central nervous system (CNS).[5][6] We will explore its synthesis, physicochemical characteristics, and critical role in the development of novel therapeutic agents, with a particular focus on its application in crafting selective dopamine D4 receptor antagonists. This document is intended for researchers and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.

The this compound Scaffold: A Privileged Structure in Neuropharmacology

At its core, this compound is a bifunctional molecule. The piperidine nitrogen offers a readily modifiable handle for synthetic elaboration, while the 4-phenoxy group serves as a stable, lipophilic vector that can be tailored to interact with specific receptor pockets. The introduction of a fluorine atom at the meta-position of the phenoxy ring is a strategic choice in medicinal chemistry. Fluorine substitution is known to modulate the basicity (pKa) of the piperidine nitrogen, which can profoundly influence receptor binding and pharmacokinetic properties like P-glycoprotein (P-gp) efflux.[1] This seemingly minor halogenation can significantly impact a molecule's ability to cross the blood-brain barrier and engage with CNS targets.

This scaffold has proven particularly fruitful in the quest for agents targeting neurological and psychiatric disorders. Researchers have extensively utilized this compound and its analogs as key intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents, highlighting its importance in advancing mental health treatments.[5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the core scaffold is the first step in any rational drug design campaign.

PropertyValueSource
Chemical Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
Appearance Solid
InChI Key WRTHTGNXSSACJM-UHFFFAOYSA-N
CAS Number 3202-36-6 (for hydrochloride salt)[5]

Spectroscopic Characterization:

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum is characterized by distinct signals for the aromatic protons (typically in the δ 6.8-7.3 ppm range), the piperidine ring protons, and the methine proton at the C4 position adjacent to the ether oxygen. The coupling patterns of the aromatic signals are indicative of the 1,3-disubstitution pattern.[7]
¹³C NMR The carbon spectrum shows characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals for the piperidine carbons appear in the aliphatic region of the spectrum.
IR Spectroscopy The infrared spectrum would prominently feature C-O-C stretching vibrations for the ether linkage, C-H stretching for the aromatic and aliphatic portions, and N-H stretching if the piperidine nitrogen is unsubstituted. Aromatic C=C stretching bands are also expected.[8][9]
Mass Spectrometry Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak corresponding to the compound's mass, along with characteristic fragmentation patterns involving cleavage of the ether bond or fragmentation of the piperidine ring.[8]

Synthesis and Chemical Elaboration

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. This compound can be readily prepared through established chemical transformations, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Core Synthesis: The Williamson Ether Approach

A common and efficient method for constructing the 4-aryloxypiperidine core is a variation of the Williamson ether synthesis. This involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by a phenoxide.

G P1 N-Boc-4-hydroxypiperidine P3 N-Boc-4-(3-Fluorophenoxy)piperidine P1->P3 Mitsunobu Reaction (e.g., DEAD, PPh₃) or Mesylation followed by Sₙ2 displacement P2 3-Fluorophenol P2->P3 P4 This compound (Final Scaffold) P3->P4

Caption: General synthetic pathway to the this compound scaffold.

The causality behind this approach is robust: N-Boc-4-hydroxypiperidine is used as the starting material where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen. This prevents the nitrogen from acting as a competing nucleophile. The hydroxyl group is then activated, often by conversion to a better leaving group like a mesylate, or by using Mitsunobu conditions. The subsequent Sₙ2 displacement with the sodium or potassium salt of 3-fluorophenol yields the desired ether linkage. The final step is the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine, which is then available for further derivatization.[10][11]

Application in CNS Drug Discovery: A Dopamine D4 Receptor Case Study

The this compound scaffold has been masterfully employed in the development of antagonists for the Dopamine 4 Receptor (D4R), a G-protein-coupled receptor implicated in various CNS disorders.[11] Its distribution in key brain regions involved in motor control and cognition makes it a compelling target for conditions like Parkinson's disease and schizophrenia.[10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the structural requirements for potent and selective D4R antagonism. A key study explored difluorinated piperidine ethers, revealing important SAR trends.[10][12]

SAR_Diagram cluster_N_Subs Piperidine N-Substituents cluster_Ar_Subs Phenoxy Ring Substituents Core 4-(Phenoxy)piperidine Core Piperidine Nitrogen (N) Phenoxy Group (O-Ar) N_Sub1 Large, heterocyclic moieties (e.g., imidazo[1,2-a]pyridine) IMPROVE POTENCY Core:f1->N_Sub1 Favorable N_Sub2 Simple alkyl or benzyl groups REDUCE POTENCY Core:f1->N_Sub2 Unfavorable Ar_Sub1 3-Fluoro (meta): Maintains activity Core:f2->Ar_Sub1 Tolerated Ar_Sub2 3,4-Difluoro: HIGHLY POTENT Core:f2->Ar_Sub2 Optimal Ar_Sub3 4-Cyano: POTENT, improves LipE Core:f2->Ar_Sub3 Optimal

Caption: Key SAR takeaways for D4 receptor antagonist activity.

The data revealed that while the 3-fluorophenoxy group itself was active, potency could be significantly enhanced with other substitutions.[12] For instance, analogs with a 3,4-difluorophenoxy or a 4-cyanophenoxy group demonstrated single-digit nanomolar binding affinity for the D4R.[10] Furthermore, the substituent on the piperidine nitrogen was found to be a critical determinant of activity. Large, complex heterocyclic systems were generally preferred over simple alkyl or benzyl groups, suggesting a specific binding pocket that accommodates these bulkier moieties.[10][12]

Quantitative SAR Data

The following table summarizes the binding affinities (Ki) for a selection of 4,4-difluoropiperidine ether-based analogs, illustrating the impact of substitutions on the phenoxy ring and the piperidine nitrogen.

Compound IDPhenoxy SubstitutionN-SubstituentD4R Ki (nM)Reference
8b 3,4-Difluoro3-Fluoro-4-methoxybenzyl5.5[10]
8e Unsubstituted3-Fluoro-4-methoxybenzyl27[10]
9j 4-Cyano1-Imidazo[1,5-a]pyridine1.7[10][12]
9k 3,4-Difluoro1-Imidazo[1,5-a]pyridine2.7[10][12]
9o 3-Fluoro2-Imidazo[1,2-a]pyridine85[12]

Data adapted from studies on 4,4-difluoropiperidine scaffolds, where Ki values were determined by competitive inhibition of [³H]N-methylspiperone in membranes from HEK293 cells expressing hD4R.[10][12]

These results underscore the value of the this compound scaffold as a versatile template. The 3-fluoro analog (9o) maintained respectable activity, confirming its utility as a foundational piece for further optimization.[12]

Key Experimental Protocols

To ensure the principles of trustworthiness and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of a 1-(Arylmethyl)-4-(3-fluorophenoxy)piperidine Analog

This protocol describes a two-step synthesis starting from the commercially available this compound hydrochloride. The rationale is a reductive amination, a reliable method for N-alkylation of secondary amines.

Materials:

  • This compound hydrochloride

  • Aromatic aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Salt-Freeing: To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve in DCM. Add triethylamine (1.1 eq) and stir at room temperature for 20 minutes to neutralize the hydrochloride salt, liberating the free base.

  • Imine Formation: Add the aromatic aldehyde (1.05 eq) to the solution. Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by TLC.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde starting material.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro D4R Competitive Radioligand Binding Assay

This protocol outlines a self-validating system to determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Caption: Workflow for a D4R competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human D4 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (e.g., [³H]N-methylspiperone), and serially diluted concentrations of the test compound (e.g., from 10 µM to 0.1 nM).

  • Controls: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known D4R ligand, like haloperidol).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Perspectives

This compound has solidified its status as a privileged scaffold in medicinal chemistry, particularly for CNS drug discovery.[13][14] Its synthetic accessibility and favorable physicochemical properties make it an ideal starting point for library synthesis and lead optimization. The successful development of potent and selective D4 receptor antagonists from this core demonstrates its potential.[10][12]

Future efforts could focus on exploring this scaffold for other CNS targets where a combination of lipophilicity and a modifiable basic nitrogen is desirable. Further diversification of the aromatic portion, beyond simple halogenation, could yield novel interactions with receptor targets. As fragment-based drug discovery continues to evolve, the strategic use of well-validated and versatile building blocks like this compound will remain a cornerstone of designing the next generation of neurotherapeutics.

References

Methodological & Application

Topic: In Vitro Assay Protocol for Characterizing Sigma-1 Receptor Ligands Derived from a 4-(3-Fluorophenoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Sigma-1 Receptor and the Utility of the 4-(3-Fluorophenoxy)piperidine Scaffold

The Sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] Unlike conventional receptors, S1R does not belong to any known protein family and functions to regulate a multitude of cellular processes, including calcium signaling, ion channel activity, oxidative stress, and protein folding.[2][3] Its involvement in the pathophysiology of numerous central nervous system (CNS) disorders—such as Alzheimer's disease, neuropathic pain, and depression—has established it as a high-value therapeutic target.[1][3][4]

The development of novel S1R ligands is a critical objective in medicinal chemistry. The this compound structure represents a versatile chemical scaffold for synthesizing such ligands.[5] Its properties, including enhanced lipophilicity due to the fluorophenoxy group, make it an attractive starting point for designing CNS-penetrant molecules.[5]

This application note provides a detailed protocol for a foundational in vitro assay: the competitive radioligand binding assay. This technique is essential for determining the binding affinity of novel, unlabeled compounds, synthesized from scaffolds like this compound, for the S1R. The assay quantifies the ability of a test compound to displace a known, high-affinity radioligand from the receptor, thereby allowing for the calculation of the inhibition constant (Kᵢ), a key parameter in the drug discovery cascade.

Principle of the Competitive Binding Assay

The assay operates on the principle of competition between three components:

  • The Receptor Source: A biological preparation containing a high concentration of S1R, such as guinea pig liver membrane homogenate.[6][7]

  • The Radioligand: A selective S1R ligand labeled with a radioisotope (e.g., tritium), such as [³H]-(+)-pentazocine.[1][6][8]

  • The Test Compound: An unlabeled compound (the "competitor"), whose affinity for the receptor is unknown.

By incubating a fixed concentration of the receptor and radioligand with varying concentrations of the test compound, a competition curve is generated. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC₅₀ value. This value is then used to calculate the Kᵢ, which represents the intrinsic affinity of the test compound for the receptor.

Biological Context: S1R Signaling

To appreciate the significance of identifying high-affinity S1R ligands, it is crucial to understand the receptor's biological role. S1R acts as a chaperone, stabilizing other proteins and modulating their function. A key interaction is with the inositol 1,4,5-trisphosphate receptor (IP₃R) at the MAM, which regulates calcium flux from the ER to the mitochondria.[2][9] Ligand binding can alter S1R's oligomerization state and its interactions with client proteins, thereby influencing downstream signaling pathways critical for cell survival and homeostasis.[4][10][11]

cluster_Mito Mitochondria S1R Sigma-1 Receptor (S1R) (Chaperone) BiP BiP S1R->BiP Dissociates upon Ligand Binding IP3R IP3R S1R->IP3R Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Flux ER_Ca ER Ca2+ Store Ligand S1R Ligand (e.g., derived from This compound) Ligand->S1R Binds prep 1. Preparation - Guinea Pig Liver Membranes - Test Compound Dilutions - Radioligand Solution incubation 2. Incubation Membranes + [3H]-(+)-Pentazocine + Test Compound prep->incubation filtration 3. Rapid Filtration Separates bound from free radioligand incubation->filtration counting 4. Scintillation Counting Quantifies bound radioactivity filtration->counting analysis 5. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis

References

how to use 4-(3-Fluorophenoxy)piperidine in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Strategic Use of 4-(3-Fluorophenoxy)piperidine in Neuroscience Research

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a foundational scaffold in modern neuroscience research. Rather than a direct biological probe, this compound serves as a versatile chemical intermediate for the synthesis of novel, high-affinity ligands targeting a range of critical neurological pathways. Its intrinsic properties—the lipophilicity-enhancing fluorophenoxy group and the synthetically adaptable piperidine ring—make it an invaluable starting point for developing sophisticated molecular tools to investigate and potentially treat complex CNS disorders.[1][2]

Core Concept: A Scaffold for Innovation

This compound is not typically employed as a standalone agent in biological assays. Its true value lies in its role as a key building block for creating derivatives with tailored affinities for specific CNS targets. The piperidine nitrogen is readily functionalized, allowing for the systematic exploration of chemical space to achieve desired potency and selectivity. The fluorophenoxy moiety often contributes to favorable blood-brain barrier penetration and can participate in key binding interactions with target proteins.[1]

Key Molecular Targets for this compound Derivatives

Research has demonstrated that derivatives of this scaffold can be potent and selective ligands for a variety of critical neuroscience targets. The strategic modification of the piperidine core allows for the fine-tuning of activity towards these distinct protein families.

Target Protein FamilySpecific ExamplesAssociated Pathologies & Research AreasKey References
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Depression, Anxiety, ADHD, Substance Abuse Disorders, Parkinson's Disease[3][4][5][6][7][8]
Sigma Receptors Sigma-1 (σ₁) and Sigma-2 (σ₂) ReceptorsNeurodegenerative Diseases (Alzheimer's, Parkinson's), Psychiatric Disorders, Neuropathic Pain, Cancer[9][10][11][12]
Dopamine Receptors Dopamine D4 Receptor (D4R)Schizophrenia, Bipolar Disorder, Cognitive Deficits[13][14]
Ionotropic Receptors NMDA Receptors (NR1/2B subtype)Stroke, Epilepsy, Neurodegenerative Disorders, Depression[15]
Vesicular Transporters Vesicular Monoamine Transporter 2 (VMAT2)Parkinson's Disease, Huntington's Disease, Tardive Dyskinesia[16]

Application I: Probing the Monoamine System

Derivatives of this compound are exceptionally well-suited for developing ligands that target the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). These transporters are fundamental to synaptic neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[17][18]

Scientific Rationale

By synthesizing a library of N-substituted this compound analogs, researchers can systematically probe the structure-activity relationships (SAR) for binding to each transporter.[3][6] This allows for the identification of compounds with high affinity and, crucially, high selectivity for one transporter over the others, which is a key requirement for developing clean pharmacological tools and potential therapeutics.[19]

Workflow for Developing Novel Monoamine Transporter Ligands

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Outcome start This compound synth N-Alkylation / N-Arylation Library Synthesis start->synth Base Compound library Library of Novel Analogs synth->library Generates binding Primary Screen: Radioligand Binding Assays (DAT, SERT, NET) library->binding Test Compounds uptake Functional Screen: [3H]-Neurotransmitter Uptake Assays (DA, 5-HT, NE) binding->uptake Active Compounds selectivity Selectivity & Potency Determination (Ki, IC50 values) uptake->selectivity hit Lead Compound for In Vivo Studies selectivity->hit Identifies

Caption: Workflow for discovery of monoamine transporter ligands.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a standard method for creating a small library of derivatives for initial screening.

  • Reagent Preparation : Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the solution.

  • Electrophile Addition : Add the desired alkylating agent (e.g., a benzyl bromide, alkyl iodide, or other electrophile, 1.1 eq) to the reaction mixture.

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired N-substituted analog.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Characterization via Radioligand Binding Assay

This protocol outlines how to determine the binding affinity (Ki) of newly synthesized compounds for the human serotonin transporter (hSERT). Similar protocols can be used for DAT and NET.

  • Cell Culture : Use HEK293 cells stably expressing hSERT. Harvest the cells and prepare membrane homogenates via standard centrifugation techniques.

  • Assay Buffer : Prepare an appropriate assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding Setup : In a 96-well plate, add:

    • Cell membrane preparation (typically 10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]S-Citalopram for SERT) near its Kd value.[17]

    • A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation : Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination : Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing : Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting : Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application II: Development of Novel PET Radioligands

The presence of a fluorine atom makes this compound and its derivatives excellent candidates for developing Positron Emission Tomography (PET) radioligands. PET is a powerful in vivo imaging technique that allows for the quantitative mapping of molecular targets in the living brain.[20][21] Derivatives targeting the Sigma-1 receptor have shown particular promise.[9][10]

Scientific Rationale

Sigma-1 receptors are implicated in a host of neurological and psychiatric conditions. A selective PET tracer would enable researchers to study receptor density changes in disease states, assess target engagement of new drugs, and potentially aid in clinical diagnosis. By attaching a fluorine-18 (¹⁸F) labeled alkyl chain to the piperidine nitrogen of a high-affinity ligand derived from the this compound scaffold, a viable PET tracer can be developed.[9][10]

Conceptual Radiosynthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC start High-Affinity Ligand precursor Synthesis of Mesylate or Tosylate Precursor start->precursor labeling Nucleophilic [18F]Fluorination precursor->labeling Leaving Group f18 [18F]Fluoride Production (Cyclotron) f18->labeling hplc HPLC Purification labeling->hplc qc Quality Control (Radiochemical Purity, Molar Activity) hplc->qc final Injectable [18F]Radioligand qc->final

Caption: Conceptual workflow for [18F]-radioligand synthesis.

Protocol 3: Conceptual Radiosynthesis of an [¹⁸F]-Labeled Derivative

This protocol outlines the key steps for labeling a precursor derived from this compound.

  • Precursor Synthesis : Synthesize a high-affinity ligand with a suitable leaving group for nucleophilic fluorination (e.g., a mesylate or tosylate on an alkyl chain attached to the piperidine nitrogen).[10]

  • [¹⁸F]Fluoride Production : Produce [¹⁸F]fluoride ion via proton bombardment of [¹⁸O]H₂O in a medical cyclotron.

  • [¹⁸F]Fluoride Activation : Trap the aqueous [¹⁸F]fluoride on an anion exchange column. Elute with a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile. Dry the mixture by azeotropic distillation to form the reactive, anhydrous K[¹⁸F]F-Kryptofix complex.

  • Radiolabeling Reaction : Add the precursor, dissolved in a suitable solvent like acetonitrile, to the dried [¹⁸F]fluoride complex. Heat the reaction mixture in a sealed vessel at high temperature (e.g., 85-120°C) for a short duration (5-15 minutes).[10]

  • Purification : Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired [¹⁸F]-labeled product from unreacted precursor and radioactive impurities.

  • Formulation : The collected HPLC fraction is typically passed through a C18 solid-phase extraction cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and formulated in sterile saline for injection.

  • Quality Control : Before in vivo use, the final product must pass quality control tests, including determination of radiochemical purity (by analytical HPLC), molar activity, pH, and sterility.

Summary and Future Directions

This compound is a powerful and versatile starting material for neuroscience research and drug discovery. Its utility is not as a direct biological agent but as a foundational scaffold for the synthesis of potent and selective ligands for a wide array of CNS targets, including monoamine transporters, sigma receptors, and dopamine receptors. The protocols and workflows outlined in this guide provide a framework for researchers to leverage this compound in their own discovery programs, from synthesizing novel chemical probes to developing advanced in vivo imaging agents. Future research will likely continue to expand the range of targets accessible from this privileged scaffold, further cementing its role in the development of the next generation of neuroscience tools and therapeutics.

References

Application Note: Quantitative Analysis of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Fluorophenoxy)piperidine is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system, such as selective serotonin reuptake inhibitors (SSRIs)[1]. The unique structure, featuring a fluorophenoxy group, enhances its lipophilicity, making it an attractive scaffold for drug design[1]. Given its role in the synthesis of active pharmaceutical ingredients (APIs), the development of robust, accurate, and precise analytical methods for its quantification is paramount. Such methods are essential for quality control during synthesis, purity assessment of the final intermediate, and for pharmacokinetic studies in drug discovery.

This document provides detailed protocols for two validated analytical methods for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and reliable method suitable for routine quality control and purity assessment.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex matrices, such as biological fluids.

These protocols are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step guidance and explaining the scientific rationale behind key experimental choices.

Physicochemical Properties

A clear understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical NameThis compound hydrochloride[1]
Molecular FormulaC₁₁H₁₄FNO·HCl[1]
Molecular Weight231.69 g/mol
AppearanceWhite solid[1]
CAS Number3202-36-6[1]

Method 1: RP-HPLC with UV Detection

Principle

This method leverages reversed-phase chromatography to separate this compound from impurities. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The fluorophenoxy moiety of the molecule contains a chromophore that absorbs ultraviolet (UV) light, allowing for sensitive detection and quantification. The choice of a C18 column is based on the hydrophobic nature of the molecule, while the acidified mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_start Start weigh Accurately weigh reference standard prep_start->weigh stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) weigh->stock cal Prepare Calibration Curve Standards via Serial Dilution stock->cal sample Prepare Sample Solution (e.g., 100 µg/mL in Diluent) stock->sample instrument HPLC System with C18 Column & UV Detector cal->instrument sample->instrument inject Inject Standards & Samples instrument->inject integrate Integrate Peak Area inject->integrate curve Generate Calibration Curve (Area vs. Concentration) integrate->curve quantify Quantify Sample Concentration curve->quantify report Generate Report quantify->report

Caption: Workflow for quantification of this compound by RP-HPLC-UV.

Protocol

A. Materials and Reagents

  • This compound hydrochloride (Reference Standard, purity ≥95%)[1]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

B. Instrumentation and Columns

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A similar column, the Inertsil C18, has been successfully used for analyzing related piperidine compounds[2].

C. Chromatographic Conditions

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientIsocratic: 60% A / 40% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength220 nm
Run Time10 minutes

D. Standard and Sample Preparation

  • Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in a 60:40 ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the Diluent to prepare a minimum of five calibration standards. A suggested concentration range is 1, 5, 10, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh the test material, dissolve in Methanol, and dilute with the Diluent to achieve a final target concentration within the calibration range (e.g., 50 µg/mL).

E. Data Analysis

  • Inject the calibration standards and bracket the sample injections with standards.

  • Integrate the peak area for this compound in all chromatograms.

  • Construct a linear regression calibration curve by plotting the peak area versus concentration for the calibration standards.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation Summary

This protocol should be validated according to ICH guidelines to ensure its trustworthiness for its intended purpose. The following table presents typical acceptance criteria.

ParameterTypical Acceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between detector response and concentration[2].
Accuracy 98.0% - 102.0% recoveryAssesses the closeness of the measured value to the true value. Recovery studies at different levels are performed[2].
Precision (Repeatability) RSD ≤ 2.0% for ≥6 replicatesMeasures the method's consistency when performed by the same analyst on the same day.
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration that can be reliably quantified with acceptable precision and accuracy[2].
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration that can be reliably detected but not necessarily quantified[2].

Method 2: LC-MS/MS

Principle

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices or detection of trace-level impurities, LC-MS/MS is the method of choice. The analyte is first separated by UPLC/HPLC and then introduced into a mass spectrometer. The compound is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling very low limits of detection[3][4].

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation / Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Start (e.g., Plasma Sample) add_is Add Internal Standard (IS) prep_start->add_is extract Perform Extraction (e.g., Protein Precipitation or LLE) add_is->extract evap Evaporate & Reconstitute extract->evap instrument UPLC-MS/MS System evap->instrument inject Inject Sample instrument->inject sep Chromatographic Separation inject->sep ion Ionization (ESI+) sep->ion mrm MRM Detection (Precursor -> Product) ion->mrm integrate Integrate Analyte/IS Peak Area Ratios mrm->integrate curve Generate Calibration Curve integrate->curve quantify Calculate Concentration curve->quantify report Report Results quantify->report

Caption: Workflow for quantification of this compound by LC-MS/MS.

Protocol

A. Materials and Reagents

  • As per Method 1, with the addition of a suitable internal standard (IS), such as a deuterated analog of the analyte or a structurally similar compound.

  • Solvents should be LC-MS grade.

B. Instrumentation and Columns

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-Phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis times.

C. LC-MS/MS Conditions

ParameterCondition
LC Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 196.2
Product Ions (MRM)Transition 1 (Quantifier): 196.2 -> 110.1 (Loss of piperidine)
Transition 2 (Qualifier): 196.2 -> 82.1 (Piperidine fragment)
Dwell Time100 ms
Collision GasArgon

Note: Product ions and collision energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.

D. Standard and Sample Preparation (Example for Plasma)

  • Standard Stock Solution (1 mg/mL): As described in Method 1.

  • Working Standards: Prepare intermediate and working standard solutions by diluting the stock solution in 50:50 Acetonitrile:Water.

  • Calibration Curve in Matrix: Spike blank plasma with working standards to create a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or blank, add 10 µL of Internal Standard working solution. b. Add 150 µL of cold Acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at >10,000 x g for 5 minutes. d. Transfer the supernatant to a new plate or vial for injection.

E. Data Analysis

  • Integrate the peak areas for the analyte (quantifier transition) and the internal standard.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio versus concentration using a weighted (1/x²) linear regression.

  • Determine the concentration in unknown samples from the calibration curve.

Method Selection and Discussion

The choice between RP-HPLC-UV and LC-MS/MS depends entirely on the application's requirements.

  • RP-HPLC-UV is a robust, cost-effective, and straightforward method. It is the workhorse for routine analysis in a synthesis or quality control lab where analyte concentrations are relatively high (µg/mL range and above). Its simplicity makes it ideal for assessing the purity of bulk material and reaction monitoring.

  • LC-MS/MS offers unparalleled sensitivity and selectivity. This is critical when quantifying the analyte in complex biological matrices like plasma or tissue, where endogenous components would interfere with UV detection[5]. It is the gold standard for pharmacokinetic (PK) studies, metabolite identification, and the detection of genotoxic impurities, where quantification in the ng/mL or even pg/mL range is necessary[3][4].

By employing this multi-faceted analytical approach, a comprehensive characterization and quantification of this compound can be achieved across the entire drug development lifecycle.

References

Application Notes & Protocols: 4-(3-Fluorophenoxy)piperidine as a Versatile Scaffold for CNS Receptor Ligand Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 4-(3-Fluorophenoxy)piperidine as a foundational chemical scaffold. We move beyond its role as a simple intermediate to explore its significance as a privileged structural motif in the design of high-affinity ligands for critical central nervous system (CNS) targets, including sigma receptors and monoamine transporters. This guide elucidates the pharmacological rationale for its use, presents a comparative analysis of derivative compounds, and provides detailed, field-proven protocols for in vitro characterization.

Introduction: The Strategic Value of the this compound Scaffold

This compound is more than a synthetic building block; it represents a highly valuable scaffold for CNS-targeted drug discovery.[1][2] Its structure strategically combines two key pharmacophoric elements:

  • The Piperidine Ring: This saturated heterocycle is a cornerstone of neuropharmacology.[3] Its basic nitrogen atom is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic amino acid residues within receptor binding pockets.

  • The Fluorophenoxy Moiety: The introduction of a fluorine atom onto the phenoxy ring significantly enhances lipophilicity.[1][2] This property is a critical determinant of a compound's ability to cross the blood-brain barrier, a necessary step for engaging CNS targets. The specific meta-position of the fluorine can also influence electronic properties and metabolic stability, offering a vector for structure-activity relationship (SAR) optimization.

This combination makes this compound and its derivatives attractive candidates for probing and modulating the function of various neurotransmitter systems implicated in neurological and psychiatric disorders.[1]

Physicochemical Properties
PropertyValueSource
Chemical Name This compound hydrochloride[1]
CAS Number 3202-36-6[1][2]
Molecular Formula C₁₁H₁₄FNO · HCl[2]
Molecular Weight 231.7 g/mol [2]
Appearance White to off-white solid[2]
Storage Store at 0-8 °C[2]

Pharmacological Profile: A Gateway to Key CNS Targets

While this compound itself is primarily a starting material, its core structure is present in numerous potent and selective ligands for several important receptor families. Understanding these applications is key to leveraging this scaffold for novel compound design.

Sigma (σ) Receptors

Sigma receptors, particularly the sigma-1 (σ₁) subtype, are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondria interface that modulate calcium signaling.[4] They are implicated in neuroprotection, cognition, and the pathophysiology of psychiatric disorders, making them a high-interest therapeutic target.[4][5] The phenoxy-piperidine motif is a classic feature of high-affinity sigma receptor ligands.

  • Rationale & Causality: The distance and geometric arrangement between the basic nitrogen of the piperidine and the aromatic phenoxy ring are well-suited to fit the binding pocket of the σ₁ receptor. Derivatives often exhibit high affinity and selectivity. For example, the related compound 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine is a high-affinity ligand for σ₁ receptors with a Kᵢ of 4.3 nM.[6]

Monoamine Transporters (DAT, SERT)

The dopamine transporter (DAT) and serotonin transporter (SERT) are critical regulators of neurotransmitter homeostasis. Their modulation is a cornerstone of treatments for depression, anxiety, and other mood disorders. This compound serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs).[1][7]

  • Rationale & Causality: The piperidine core can mimic the endogenous monoamine substrates of these transporters. The aryl ether linkage provides a rigid scaffold to orient the phenoxy group, which can engage in hydrophobic and aromatic stacking interactions within the transporter binding site. Numerous piperidine analogues have been developed as high-affinity ligands for both DAT and SERT.[8][9]

Dopamine D₄ Receptor

The dopamine D₄ receptor is a G-protein coupled receptor highly expressed in brain regions associated with cognition and emotion. It is a target for antipsychotic drug development. Recent work has identified 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as potent and selective D₄ antagonists.

  • Rationale & Causality: In this context, the 3-fluorophenoxy moiety has been shown to be an active component. One such analog demonstrated a Kᵢ value of 85 nM, confirming that this specific substitution pattern is productive for D₄ receptor binding.[10] This makes the this compound scaffold a promising starting point for developing novel D₄-selective ligands.

Summary of Derivative Compound Affinities

The following table summarizes the binding affinities of representative compounds that incorporate the core this compound scaffold or closely related structures, demonstrating the potential of this chemical motif.

Compound Class/DerivativeTarget ReceptorBinding Affinity (Kᵢ)Reference
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineSigma-1 (σ₁)4.3 nM[6]
4,4-difluoro-3-(3-fluorophenoxymethyl)piperidine analogDopamine D₄85 nM[10]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativeSerotonin Transporter (SERT)2 - 400 nM[9]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)0.7 nM[8]
Workflow: From Scaffold to Characterized Ligand

The following diagram illustrates the typical research workflow starting from the this compound scaffold.

G cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Functional Characterization cluster_3 Lead Optimization Scaffold This compound Scaffold SAR SAR-driven Derivatization Scaffold->SAR Library Compound Library SAR->Library Binding Radioligand Binding Assay (Determine Affinity, Ki) Library->Binding Functional Functional Assays (e.g., Uptake, Ca²⁺ Flux) (Determine Potency, EC₅₀/IC₅₀) Binding->Functional Hit Prioritized Hit Compound Functional->Hit Lead Lead Compound Hit->Lead

Caption: From Scaffold to Lead Compound Workflow.

Experimental Protocols

The following protocols provide robust, validated methodologies for characterizing novel ligands derived from the this compound scaffold.

Protocol 1: In Vitro Radioligand Binding Assay (General Protocol)

This protocol determines the binding affinity (Kᵢ) of a test compound for a target receptor through competitive displacement of a specific, high-affinity radioligand.

Workflow Diagram: Radioligand Binding Assay

G A Prepare Receptor Source (e.g., Cell Membranes, Brain Homogenate) B Incubate: Receptor + Radioligand + Test Compound (Varying Conc.) A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC₅₀ and Kᵢ D->E

Caption: Key steps in a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from HEK293 cells expressing the target receptor (e.g., hSERT, hDAT, hσ₁) or brain tissue homogenate (e.g., rat cortex).

  • Radioligand: e.g., [³H]Paroxetine for SERT, [³H]WIN 35,428 for DAT, --INVALID-LINK---Pentazocine for σ₁ receptors.

  • Test Compound: Serial dilutions of the this compound derivative.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: High concentration of a known, non-labeled ligand (e.g., 10 µM Fluoxetine for SERT).

  • 96-well plates, filter mats (e.g., GF/B), cell harvester, liquid scintillation counter, scintillation fluid.

Procedure:

  • Plate Setup: Design a 96-well plate map. Include wells for total binding (buffer only), non-specific binding (NBS), and at least 8 concentrations of your test compound, all performed in triplicate.

  • Reagent Addition: To each well, add in the following order:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of NBS control OR 50 µL of test compound dilution.

    • 50 µL of radioligand diluted in assay buffer to a final concentration near its Kₔ value.

    • 100 µL of the receptor membrane preparation (protein concentration typically 20-100 µ g/well ).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Immediately wash each filter disc 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter mat in a drying oven until dry. Punch out the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Rationale & Self-Validation:

  • Causality: This assay directly measures the ability of your compound to occupy the same binding site as a known ligand. The use of a single, saturating concentration of a known drug to define non-specific binding is the critical control that validates the specificity of the measured interaction.

  • Trustworthiness: The protocol is validated by ensuring that the total binding is at least 3-5 times higher than the non-specific binding and that reference compounds yield Kᵢ values consistent with published literature.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT) in a preparation of nerve terminals (synaptosomes).

Materials:

  • Synaptosomes: Prepared from fresh or frozen rat striatal tissue.

  • Radiolabeled Neurotransmitter: [³H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer containing appropriate salts, glucose, and antioxidants like ascorbic acid and pargyline (to inhibit MAO).

  • Test Compound: Serial dilutions of the this compound derivative.

  • Non-specific uptake control: A known DAT inhibitor (e.g., 10 µM GBR 12909) or incubation at 4°C.

Procedure:

  • Preparation: Pre-warm aliquots of the synaptosome preparation to 37°C.

  • Pre-incubation: In a 96-well plate, add 50 µL of buffer, non-specific control, or test compound dilution. Add 100 µL of the synaptosome preparation and pre-incubate for 10 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of [³H]Dopamine (to a final concentration of ~10-20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, linear uptake period (e.g., 5-10 minutes) at 37°C.

  • Termination & Harvesting: Terminate the uptake by rapid filtration through a GF/B filter mat using a cell harvester, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Dry the filter mat, add scintillation fluid, and count the radioactivity. Analyze the data by non-linear regression to determine the IC₅₀ value for uptake inhibition.

Rationale & Self-Validation:

  • Causality: This assay provides functional data by measuring the direct consequence of transporter binding—the inhibition of neurotransmitter translocation. The inclusion of a 4°C control is crucial, as active transport is an energy-dependent process that is abolished at low temperatures; this validates that the measured signal is due to transporter activity and not passive diffusion.

  • Trustworthiness: The assay window (total uptake vs. non-specific uptake) should be robust. Reference compounds should produce IC₅₀ values in line with established data.

Data Interpretation & Conclusion

  • Kᵢ (Inhibition Constant): Represents the binding affinity of the compound for the receptor. A lower Kᵢ value indicates higher affinity.

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound required to inhibit 50% of a specific binding or a biological process (like uptake). It is dependent on assay conditions.

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible effect.

References

step-by-step synthesis of 4-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

Topic: Step-by-Step Synthesis of 4-(3-Fluorophenoxy)piperidine Hydrochloride

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of this compound hydrochloride, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on a robust and scalable two-step process involving a Mitsunobu reaction to form the aryl ether linkage, followed by deprotection and salt formation. This guide is designed for researchers in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and methods for characterization to ensure reproducibility and high purity of the final compound.

Introduction and Strategic Rationale

This compound is a critical structural motif found in a range of biologically active molecules, including selective serotonin reuptake inhibitors (SSRIs) and neurokinin receptor antagonists. Its synthesis is a frequent objective in medicinal chemistry campaigns.

The chosen synthetic strategy prioritizes efficiency, high yield, and mild reaction conditions. The core of this synthesis is the formation of the C-O bond between the piperidine ring and the fluorinated phenyl ring. While several methods exist for aryl ether formation, such as Williamson ether synthesis or Buchwald-Hartwig coupling, the Mitsunobu reaction is selected for this protocol.

Why the Mitsunobu Reaction?

  • Mild Conditions: It operates at or below room temperature, preserving sensitive functional groups.

  • Stereochemical Inversion: It proceeds with a clean inversion of stereochemistry at the alcohol carbon, a feature that is crucial when working with chiral substrates (though not applicable to the achiral 4-hydroxypiperidine, the principle of a well-defined mechanism is valuable).

  • High Yield: The reaction is known for its high efficiency and yields.

The overall synthetic pathway involves two main transformations:

  • Aryl Ether Formation: Reaction of N-Boc-4-hydroxypiperidine with 3-fluorophenol under Mitsunobu conditions. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing it from acting as a competing nucleophile.

  • Deprotection and Salt Formation: Removal of the Boc group under acidic conditions, which simultaneously protonates the piperidine nitrogen to yield the final hydrochloride salt.

Visualized Synthetic Workflow

The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final product.

G cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection & Salt Formation SM1 N-Boc-4-hydroxypiperidine Reagents1 PPh₃, DIAD THF, 0°C to RT SM2 3-Fluorophenol Intermediate N-Boc-4-(3-fluorophenoxy)piperidine Reagents1->Intermediate C-O Bond Formation Reagents2 HCl in Dioxane DCM Product This compound hydrochloride Reagents2->Product Boc Removal

Caption: Synthetic scheme for this compound HCl.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Supplier SuggestionPurity
N-Boc-4-hydroxypiperidine109384-19-2201.25Sigma-Aldrich, TCI>98%
3-Fluorophenol372-20-3112.10Sigma-Aldrich, Alfa>99%
Triphenylphosphine (PPh₃)603-35-0262.29Sigma-Aldrich>99%
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21Sigma-Aldrich97%
Tetrahydrofuran (THF), Anhydrous109-99-972.11Acros Organics>99.9%
Hydrochloric Acid (4M in 1,4-Dioxane)7647-01-036.46Sigma-Aldrich4.0 M
Dichloromethane (DCM)75-09-284.93Fisher ScientificACS Grade
Ethyl Acetate (EtOAc)141-78-688.11Fisher ScientificACS Grade
Hexanes110-54-386.18Fisher ScientificACS Grade
Saturated Sodium Bicarbonate (aq)144-55-884.01Fisher ScientificN/A
Brine (Saturated NaCl solution)7647-14-558.44Fisher ScientificN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichN/A
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

  • pH meter or pH paper

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-(3-fluorophenoxy)piperidine

Mechanistic Insight: This step is a classic Mitsunobu reaction. Triphenylphosphine first attacks DIAD, creating a phosphonium salt. This species then activates the 4-hydroxypiperidine, making the hydroxyl group a good leaving group. The phenoxide, formed by the deprotonation of 3-fluorophenol by the basic ylide intermediate, then acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to form the desired ether linkage.

Procedure:

  • Inert Atmosphere: Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add N-Boc-4-hydroxypiperidine (5.0 g, 24.85 mmol, 1.0 eq), 3-fluorophenol (3.06 g, 27.34 mmol, 1.1 eq), and triphenylphosphine (7.82 g, 29.82 mmol, 1.2 eq).

  • Dissolution: Dissolve the solids in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (5.9 mL, 29.82 mmol, 1.2 eq) dropwise to the stirred solution over 30 minutes using a syringe.

    • Expert Note: The dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. A reddish-orange color is typically observed upon DIAD addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material (N-Boc-4-hydroxypiperidine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in 150 mL of ethyl acetate.

    • Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude residue contains the desired product along with triphenylphosphine oxide and other byproducts. Purify the crude material by flash column chromatography on silica gel.

    • Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-4-(3-fluorophenoxy)piperidine as a colorless oil or a white solid.

    • Expected Yield: 80-90%.

Step 2: Synthesis of this compound hydrochloride

Mechanistic Insight: This step involves the acid-catalyzed cleavage of the Boc protecting group. The tert-butyl carbocation that is formed is highly stable and is scavenged by the solvent or chloride ions. The strong acid (HCl) protonates the piperidine nitrogen, leading to the formation of the stable and easily handled hydrochloride salt.

Procedure:

  • Dissolution: Dissolve the purified N-Boc-4-(3-fluorophenoxy)piperidine (e.g., 6.0 g, 20.32 mmol) from Step 1 in 40 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.

  • Acid Addition: To this solution, add 4.0 M HCl in 1,4-dioxane (25 mL, 100 mmol, ~5 eq) dropwise at room temperature.

    • Safety Precaution: This step should be performed in a well-ventilated fume hood as gas evolution (isobutylene) will occur.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.

  • Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation:

    • Upon completion, add 50 mL of diethyl ether to the reaction mixture to further precipitate the product.

    • Filter the white solid using a Büchner funnel.

    • Wash the solid with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum for several hours to remove residual solvents.

    • Expected Yield: >95%.

Product Characterization

The identity and purity of the final product, this compound hydrochloride, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) δ ppm: 9.15 (br s, 2H, NH₂⁺), 7.35 (td, J=8.2, 6.5 Hz, 1H, Ar-H), 6.90-6.75 (m, 3H, Ar-H), 4.70 (m, 1H, O-CH), 3.20 (m, 2H, piperidine-H), 3.05 (m, 2H, piperidine-H), 2.15 (m, 2H, piperidine-H), 1.95 (m, 2H, piperidine-H).
¹³C NMR (101 MHz, DMSO-d₆) δ ppm: 163.0 (d, J=242 Hz, C-F), 158.5 (d, J=10 Hz), 131.0 (d, J=10 Hz), 110.5, 107.0 (d, J=21 Hz), 103.0, 72.5, 42.0 (2C), 28.5 (2C).
Mass Spec (ESI+) m/z calculated for C₁₁H₁₄FNO [M+H]⁺: 196.11; found: 196.1.
Appearance White to off-white crystalline solid.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling any chemicals.

  • Fume Hood: All steps of this synthesis, especially the handling of volatile solvents (THF, DCM, Dioxane) and the acidic deprotection step, must be performed in a certified chemical fume hood.

  • DIAD: Diisopropyl azodicarboxylate is highly reactive and potentially explosive. It is also a sensitizer. Handle with extreme care, avoid heat and shock, and always add it dropwise from a syringe.

  • 3-Fluorophenol: This compound is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.

  • HCl in Dioxane: This is a corrosive reagent. Handle with care to avoid contact with skin and eyes. The deprotection step produces flammable isobutylene gas. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

The Strategic Application of 4-(3-Fluorophenoxy)piperidine in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the piperidine ring stands as a testament to nature's efficiency and a cornerstone of synthetic drug design.[1] Its prevalence in a multitude of FDA-approved drugs underscores its significance as a "privileged scaffold." This guide delves into a particularly valuable derivative, 4-(3-Fluorophenoxy)piperidine, a versatile building block that has carved a niche in the development of therapeutics targeting the central nervous system (CNS).[2] The strategic incorporation of a fluorophenoxy moiety at the 4-position of the piperidine ring imbues this scaffold with a unique combination of physicochemical properties, most notably enhanced lipophilicity, which is a critical determinant for traversing the blood-brain barrier.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed experimental protocols. We will explore the utility of this compound as a foundational element in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) and Dopamine D4 (D4) receptor antagonists, two classes of drugs with profound implications for treating a spectrum of neurological and psychiatric disorders.

Core Physicochemical Attributes and CNS Multi-Parameter Optimization (MPO)

The success of a CNS drug candidate is intrinsically linked to its ability to achieve therapeutic concentrations in the brain. This necessitates a delicate balance of physicochemical properties, often quantified by the CNS Multi-Parameter Optimization (MPO) score.[1][3] The this compound scaffold provides a favorable starting point for achieving a desirable CNS MPO score.

The fluorine atom on the phenoxy ring plays a crucial role in modulating the electronic environment and lipophilicity of the molecule. This strategic fluorination can also influence the pKa of the piperidine nitrogen, a parameter that governs the ionization state of the molecule at physiological pH and, consequently, its membrane permeability.[1]

Below is a table summarizing the calculated physicochemical properties and an estimated CNS MPO score for the parent scaffold, this compound. These values serve as a baseline for derivatization and optimization efforts.

PropertyCalculated ValueDesirable Range for CNS DrugsContribution to CNS MPO
Molecular Weight (MW)195.23 g/mol < 450 DaFavorable
cLogP2.451.5 - 3.5Favorable
Topological Polar Surface Area (TPSA)21.7 Ų< 70 ŲFavorable
Hydrogen Bond Donors (HBD)1≤ 3Favorable
pKa (basic)~9.57.5 - 10.5Favorable
Estimated CNS MPO Score ~5.5 > 4.0 Promising Starting Point

Application Note I: A Scaffold for Selective Serotonin Reuptake Inhibitors (SSRIs)

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for SSRIs, a frontline treatment for depression and anxiety disorders.[4] The this compound scaffold can be elaborated to generate potent and selective SERT inhibitors. The general pharmacophore for many SSRIs includes a basic amine, a central scaffold, and an aromatic moiety. This compound elegantly provides the basic amine and a portion of the central scaffold, with the fluorophenoxy group often serving as a key interacting element within the SERT binding pocket.

Workflow for SSRI Candidate Synthesis and Evaluation

SSRI_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation A This compound B N-Arylation/Alkylation A->B Introduce diversity C Purification & Characterization B->C D SERT Binding Assay C->D Test biological activity E In Vitro ADME Assays D->E Assess drug-like properties F BBB Permeability Assay E->F Predict CNS exposure

Caption: A streamlined workflow for the development of SSRI candidates.

Protocol 1: Representative Synthesis of an N-Aryl-4-(3-Fluorophenoxy)piperidine Analog

This protocol describes a palladium-catalyzed Buchwald-Hartwig amination for the N-arylation of this compound, a common strategy for introducing structural diversity.

Materials:

  • This compound hydrochloride

  • Aryl bromide or iodide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound hydrochloride (1.0 equiv), the aryl bromide (1.1 equiv), the palladium catalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (2.0-2.5 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-(3-Fluorophenoxy)piperidine analog.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • Cell membranes prepared from a stable cell line expressing hSERT (e.g., HEK293 cells)

  • Radioligand: [³H]Citalopram or a similar high-affinity SERT radioligand

  • Test compound (synthesized N-aryl-4-(3-Fluorophenoxy)piperidine analog)

  • Reference compound (e.g., Paroxetine, Fluoxetine)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine)

  • 96-well microplates and glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of the test compound and the reference compound to the appropriate wells. Include wells for total binding (vehicle only) and non-specific binding (10 µM Fluoxetine).

  • Radioligand Addition: Add the [³H]Citalopram to all wells at a final concentration near its Kd value (typically 1-2 nM).

  • Membrane Addition: Add the hSERT membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note II: A Scaffold for Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. The this compound scaffold has been successfully employed in the design of potent and selective D4 receptor antagonists.[5] The piperidine nitrogen typically forms a key salt bridge with an aspartic acid residue in the D4 receptor binding pocket, while the fluorophenoxy group can engage in favorable interactions with hydrophobic and aromatic residues.

Workflow for D4 Receptor Antagonist Development

D4_Workflow A This compound B Linker & Aromatic Moiety Introduction A->B C Library Synthesis B->C D D4 Receptor Binding Assay C->D Primary Screen E Selectivity Profiling (D1, D2, D3, D5) D->E Assess Selectivity F Lead Optimization E->F Refine Structure

Caption: A typical workflow for discovering D4 receptor antagonists.

Protocol 3: Dopamine D4 Receptor Radioligand Binding Assay

This protocol is similar to the SERT binding assay but uses a D4-selective radioligand and D4-expressing cell membranes.

Materials:

  • Cell membranes from a stable cell line expressing the human Dopamine D4 receptor (hD4)

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone

  • Test compounds

  • Reference compound (e.g., a known D4 antagonist)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4

  • Non-specific binding control: 10 µM Haloperidol or another suitable dopamine receptor ligand

Procedure:

  • Follow the general procedure outlined in Protocol 2 for the SERT binding assay, substituting the hD4 membranes, [³H]Spiperone as the radioligand, the appropriate assay buffer, and Haloperidol for non-specific binding determination.

  • Incubation is typically performed at room temperature for 90-120 minutes.

  • Data analysis is performed as described in Protocol 2 to determine the IC50 and Ki values of the test compounds for the D4 receptor.

Quantitative Data: SAR of 4-(Phenoxy)piperidine Analogs as D4 Receptor Antagonists

The following table presents representative binding affinity data for a series of D4 receptor antagonists based on a 4-(phenoxy)piperidine scaffold. This data highlights the impact of substitutions on the phenoxy ring.

CompoundD4 Ki (nM)[5]
1HH150
23-FH85
34-FH73
43-F, 4-FH46.8
54-CNH1.7
64-CN3-F21

This structure-activity relationship (SAR) data demonstrates that substitution on the phenoxy ring significantly impacts binding affinity. The introduction of a fluorine atom at the 3- or 4-position improves potency compared to the unsubstituted analog. A combination of fluorine atoms or the introduction of a cyano group at the 4-position leads to a dramatic increase in binding affinity.

Application Note III: Assessing CNS Drug-like Properties

Beyond target engagement, a successful CNS drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the ability to penetrate the blood-brain barrier.

Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability across the BBB.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.

  • Compound Preparation: Prepare solutions of the test and control compounds in PBS.

  • Assay Setup: Add the compound solutions to the donor wells. Add fresh PBS to the acceptor wells.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate at room temperature for 4-16 hours.

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the filter, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion and Future Perspectives

This compound is a valuable and strategically important scaffold in the drug discovery pipeline, particularly for CNS-targeted therapies. Its inherent physicochemical properties provide a solid foundation for the development of potent and selective modulators of key neurological targets such as the serotonin transporter and the dopamine D4 receptor. The synthetic tractability of this scaffold allows for the generation of diverse chemical libraries, facilitating robust structure-activity relationship studies.

The protocols and application notes provided in this guide offer a comprehensive framework for researchers to harness the potential of this compound in their drug discovery programs. By integrating rational design, efficient synthesis, and a suite of robust in vitro assays, the journey from a promising scaffold to a clinically viable drug candidate can be navigated with greater precision and confidence. Future explorations may involve the use of this scaffold in developing agents for other CNS targets and leveraging advanced synthetic methodologies, such as late-stage C-H functionalization, to further expand its chemical space and therapeutic potential.

References

Application Notes & Protocols for In Vivo Dosing and Administration of 4-(3-Fluorophenoxy)piperidine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust dosing and administration protocol for 4-(3-Fluorophenoxy)piperidine in animal models. Given the limited publicly available in vivo data for this specific compound, this document outlines a systematic approach to determining appropriate dosage, selecting suitable vehicles, and executing various administration routes. The protocols herein are grounded in established best practices for preclinical research and are designed to ensure scientific integrity, animal welfare, and data reproducibility.

Introduction and Pre-clinical Considerations

This compound is a versatile chemical intermediate recognized for its potential as a building block in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS).[1] Its structural motif is found in various neuropharmacological agents, suggesting its utility in neuroscience research.[1][2][3][4] As with any novel compound, a thorough and systematic approach to in vivo testing is crucial for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5][6]

Physicochemical Properties

Before initiating in vivo studies, it is essential to characterize the physicochemical properties of this compound hydrochloride, the common salt form.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₄FNO·HCl[1]
Molecular Weight 231.7 g/mol [1]
Appearance White solid[1]
Purity ≥ 95% (HPLC)[1]
Storage 0-8°C[1]
Solubility Information not readily available. Must be determined empirically in various pharmaceutically acceptable vehicles.
Animal Model Selection

The choice of animal model is critical and should be based on the research question. For initial PK and toxicity assessments, rodents such as mice and rats are commonly used.[7][8] The specific strain should be chosen based on the study's objectives and historical data for similar compounds.

Ethical Considerations

All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[9][10][11]

Vehicle Selection and Formulation Development

The selection of an appropriate vehicle is paramount for accurate and reproducible in vivo studies.[12][13] The ideal vehicle should dissolve the compound to the desired concentration, be non-toxic at the administered volume, and not interfere with the compound's pharmacology.[14][15]

Vehicle Selection Workflow

Caption: Workflow for selecting an appropriate vehicle for in vivo administration.

Protocol: Vehicle Screening
  • Prepare Stock Solutions: Attempt to dissolve this compound hydrochloride in a panel of common vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% PEG-400 in water, 0.5% methylcellulose) at a concentration higher than the anticipated highest dose.

  • Solubility Assessment: Visually inspect for complete dissolution. If necessary, use gentle heating or sonication.

  • Stability Assessment: Store the formulations at room temperature and 4°C for a defined period (e.g., 24-48 hours) and visually inspect for precipitation.

  • pH Measurement: Measure the pH of aqueous formulations. If the pH is outside the physiological range (6.8-7.2), consider adjusting it with appropriate buffers, especially for parenteral routes.[14]

  • Vehicle Toxicity: If using a less common vehicle or a high concentration of a co-solvent, it is prudent to administer the vehicle alone to a small group of animals and observe for any adverse effects.[14][15]

Dose-Range Finding (DRF) Studies

DRF studies are essential for determining the maximum tolerated dose (MTD) and for selecting appropriate dose levels for subsequent efficacy studies.[16][17]

DRF Study Design Workflow

Caption: A typical workflow for a dose-range finding study.

Protocol: Single Ascending Dose DRF Study (Rodents)
  • Animal Groups: Use small groups of animals (e.g., 2-3 mice or rats per group).

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). A dose escalation factor of 2-3x is common.[7]

  • Administration: Administer a single dose via the intended route of administration for future efficacy studies.

  • Monitoring: Observe animals closely for the first few hours post-dosing and then daily for up to 7 days. Record clinical signs of toxicity, changes in body weight, and food/water intake.

  • MTD Determination: The MTD is the highest dose that does not produce severe, irreversible, or life-threatening toxicity.[17]

  • Dose Selection for Efficacy Studies: Based on the MTD, select at least three dose levels (high, medium, low) and a vehicle control group for definitive studies. The high dose should be at or near the MTD, the low dose should be minimally effective or have no observable effect, and the intermediate dose should fall in between.[16][18]

Administration Protocols

The choice of administration route depends on the experimental goals, the physicochemical properties of the formulation, and the desired pharmacokinetic profile.

Recommended Maximum Administration Volumes and Needle Sizes for Rodents
SpeciesRouteMax Volume (mL/kg)Needle Gauge
Mouse Oral (gavage)1018-20g
Intraperitoneal (IP)1025-27g
Intravenous (IV)5 (bolus)27-30g
Rat Oral (gavage)10-2016-18g
Intraperitoneal (IP)1023-25g
Intravenous (IV)5 (bolus)25-27g

Sources:[9][10][11][19][20][21][22][23]

Protocol: Oral Gavage (Mouse/Rat)
  • Restraint: Properly restrain the animal to ensure the head and neck are aligned, creating a straight path to the esophagus.[11][24][25]

  • Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[11][20]

  • Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.[11][24]

  • Administration: Once the needle is in place, administer the substance smoothly.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11][25]

Protocol: Intraperitoneal (IP) Injection (Mouse/Rat)
  • Restraint: Securely restrain the animal, exposing the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][21][23]

  • Insertion: Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[9][23]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated.

  • Injection: Inject the substance into the peritoneal cavity.

  • Withdrawal: Remove the needle and return the animal to its cage.

Protocol: Intravenous (IV) Tail Vein Injection (Mouse/Rat)
  • Vein Dilation: Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.[10][22][26]

  • Restraint: Place the animal in a suitable restraint device to secure the tail.

  • Insertion: Insert a small gauge needle (bevel up) parallel to the vein.[10][27][28] A "flash" of blood in the needle hub may indicate successful entry.

  • Injection: Slowly inject the substance. Resistance or the formation of a bleb indicates an unsuccessful injection.[10]

  • Withdrawal and Pressure: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.[22][27]

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicology data.[5][6]

Protocol: Basic PK Study in Rodents
  • Animal Groups: Use cannulated animals if possible to allow for serial blood sampling from a single animal.[29] Otherwise, use satellite groups for terminal blood collection at each time point.

  • Dosing: Administer a single dose of the compound via the desired routes (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[30][31]

  • Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the samples.

  • Data Analysis: Use appropriate software to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Conclusion

The successful in vivo evaluation of this compound requires a methodical and evidence-based approach. By carefully selecting vehicles, conducting thorough dose-range finding studies, and employing precise administration techniques, researchers can generate reliable and reproducible data. These application notes provide a foundational framework for initiating such studies, emphasizing the importance of scientific rigor and ethical animal use.

References

Application Notes and Protocols for the Radiosynthesis of [¹⁸F]4-(3-Fluorophenoxy)piperidine: A Novel PET Imaging Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroreceptor Imaging Agents

Positron Emission Tomography (PET) stands as a cornerstone in molecular imaging, offering unparalleled insights into physiological and pathological processes in vivo. The development of novel PET radiotracers is a critical driver of innovation in neuroscience and drug development, enabling the non-invasive quantification of neuroreceptors and transporters. 4-(3-Fluorophenoxy)piperidine and its derivatives are a class of compounds with significant potential for targeting various central nervous system (CNS) receptors. The introduction of a fluorine-18 (¹⁸F) label onto this scaffold would provide a PET tracer with an ideal half-life (109.8 minutes) for studying dynamic processes in the brain.[1] This document provides a comprehensive, field-proven protocol for the radiosynthesis and quality control of [¹⁸F]this compound, designed for researchers and scientists in the field of radiopharmaceutical chemistry and drug development.

Strategic Considerations in Radiosynthesis: A Mechanistic Approach

The successful radiosynthesis of [¹⁸F]this compound hinges on the principles of nucleophilic aromatic substitution (SNA_r_). The choice of precursor is paramount and dictates the reaction conditions and ultimate success of the radiolabeling. Two primary strategies are presented here, each with its own set of advantages and considerations.

Strategy 1: Nucleophilic Substitution on an Activated Aromatic Ring

This approach involves the displacement of a good leaving group, such as a nitro group or a trialkylammonium salt, from an electron-deficient aromatic ring by [¹⁸F]fluoride. The phenoxy ring of the precursor must be activated by an electron-withdrawing group in the ortho or para position to facilitate the nucleophilic attack.

Strategy 2: Radiofluorination of an Aryliodonium Ylide Precursor

Aryliodonium salts and ylides have emerged as highly effective precursors for radiofluorination. These precursors offer the advantage of milder reaction conditions and can overcome the need for strong electron-withdrawing activation on the aromatic ring. However, careful consideration must be given to the potential for the formation of regioisomers, which would necessitate more stringent purification steps.[2]

This protocol will focus on Strategy 1, utilizing a nitro-precursor due to its commercial availability and the well-established chemistry for this type of transformation.

Visualizing the Radiosynthesis Workflow

The following diagram outlines the critical steps in the production of [¹⁸F]this compound, from the initial cyclotron production of [¹⁸F]fluoride to the final quality control measures.

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Production & Processing cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Production Cyclotron Production Trapping on Anion Exchange Cartridge Trapping on Anion Exchange Cartridge Cyclotron Production->Trapping on Anion Exchange Cartridge [¹⁸O]H₂O Elution with K₂CO₃/Kryptofix 222 Elution with K₂CO₃/Kryptofix 222 Trapping on Anion Exchange Cartridge->Elution with K₂CO₃/Kryptofix 222 [¹⁸F]F⁻ Azeotropic Drying Azeotropic Drying Elution with K₂CO₃/Kryptofix 222->Azeotropic Drying [¹⁸F]F⁻/K₂CO₃/K₂₂₂ complex Radiolabeling Reaction Radiolabeling Reaction Azeotropic Drying->Radiolabeling Reaction Anhydrous [¹⁸F]F⁻ complex + Precursor Quenching Quenching Radiolabeling Reaction->Quenching Crude Product Semi-preparative HPLC Purification Semi-preparative HPLC Purification Quenching->Semi-preparative HPLC Purification Diluted Crude Formulation Formulation Semi-preparative HPLC Purification->Formulation Purified [¹⁸F]Product Analytical HPLC Analytical HPLC Formulation->Analytical HPLC Residual Solvent Analysis (GC) Residual Solvent Analysis (GC) Formulation->Residual Solvent Analysis (GC) pH Measurement pH Measurement Formulation->pH Measurement Sterility & Endotoxin Testing Sterility & Endotoxin Testing Formulation->Sterility & Endotoxin Testing Final Product Release Final Product Release Analytical HPLC->Final Product Release Residual Solvent Analysis (GC)->Final Product Release pH Measurement->Final Product Release Sterility & Endotoxin Testing->Final Product Release

Caption: Workflow for the automated synthesis of [¹⁸F]this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Precursor: N-Boc-4-(3-nitro-phenoxy)piperidine

  • Reagents:

    • [¹⁸F]Fluoride (produced from a cyclotron)

    • Kryptofix 222 (K₂₂₂)

    • Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetonitrile (MeCN)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Water for Injection (WFI)

    • Ethanol (USP grade)

    • 0.9% Sodium Chloride for Injection (USP grade)

    • Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH)

  • Equipment:

    • Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera®)

    • Anion exchange cartridge (e.g., Sep-Pak™ Light QMA)

    • C18 solid-phase extraction (SPE) cartridge

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

    • Analytical HPLC system with UV and radioactivity detectors

    • Gas Chromatography (GC) system for residual solvent analysis

    • pH meter or pH strips

    • Sterile filtration unit (0.22 µm)

    • Dose calibrator

Step-by-Step Methodology:

Part 1: Preparation of Reactive [¹⁸F]Fluoride

  • [¹⁸F]Fluoride Trapping: Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the automated synthesis module and pass it through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of Kryptofix 222 (10-15 mg in 1 mL of acetonitrile) and potassium carbonate (2-5 mg in 0.5 mL of water).[3]

  • Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile (2-3 x 1 mL) under a stream of nitrogen at 110-120 °C until completely dry. The formation of a reactive, naked [¹⁸F]fluoride is critical for the subsequent nucleophilic substitution.[3]

Part 2: Radiolabeling Reaction

  • Precursor Addition: Dissolve the N-Boc-4-(3-nitro-phenoxy)piperidine precursor (5-10 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel.

  • Heating: Seal the reaction vessel and heat it to 150-160 °C for 15-20 minutes. The high temperature is necessary to overcome the activation energy for the SNA_r_ reaction.

  • Cooling: After the reaction is complete, cool the vessel to room temperature.

Part 3: Deprotection and Purification

  • Deprotection: Add 1 M HCl (0.5 mL) to the reaction mixture and heat at 100 °C for 5-10 minutes to remove the Boc protecting group.

  • Quenching and Dilution: Neutralize the reaction mixture with 1 M NaOH and dilute with WFI to a total volume of 2-4 mL.

  • Semi-preparative HPLC Purification: Inject the diluted crude product onto a semi-preparative C18 HPLC column. Elute with a suitable mobile phase (e.g., a gradient of ethanol/water or acetonitrile/water) to separate the [¹⁸F]this compound from unreacted [¹⁸F]fluoride, the precursor, and other byproducts.[4][5]

  • Collection: Collect the radioactive peak corresponding to the desired product.

Part 4: Formulation

  • Solvent Removal: Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 SPE cartridge, washing with WFI, and eluting the product with a small volume of ethanol.

  • Final Formulation: Dilute the ethanolic solution of the purified product with sterile 0.9% sodium chloride for injection to achieve the desired final concentration and an ethanol content of less than 10%.

  • Sterile Filtration: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control: Ensuring Safety and Efficacy

A rigorous quality control regimen is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for preclinical or clinical use.[6][7]

Parameter Method Specification
Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Identity Half-life determination105 - 115 minutes
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% (characteristic 511 keV peak)
Specific Activity Analytical HPLC> 1 Ci/µmol at the end of synthesis
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v, Acetonitrile and DMSO within USP limits
Sterility USP <71>No microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)

Expected Results

Based on similar radiolabeling procedures for related compounds, the following results can be anticipated:

Parameter Expected Value
Radiochemical Yield (decay-corrected) 20 - 40%
Synthesis Time 60 - 90 minutes
Radiochemical Purity > 98%
Specific Activity > 1.5 Ci/µmol at end of synthesis

Conclusion

This application note provides a detailed and scientifically grounded protocol for the radiosynthesis of [¹⁸F]this compound. By adhering to the principles of nucleophilic aromatic substitution and implementing rigorous quality control measures, researchers can reliably produce this novel PET tracer for preclinical and translational research. The successful implementation of this protocol will contribute to the advancement of neuroreceptor imaging and the development of new diagnostic tools for neurological and psychiatric disorders.

References

Application Note: A Comprehensive Guide to the Isolation and Characterization of 4-(3-Fluorophenoxy)piperidine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate.[1] 4-(3-Fluorophenoxy)piperidine is a versatile chemical scaffold utilized in the development of novel therapeutics, particularly those targeting the central nervous system.[2] Its structure, comprising a fluorinated aromatic ring, an ether linkage, and a piperidine heterocycle, presents multiple potential sites for metabolic transformation. The identification and isolation of its metabolites are paramount for evaluating the compound's overall pharmacokinetic profile, safety, and efficacy.[3] Metabolites may possess their own pharmacological activity, contribute to toxicity, or significantly alter the drug's clearance rate.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively generate, isolate, and characterize metabolites of this compound. We will delve into the rationale behind protocol choices, moving beyond a simple list of steps to offer insights grounded in established biochemical and analytical principles. The protocols described herein are designed as self-validating systems, incorporating best practices for sample preparation from complex biological matrices and subsequent analysis using modern chromatographic and spectrometric techniques.

Predicted Metabolic Pathways

Understanding the likely metabolic transformations of a parent compound is the first step in designing an effective isolation strategy. The structure of this compound suggests several key metabolic routes primarily mediated by hepatic enzymes like the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.[4][5]

  • Phase I Metabolism (Functionalization): These reactions introduce or expose polar functional groups.

    • Aromatic Hydroxylation: The fluorophenoxy ring is a prime target for CYP-mediated hydroxylation. The position of hydroxylation can be influenced by the existing fluoro-substituent.

    • Piperidine Ring Oxidation: The piperidine moiety can undergo hydroxylation at various positions on the carbon ring. N-dealkylation is a major metabolic pathway for many piperidine-containing drugs, often catalyzed by CYP3A4.[6] While the nitrogen in the parent compound is unsubstituted, this pathway becomes relevant if the piperidine nitrogen is modified in subsequent drug analogues.

    • O-Dealkylation: Cleavage of the ether bond is a possible, though often less common, metabolic route.

  • Phase II Metabolism (Conjugation): The newly formed polar functional groups (e.g., hydroxyl groups) from Phase I reactions can be conjugated with endogenous polar molecules to increase water solubility and facilitate excretion.[7][8]

    • Glucuronidation: Attachment of glucuronic acid to hydroxylated metabolites is a very common pathway.

    • Sulfation: Conjugation with a sulfonate group is another possibility for phenolic metabolites.

The following diagram illustrates these potential biotransformation pathways.

G Parent This compound P1_Hydrox_Phenoxy Phenoxy Ring Hydroxylation Parent->P1_Hydrox_Phenoxy Phase I (CYP450) P1_Hydrox_Piperidine Piperidine Ring Hydroxylation Parent->P1_Hydrox_Piperidine Phase I (CYP450) P2_Glucuronide_Phenoxy Glucuronide Conjugate P1_Hydrox_Phenoxy->P2_Glucuronide_Phenoxy Phase II (UGT) P2_Sulfate_Phenoxy Sulfate Conjugate P1_Hydrox_Phenoxy->P2_Sulfate_Phenoxy Phase II (SULT) P2_Glucuronide_Piperidine Glucuronide Conjugate P1_Hydrox_Piperidine->P2_Glucuronide_Piperidine Phase II (UGT)

Figure 1. Predicted metabolic pathways for this compound.

In Vitro Metabolite Generation

To isolate and study metabolites, they must first be produced in a controlled environment. Human Liver Microsomes (HLM) are a cost-effective and widely used in vitro tool, as they are rich in Phase I (CYP) and Phase II (UGT) enzymes, which are central to the metabolism of most drugs.[4][7][9]

Protocol 3.1: Incubation with Human Liver Microsomes (HLM)

Objective: To generate sufficient quantities of Phase I and Phase II metabolites for subsequent analysis.

Materials:

  • This compound (Parent Compound)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., solutions A & B)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/Water Bath (37°C)

  • Microcentrifuge tubes

Procedure:

  • Preparation:

    • Thaw HLM, NADPH regenerating system, and UDPGA on ice.

    • Prepare a stock solution of the parent compound in a minimal amount of DMSO or ACN (final organic solvent concentration in the incubation should be <1%).[7]

    • Pre-warm the phosphate buffer to 37°C.

  • Incubation Mixture Setup (per 200 µL reaction):

    • In a microcentrifuge tube, combine:

      • 155 µL of 0.1 M Phosphate Buffer (pH 7.4)

      • 20 µL of NADPH Regenerating System Solution A

      • 4 µL of UDPGA (from a 50 mM stock)

      • 1 µL of Parent Compound (from a 200 µM stock for a 1 µM final concentration)

      • 10 µL of HLM (from a 20 mg/mL stock for a 1 mg/mL final concentration)

    • Vortex gently to mix.

  • Pre-incubation:

    • Incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Initiating the Reaction:

    • Add 10 µL of NADPH Regenerating System Solution B to start the metabolic reaction.

    • Vortex gently and return to the 37°C incubator.

  • Incubation:

    • Incubate for a specified time (e.g., 60 minutes). Time course experiments (0, 15, 30, 60, 120 min) are recommended during initial characterization to monitor metabolite formation and parent compound depletion.

  • Terminating the Reaction ("Quenching"):

    • Stop the reaction by adding 400 µL (2 volumes) of ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.

    • Vortex vigorously for 30 seconds.

  • Protein Removal:

    • Centrifuge the quenched sample at >10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which now contains the parent compound and its metabolites, for analysis.

Sample Preparation: Isolating Metabolites from Biological Matrices

The primary challenge in metabolite analysis is isolating the target analytes from the complex biological matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis.[10][11] The choice of extraction technique depends on the required cleanliness of the sample, the desired concentration factor, and the physicochemical properties of the analytes.[12]

The following diagram outlines a general workflow for sample preparation and analysis.

G Start Biological Matrix (Plasma, Urine, HLM Supernatant) PPT Protein Precipitation (PPT) (e.g., with Acetonitrile) Start->PPT Fast, Less Selective LLE Liquid-Liquid Extraction (LLE) (e.g., with MTBE at adjusted pH) Start->LLE Cleaner, pH Dependent SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Start->SPE Cleanest, Most Selective Drydown Evaporation & Reconstitution PPT->Drydown LLE->Drydown SPE->Drydown LCMS LC-MS/MS Analysis (HILIC or Reversed-Phase) Drydown->LCMS Data Data Processing & Metabolite Identification LCMS->Data

Figure 2. General experimental workflow for metabolite isolation and analysis.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins. It is often used for initial screening but may result in significant matrix effects due to the co-extraction of other soluble components like phospholipids.

Protocol 4.1.1: Acetonitrile Precipitation

  • To 200 µL of sample (plasma, urine, or HLM supernatant from step 3.1), add 600 µL (3 volumes) of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase-matched solvent for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential partitioning between an aqueous sample and an immiscible organic solvent.[13] By adjusting the pH of the aqueous phase, the ionization state of the parent compound (a weak base) and its metabolites can be manipulated to enhance extraction into the organic layer.

Protocol 4.2.1: Basic Extraction with MTBE

  • To 200 µL of sample, add 50 µL of 1M Sodium Hydroxide to raise the pH to >10. This ensures the piperidine nitrogen is deprotonated and non-polar.

  • Add 1 mL of a water-immiscible organic solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Vortex for 5 minutes to facilitate partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate to dryness and reconstitute as described in step 4.1.1.6. Note: This method is effective for the parent compound and less polar metabolites. Highly polar, conjugated (Phase II) metabolites will likely remain in the aqueous layer.

Solid-Phase Extraction (SPE)

SPE is a highly effective and selective technique for sample clean-up and concentration.[14] For this compound and its metabolites, a mixed-mode cation exchange sorbent is ideal. This sorbent has both reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions with the basic piperidine nitrogen) retention mechanisms. This allows for a rigorous wash protocol to remove neutral and acidic interferences.

Protocol 4.3.1: Mixed-Mode Cation Exchange SPE

Materials:

  • Mixed-Mode Strong Cation Exchange SPE Cartridge (e.g., 30 mg, 1 mL)

  • Methanol (MeOH)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Formic Acid (FA)

Procedure:

  • Condition: Pass 1 mL of MeOH through the cartridge.

  • Equilibrate: Pass 1 mL of Deionized Water through the cartridge.

  • Load: Dilute the sample (200 µL) with 200 µL of 2% Formic Acid in water and load it onto the cartridge. The acidic pH ensures the piperidine nitrogen is protonated (positively charged) and retained by the cation exchange mechanism.

  • Wash 1 (Remove polar interferences): Pass 1 mL of 2% Formic Acid in water through the cartridge.

  • Wash 2 (Remove hydrophobic interferences): Pass 1 mL of MeOH through the cartridge. The analyte of interest remains bound by the strong ionic interaction.

  • Elute: Pass 1 mL of 5% NH₄OH in MeOH through the cartridge. The basic elution solvent neutralizes the piperidine nitrogen, disrupting the ionic bond and releasing the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in step 4.1.1.6.

Technique Selectivity Cleanliness Speed Typical Application
Protein Precipitation LowFairVery FastHigh-throughput screening, initial discovery
Liquid-Liquid Extraction ModerateGoodModerateTargeted quantification, removal of salts
Solid-Phase Extraction HighExcellentSlowMetabolite identification, low-level quantification

Analytical Separation and Identification

Once extracted and concentrated, the metabolites must be separated and identified, typically using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[3][15]

Liquid Chromatography (LC)

The metabolites of this compound are expected to be more polar than the parent compound, especially the Phase II conjugates. This presents a challenge for traditional reversed-phase (RP) chromatography, where polar compounds may have poor retention.

  • Reversed-Phase (RP) LC: Using a C18 column is suitable for the parent drug and less polar metabolites. A typical mobile phase would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[16][17] It uses a polar stationary phase (e.g., amide, unbonded silica) and a mobile phase with a high percentage of organic solvent. This is ideal for analyzing hydroxylated and conjugated metabolites.[18]

Mass Spectrometry (MS)

MS is the definitive tool for metabolite characterization.[19]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (<5 ppm). This allows for the confident determination of the elemental formula of a metabolite, distinguishing, for example, an addition of oxygen (+15.9949 Da) from other possibilities.[1]

  • Tandem Mass Spectrometry (MS/MS): By isolating a metabolite ion and fragmenting it, MS/MS provides structural information.[20] The fragmentation pattern can reveal the site of metabolic modification. For example, fragmentation of a glucuronide conjugate will typically show a characteristic neutral loss of 176 Da.[20]

Biotransformation Mass Change (Da) Description
Hydroxylation+15.9949Addition of one oxygen atom
Glucuronidation+176.0321Conjugation with glucuronic acid
Sulfation+79.9568Conjugation with a sulfate group

Conclusion

The successful isolation of this compound metabolites requires a systematic approach that begins with predictive metabolism, followed by controlled in vitro generation and strategic sample preparation. While rapid methods like protein precipitation are useful for initial screening, techniques like mixed-mode solid-phase extraction provide the cleanest extracts necessary for confident structural elucidation by high-resolution LC-MS/MS. By understanding the principles behind each step—from enzymatic reaction to chromatographic separation—researchers can develop robust and reliable workflows to fully characterize the metabolic fate of this important pharmaceutical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-(3-Fluorophenoxy)piperidine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in experimental assays. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges and ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic organic compound frequently utilized as a building block in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Structurally, it comprises a piperidine ring linked to a 3-fluorophenoxy group. The piperidine nitrogen is basic, while the fluorophenoxy moiety contributes to its lipophilicity, or "greasiness". This combination can lead to low aqueous solubility at physiological pH, a common challenge for many drug candidates. Poor solubility can result in compound precipitation in aqueous assay buffers, leading to inaccurate and irreproducible experimental data.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is fundamental to troubleshooting its solubility.

PropertyValue/CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₄FNO (Free Base)-
Molecular Weight 195.23 g/mol (Free Base)-
Form Typically a white solid, often supplied as a hydrochloride (HCl) salt.[1][2]The HCl salt is generally more water-soluble than the free base.
Predicted XlogP ~2.1Indicates a degree of lipophilicity, suggesting a preference for non-polar environments over aqueous media.
Estimated pKa 6.5 - 8.0The piperidine nitrogen is basic. The pKa is the pH at which the compound is 50% ionized. Fluorine substitution is known to lower the pKa of piperidines compared to the parent piperidine (~11.22).[3][4]

The basicity of the piperidine nitrogen is a critical factor. At a pH below its pKa, the nitrogen atom will be protonated, forming a positively charged species that is significantly more soluble in aqueous solutions.[5][6][7] Conversely, at a pH above the pKa, the compound will predominantly exist in its less soluble, neutral free base form.

Troubleshooting Guide: Addressing Solubility Issues in Your Assay

This section provides a systematic approach to diagnosing and resolving common solubility problems encountered with this compound.

Issue 1: My compound precipitates immediately upon dilution of my DMSO stock into aqueous assay buffer.

This is a classic sign of a compound "crashing out" of solution due to the abrupt change in solvent polarity.

Root Cause Analysis:

  • High Supersaturation: A high concentration DMSO stock is being diluted into an aqueous buffer where the compound's thermodynamic solubility is much lower.

  • Insufficient Solubilizing Power of the Final Solution: The final concentration of co-solvent (DMSO) in the assay buffer is too low to maintain the compound in solution.

Solutions:

1. Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells or interfere with enzyme activity, a final concentration of up to 1% is often tolerated in many in vitro assays.[8]

2. Stepwise Dilution Protocol: Instead of a single large dilution, a serial dilution approach can be more effective.

  • Step 1: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Step 2: Create an intermediate dilution series in a solvent with a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the assay buffer.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing this compound.

Materials:

  • This compound (HCl salt or free base)

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • DMSO

  • Shaker/vortexer

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In separate microcentrifuge tubes, add an excess of the compound to each buffer of varying pH.

  • Incubate the tubes with shaking for 24 hours at a controlled temperature to reach equilibrium.

  • Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Plot the solubility (in µM or µg/mL) against the pH to identify the pH range with the highest solubility.

Issue 2: My compound appears to be soluble initially, but I observe precipitation in the assay plate over time.

This phenomenon, known as kinetic versus thermodynamic solubility, can lead to inconsistent and time-dependent assay results.

Root Cause Analysis:

  • Metastable Supersaturated Solution: The initial dilution may create a supersaturated solution that is kinetically stable but thermodynamically unstable, leading to precipitation over time.

  • pH Shift in Cell Culture Media: Cellular metabolism can alter the pH of the culture medium, potentially increasing it and causing the basic compound to become less soluble.

Solutions:

1. Employ Solubilizing Excipients: Incorporating excipients can help stabilize the compound in solution.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used. It is crucial to test the tolerance of your assay system to these co-solvents.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.[2][9][10][11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Experimental Protocols

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing a stock solution of a poorly soluble compound using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for several minutes.

  • If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.

  • Visually inspect the solution for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.

Data Presentation: Illustrative Solubility Enhancement

The following table provides representative data for a hypothetical poorly soluble basic compound to illustrate the potential impact of different solubilization strategies. Note: These values are for demonstration purposes only and should be experimentally determined for this compound.

FormulationKinetic Solubility (µM) in PBS (pH 7.4)
1% DMSO5
1% Ethanol3
1% PEG 40010
5% HP-β-CD50
10% HP-β-CD>100

Logical Workflows for Troubleshooting

To aid in your decision-making process, the following diagrams illustrate troubleshooting workflows.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Compound Precipitation Observed q1 Is precipitation immediate upon dilution? start->q1 a1_yes Yes q1->a1_yes a1_no No, precipitation occurs over time q1->a1_no sol1 Optimize final DMSO concentration (≤1%) a1_yes->sol1 sol2 Implement stepwise dilution protocol a1_yes->sol2 sol3 Lower the pH of the assay buffer a1_yes->sol3 sol4 Use co-solvents (e.g., PEG 400) a1_no->sol4 sol5 Incorporate cyclodextrins (e.g., HP-β-CD) a1_no->sol5 sol6 Buffer the assay medium effectively a1_no->sol6

Figure 1. Troubleshooting workflow for compound precipitation.

G cluster_cosolvent Co-solvent Approach cluster_cyclodextrin Cyclodextrin Approach start Start: Low Solubility Issue step1 Determine Physicochemical Properties (pKa, LogP) start->step1 step2 Perform pH-Dependent Solubility Study step1->step2 decision1 Is solubility sufficient at a tolerable pH? step2->decision1 step3a Screen Co-solvents (DMSO, PEG 400, Ethanol) decision1->step3a No step3b Screen Cyclodextrins (β-CD, HP-β-CD) decision1->step3b No end_success Proceed with Assay decision1->end_success Yes step4a Determine Max Tolerated Concentration in Assay step3a->step4a step5a Optimize Final Formulation step4a->step5a step5a->end_success end_reformulate Consider Compound Analogs or Reformulation step5a->end_reformulate If still insufficient step4b Determine Optimal Concentration for Solubilization step3b->step4b step5b Prepare Inclusion Complex step4b->step5b step5b->end_success step5b->end_reformulate If still insufficient

Figure 2. Workflow for enhancing aqueous solubility.

References

how to overcome stability issues with 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(3-Fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome potential stability challenges encountered during the handling, storage, and experimental use of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around three key areas:

  • Hydrolytic stability: The ether linkage is susceptible to cleavage under strong acidic conditions.

  • Oxidative stability: The piperidine ring can be prone to oxidation, which may be catalyzed by light, metal ions, or reactive oxygen species.

  • Photostability: Aromatic compounds can be sensitive to photodegradation, especially upon prolonged exposure to UV light.

Q2: How should I properly store this compound?

A2: To ensure long-term stability, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at 0-8°C is advised.[1] It is also good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q3: I am observing an unexpected peak in my HPLC analysis after leaving my sample in solution on the benchtop. What could be the cause?

A3: An unexpected peak appearing after leaving the sample in solution, especially if not protected from light, could be a result of photodegradation or oxidation. The piperidine ring is susceptible to oxidation, which can be accelerated by light and the presence of oxygen.[2] It is recommended to prepare solutions fresh and store them in amber vials to protect them from light. If the solution was prepared in a protic solvent, solvent-mediated degradation could also be a factor.

Q4: Can I use acidic or basic conditions in my reaction with this compound?

A4: Caution should be exercised when using strong acids or bases. The ether linkage in this compound can be cleaved under strong acidic conditions, such as with HBr or HI.[3][4][5] While generally more stable to basic conditions, prolonged exposure to strong bases at elevated temperatures could also lead to degradation. It is advisable to conduct small-scale trials to assess the stability of the compound under your specific reaction conditions.

Troubleshooting Guides

Issue 1: Appearance of Impurities in Solution

Symptom: You observe new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after dissolving this compound in a solvent.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidation The piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light exposure.[6][7][8][9]- Prepare solutions fresh before use.- Use degassed solvents.- Store solutions in amber vials to protect from light.- Consider adding a radical scavenger or antioxidant for long-term solution stability studies.
Solvent Reactivity The solvent may not be inert or could contain impurities (e.g., peroxides in aged ethers like THF or dioxane) that react with the compound.- Use high-purity, fresh solvents.- Check for solvent compatibility before preparing stock solutions. A chemical compatibility database can be a useful resource.[10]
pH Effects If the solvent is unbuffered or has an acidic/basic character, it could be promoting hydrolysis or other pH-dependent degradation.- Use buffered solutions if appropriate for your experiment.- Assess the stability of the compound at different pH values if your application requires it.
Issue 2: Inconsistent Experimental Results

Symptom: You are experiencing poor reproducibility in your experiments involving this compound.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Compound Degradation The compound may be degrading during your experimental workflow due to exposure to heat, light, or incompatible reagents.- Minimize the exposure of the compound to harsh conditions.- Run a control experiment where the compound is subjected to the experimental conditions without the other reactants to check for degradation.- Re-evaluate the reaction conditions (temperature, pH, atmosphere).
Inaccurate Concentration If the compound has degraded in your stock solution, the actual concentration will be lower than calculated, leading to inconsistent results.- Prepare fresh stock solutions regularly.- Quantify the stock solution by a reliable method (e.g., UV-Vis spectroscopy with a known extinction coefficient or qNMR) before use.
Solid State Instability Improper storage of the solid compound can lead to gradual degradation over time.- Ensure the solid is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.[1]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and developing stable formulations. The following diagram illustrates the most probable degradation routes based on the chemical functionalities of the molecule.

G cluster_main This compound cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_prod 3-Fluorophenol + 4-Hydroxypiperidine main->hydrolysis_prod Strong Acid (e.g., HBr, HI) oxidation_prod1 Imine Derivative main->oxidation_prod1 Oxidizing Agents / Light + O2 photo_prod Various Photoproducts main->photo_prod UV Light oxidation_prod2 Ring-Opened Products oxidation_prod1->oxidation_prod2 Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the compound.[11]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

    • Analyze the sample by HPLC and compare it to a control sample kept in the dark.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 80°C) for several days.

    • Periodically, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.[12][13][14][15][16]

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has good absorbance (e.g., determined by UV scan).

  • Column Temperature: 30°C

Optimization Workflow:

G start Start with Initial Conditions inject Inject Stressed Samples start->inject check_res Check Resolution inject->check_res good_res Good Resolution? check_res->good_res optimize Optimize Method good_res->optimize No validate Validate Method good_res->validate Yes optimize->inject Modify Gradient, pH, or Column end Method Ready for Use validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Optimizing the Purification of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-Fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable pharmaceutical intermediate.[1] As a key building block in the synthesis of various neuropharmacological agents, including selective serotonin reuptake inhibitors (SSRIs), achieving high purity of this compound is critical for successful downstream applications.[1]

This resource provides a structured approach to troubleshooting, offering solutions to common problems in a user-friendly question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Synthesis-Related Impurities

Q1: My crude ¹H NMR spectrum of this compound shows more aromatic signals than expected. What are the likely impurities?

A1: The presence of unexpected aromatic signals often points to impurities arising from the common synthetic route, the Williamson ether synthesis, which involves the reaction of a salt of 3-fluorophenol with a 4-substituted piperidine (e.g., 4-hydroxypiperidine or a piperidine with a good leaving group at the 4-position).

Potential Impurities and Their Origins:

  • Unreacted 3-Fluorophenol: The most common impurity. Its presence indicates an incomplete reaction.

  • Isomeric Byproducts: Depending on the starting materials, you might have constitutional isomers. For instance, if starting from a halopyridine and a fluorophenol, you could have isomers based on the substitution pattern.

  • N-Alkylation Product: If the piperidine nitrogen is unprotected and the reaction conditions are not optimized, the fluorophenoxy group might attach to the nitrogen instead of the carbon at the 4-position. This is generally less favorable than O-alkylation for phenols but can occur.[2][3]

  • Products of Side Reactions: Strong bases used to deprotonate the phenol can sometimes lead to side reactions with the solvent or starting materials.

Troubleshooting Workflow for Impurity Identification:

Start Crude Product Analysis NMR ¹H NMR Analysis Start->NMR MS LC-MS Analysis Start->MS TLC TLC Analysis Start->TLC CheckAromatic Excess Aromatic Signals? NMR->CheckAromatic CheckMass Unexpected Masses? MS->CheckMass CheckSpots Multiple Spots? TLC->CheckSpots ImpurityID Identify Potential Impurities CheckAromatic->ImpurityID CheckMass->ImpurityID CheckSpots->ImpurityID UnreactedPhenol Unreacted 3-Fluorophenol ImpurityID->UnreactedPhenol Isomers Isomeric Byproducts ImpurityID->Isomers NAlkylation N-Alkylation Product ImpurityID->NAlkylation Purification Proceed to Purification UnreactedPhenol->Purification Isomers->Purification NAlkylation->Purification

Caption: Troubleshooting workflow for identifying synthesis-related impurities.

Column Chromatography

Q2: My this compound is streaking badly on the silica gel column, leading to poor separation. What can I do?

A2: Streaking of basic compounds like piperidines on silica gel is a common issue caused by strong interactions between the basic nitrogen and the acidic silanol groups of the silica. This leads to slow, uneven elution and broad peaks.

Solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica gel.

    • Recommended: 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Treated Silica Gel: Consider using silica gel that has been deactivated (end-capped).

  • Salt Formation and Filtration: If the impurities are non-basic, you can sometimes convert your product to its hydrochloride salt, which may have different chromatographic behavior. However, it's generally easier to purify the free base and then form the salt.

Q3: I'm having trouble finding a good solvent system for my column. How do I choose the right one?

A3: The key is to find a solvent system that gives your product an Rf value of ~0.2-0.4 on a TLC plate for optimal separation on a column.

TLC Solvent System Screening:

Solvent System (v/v)PolarityComments
20-50% Ethyl Acetate in HexanesLow to MediumGood starting point for many organic compounds.
5-15% Methanol in DichloromethaneMedium to HighUseful if your compound is more polar.
Add 1% Triethylamine or NH₄OH-Add to any system to reduce streaking of the basic piperidine.

TLC Visualization:

This compound has a UV-active aromatic ring, so it should be visible under a UV lamp (254 nm). For better visualization and to see non-UV active impurities, you can use staining agents.

StainTarget Functional GroupsAppearance
Potassium Permanganate (KMnO₄)Oxidizable groups (alkenes, alcohols, amines)Yellow/brown spots on a purple background.
NinhydrinPrimary and secondary aminesYellow to purple spots (may require heating).
Phosphomolybdic Acid (PMA)General stain for most organic compoundsDark blue/green spots on a light green background after heating.
Recrystallization and Salt Formation

Q4: I want to purify my product by recrystallization. What solvents should I try for the free base and the hydrochloride salt?

A4: Recrystallization is an excellent technique for final purification if you can find a suitable solvent system.

Solvent Selection for Recrystallization:

FormRecommended SolventsProcedure
Free Base Isopropanol, Ethanol, Ethyl Acetate/Hexanes, TolueneDissolve the crude product in a minimum amount of hot solvent. Allow to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Hydrochloride Salt Isopropanol/Diethyl Ether, Ethanol/Water, Methanol/MTBEDissolve the salt in the more polar solvent (e.g., isopropanol) and then slowly add the less polar solvent (e.g., diethyl ether) until the solution becomes cloudy. Heat gently until clear, then cool slowly.

Q5: I'm trying to form the hydrochloride salt, but it's oiling out instead of precipitating as a solid. What's going wrong?

A5: "Oiling out" is a common problem when forming salts, especially if the salt is hygroscopic or very soluble in the chosen solvent system.

Troubleshooting Salt Formation:

  • Solvent Choice is Key: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt.

    • Good choices: Diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate are often good for precipitating HCl salts.

  • Control the Rate of Addition: Add the HCl solution (e.g., HCl in dioxane or diethyl ether) slowly to a stirred solution of the free base. Rapid addition can lead to supersaturation and oiling out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid salt from a previous batch, add a tiny crystal to the solution to induce crystallization.

  • Temperature Control: Sometimes, cooling the solution in an ice bath after adding the HCl can promote precipitation.

Part 2: Experimental Protocols

Protocol 1: Column Chromatography of this compound (Free Base)
  • Prepare the Slurry: In a beaker, mix silica gel with your starting eluent (e.g., 10% ethyl acetate in hexanes with 1% triethylamine) to form a slurry.

  • Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibrate the Column: Run 2-3 column volumes of the starting eluent through the packed column.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent and carefully add it to the top of the silica bed.

  • Elute: Begin eluting with the starting solvent mixture, collecting fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Formation and Recrystallization of this compound Hydrochloride
  • Dissolve the Free Base: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Add HCl: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring until the solution is acidic (check with pH paper).

  • Induce Precipitation: Continue stirring. If a solid does not form, try scratching the flask or adding a seed crystal. You can also add a non-polar co-solvent like diethyl ether or hexanes to decrease the solubility of the salt.

  • Isolate the Salt: Collect the precipitated solid by vacuum filtration.

  • Wash: Wash the solid with a small amount of a non-polar solvent (e.g., cold diethyl ether) to remove any remaining impurities.

  • Recrystallize (if necessary): Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol) and then add a less polar solvent (e.g., diethyl ether) until turbidity persists. Heat to redissolve and then cool slowly to obtain pure crystals.

  • Dry: Dry the purified salt under vacuum.

Part 3: Data Presentation and Visualization

Typical Analytical Data
ParameterValue
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Appearance (Free Base) Colorless oil or low-melting solid
Appearance (HCl Salt) White to off-white solid[1]
Boiling Point Not readily available
Solubility (Free Base) Soluble in most organic solvents
Solubility (HCl Salt) Soluble in water and alcohols, less soluble in non-polar organic solvents

Purification Workflow Diagram

Crude Crude this compound Column Column Chromatography (Silica Gel, Et₃N doped eluent) Crude->Column PurityCheck1 Purity Check (TLC/LC-MS) Column->PurityCheck1 PureFreeBase Pure Free Base PurityCheck1->PureFreeBase >98% Pure Recrystallization Recrystallization (Free Base) PurityCheck1->Recrystallization <98% Pure SaltFormation HCl Salt Formation PureFreeBase->SaltFormation Recrystallization->PureFreeBase PurityCheck2 Purity Check (HPLC/NMR) SaltFormation->PurityCheck2 PureSalt Pure Hydrochloride Salt PurityCheck2->PureSalt >99.5% Pure RecrystallizationSalt Recrystallization (HCl Salt) PurityCheck2->RecrystallizationSalt <99.5% Pure RecrystallizationSalt->PureSalt

Caption: A typical purification workflow for this compound.

References

Technical Support Center: Synthesis of Fluorophenoxy Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorophenoxy piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare fluorophenoxy piperidines, and how do I choose the best one for my target molecule?

The choice of synthetic route for fluorophenoxy piperidines primarily depends on the starting materials' availability, the desired substitution pattern, and the scale of the reaction. The two most prevalent methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct approach when you have an electron-deficient fluoroaromatic ring. The fluorine atom acts as a leaving group and is displaced by the piperidine nucleophile. This method is generally favored for its cost-effectiveness and operational simplicity. However, its success is highly dependent on the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the fluorine atom is often a prerequisite for good reactivity.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more versatile and widely applicable method, especially for less activated aryl halides or pseudo-halides (like triflates).[3][4][5] It offers a broader substrate scope and greater functional group tolerance compared to SNAr.[4] While more expensive due to the palladium catalyst and phosphine ligands, it provides a reliable route when SNAr fails.

Decision Tree for Method Selection:

Caption: Decision workflow for selecting a synthetic route.

Q2: I am observing significant hydrodefluorination as a side product in my reaction. What causes this and how can I minimize it?

Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is a common challenge, particularly in metal-catalyzed reactions like hydrogenation of fluoropyridines to access fluoropiperidines.[6][7] It can also occur under certain nucleophilic conditions.

Causality:

  • Catalyst-Mediated: In heterogeneous hydrogenations, the catalyst can facilitate the cleavage of the C-F bond.[7]

  • Hydride Source: The presence of a hydride source, either from the reagent (e.g., excess borane reagents) or from the solvent, can lead to the reduction of the C-F bond.[6]

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Optimize Catalyst System Different catalysts have varying propensities for causing hydrodefluorination.Screen different palladium or rhodium catalysts and supports. For instance, in dearomatization-hydrogenation, catalyst loading can be adjusted.[6]
Control Hydride Source An excess of a hydride-donating reagent can increase the incidence of hydrodefluorination.Use the stoichiometric amount of the reducing agent (e.g., pinacol borane) or a slight excess, as a large excess can sometimes promote the side reaction.[6]
Protecting Groups Trapping the volatile fluorinated piperidine product in situ with a protecting group can sometimes mitigate side reactions.Upon completion of the reaction, add an acylating agent like trifluoroacetic anhydride or Boc-anhydride to protect the piperidine nitrogen.[6][7]
Acidic Conditions Protonation of the pyridine nitrogen can sometimes circumvent catalyst poisoning and may influence the reaction pathway, potentially reducing hydrodefluorination.[7]In hydrogenation reactions, the addition of a Brønsted acid can be beneficial.[7]
Q3: My Buchwald-Hartwig amination reaction is sluggish or not proceeding to completion. What are the key parameters to optimize?

The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the palladium source, ligand, base, and solvent.[3][4][8]

Troubleshooting Flowchart for Buchwald-Hartwig Amination:

G start Low Conversion in Buchwald-Hartwig Amination q1 Are all reagents and solvents anhydrous and degassed? start->q1 a1 Rigorously dry all reagents and solvents. Use Schlenk techniques. q1->a1 No q2 Is the catalyst/ligand combination appropriate for the substrate? q1->q2 Yes a1->q1 a2 Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, BippyPhos). Consider using a pre-catalyst. q2->a2 No q3 Is the base strength and solubility optimal? q2->q3 Yes a2->q2 a3 Try alternative bases like NaOtBu, K3PO4, or Cs2CO3. Ensure the base is finely powdered. q3->a3 No q4 Is the reaction temperature and concentration suitable? q3->q4 Yes a3->q3 a4 Incrementally increase the temperature (e.g., 80-110 °C). Adjust solvent volume. q4->a4 No success Reaction Optimized q4->success Yes a4->q4

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Key Considerations:

  • Ligand Choice: For sterically hindered substrates, bulky and electron-rich phosphine ligands like XPhos or BippyPhos are often necessary to promote efficient reductive elimination.[3][5][8]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[3][8] However, for base-sensitive functional groups, weaker bases like potassium phosphate or cesium carbonate may be required.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents.[3]

Q4: I am struggling with the purification of my final fluorophenoxy piperidine product. What are some effective purification strategies?

Purification can be challenging due to the basic nature of the piperidine nitrogen and potential volatility of the product.[7]

Common Purification Issues and Solutions:

IssueRecommended Solution(s)
Product is Volatile Convert the product to its hydrochloride salt by treating the purified free base with HCl in an appropriate solvent (e.g., ether, isopropanol). The salt is typically a stable, non-volatile solid.[9][10] In some cases, in-situ protection (e.g., as a trifluoroacetamide) before workup can prevent loss of volatile products during purification.[6][11]
Product Streaks on Silica Gel Chromatography Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in the mobile phase) to suppress the interaction of the basic piperidine nitrogen with the acidic silica gel.
Separation from Pyridine Impurity Piperidine and pyridine can form an azeotrope, making separation by simple distillation difficult.[12] A chemical separation can be more effective: treat the mixture with CO2 to form the solid piperidinium salt, which can be separated by filtration, while the pyridine remains in solution.[13]
Aqueous Workup Emulsions The basic nature of the product can lead to emulsions during extraction. To break emulsions, add brine or a small amount of a different organic solvent. Adjusting the pH of the aqueous layer can also be helpful.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline and may require optimization for specific substrates.[3][8]

Reagents & Equipment:

  • Aryl halide (e.g., 1-bromo-3-fluorobenzene, 1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) or a suitable precatalyst

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv) and piperidine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Dearomatization-Hydrogenation for all-cis-(multi)fluorinated Piperidines

This method is particularly useful for accessing piperidines with specific stereochemistry from fluoropyridine precursors.[6][7][14][15][16]

Reagents & Equipment:

  • Fluoropyridine substrate (1.0 equiv)

  • Pinacol borane (HBpin)

  • Rhodium or Palladium catalyst

  • Trifluoroacetic anhydride (for trapping)

  • Anhydrous solvent (e.g., THF)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Dearomatization: In an inert atmosphere, dissolve the fluoropyridine substrate in the anhydrous solvent. Add the catalyst and pinacol borane. Stir at the appropriate temperature until the dearomatization is complete (monitor by NMR or GC-MS).

  • Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Pressurize with hydrogen gas (e.g., 50 bar) and stir at room temperature or with gentle heating until the hydrogenation is complete.

  • Trapping: After releasing the hydrogen pressure, cool the reaction mixture and add trifluoroacetic anhydride to trap the volatile fluorinated piperidine product.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product. Purify by column chromatography.

Impact of Fluorine Substitution

The position and number of fluorine atoms can significantly influence the properties of the piperidine ring, which is a key consideration in drug design.

  • Basicity (pKa): Fluorine, being highly electronegative, can lower the basicity of the piperidine nitrogen.[11][17] This effect is distance-dependent, with fluorine atoms closer to the nitrogen having a more pronounced effect.[17] This modulation of pKa can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.[11]

  • Conformational Preference: Fluorinated piperidines often exhibit a preference for the axial conformation of the fluorine atom.[11][18] This is attributed to stabilizing interactions such as charge-dipole interactions (C-F···N+) and hyperconjugation.[18] Understanding and controlling the conformation is critical for designing molecules that fit into specific binding pockets.

References

mitigating off-target effects of 4-(3-Fluorophenoxy)piperidine in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vivo Complexity of 4-(3-Fluorophenoxy)piperidine

Welcome to the technical support guide for this compound. This molecule is a versatile piperidine-based scaffold, recognized as a key building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its structure is common in compounds designed as selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[1] However, like many small molecules, its in vivo activity can be confounded by interactions with unintended biological targets.

This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate potential off-target effects of this compound and its derivatives during in vivo experimentation. Our approach is rooted in established pharmacological principles, providing not just protocols, but the strategic reasoning behind them.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What are the most probable off-targets for a compound like this compound?

A1: Based on its core structure, the primary off-target candidates are the Sigma (σ) receptors, particularly the Sigma-1 (σ1) subtype.[3] The piperidine moiety is a well-known pharmacophore for σ1 ligands.[4][5] Many neuroleptics and CNS-active compounds exhibit affinity for these receptors.[3][6] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide array of cellular signaling pathways, which can complicate the interpretation of in vivo data if not accounted for.[7][8][9]

Q2: My in vivo results (e.g., behavioral changes, toxicity) are inconsistent with my in vitro data for my primary target. Could this be an off-target effect?

A2: Yes, this is a classic indicator of off-target activity. Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target, leading to unexpected physiological outcomes.[10] Such effects are a major reason for preclinical and clinical failures.[11] If your compound shows high potency and selectivity for "Target A" in isolated cell assays, but in vivo studies produce a phenotype inconsistent with the known biology of Target A, it is critical to investigate potential off-target engagement.

Q3: What is the fundamental strategy for deconvoluting on-target vs. off-target effects in vivo?

A3: The core strategy involves a systematic process of prediction, validation, and selective inhibition. First, you predict potential off-targets using computational methods.[11][12] Second, you validate these predictions with in vitro binding assays. Finally, you design in vivo experiments using pharmacological or genetic tools to isolate the on-target effects. This guide will focus on the in vivo mitigation step, assuming prior validation has been performed.

Part 2: Troubleshooting Guide - Experimental Strategies & Protocols

This section provides actionable troubleshooting for researchers who have identified a likely off-target interaction, using the prevalent Sigma-1 receptor as our primary example.

Issue 1: Confirmed Sigma-1 Receptor Binding is Confounding Phenotypic Readouts

Your compound binds to your primary target (e.g., a specific GPCR) with a Kᵢ of 15 nM, but you've discovered it also binds to the Sigma-1 receptor with a Kᵢ of 75 nM. This secondary activity could be responsible for the unexpected behavioral effects observed in your rodent model.

Solution A: Pharmacological Blockade Experiment

This is the most direct method to test the hypothesis that a specific off-target is responsible for an observed effect in vivo. The principle is to saturate the off-target receptor with a highly selective, inert antagonist before administering your test compound. If the confounding phenotype is attenuated or abolished, it strongly implicates the off-target receptor.

Experimental Workflow: Pharmacological Blockade

G A Group 1: Vehicle O1 Baseline Behavior A->O1 Establishes baseline B Group 2: Test Compound (4-FP derivative) O2 On-Target Effect + Off-Target Effect B->O2 Shows mixed phenotype C Group 3: Selective σ1 Antagonist (e.g., BD-1063) O3 No Effect (Inert Antagonist) C->O3 Confirms antagonist neutrality D Group 4: σ1 Antagonist Pre-treatment + Test Compound O4 On-Target Effect ONLY D->O4 Isolates on-target action

Caption: Workflow for a pharmacological blockade experiment.

  • Acclimatization: Properly acclimatize animals (e.g., C57BL/6 mice) to the housing and handling conditions for at least 7 days.

  • Group Allocation: Randomly assign animals to four experimental groups as outlined in the diagram above (n=8-12 per group is recommended).

  • Antagonist Selection: Choose a highly selective Sigma-1 receptor antagonist with a good safety profile and brain penetrance. BD-1063 is a commonly used tool compound for this purpose.

  • Dosing Regimen:

    • Group 4: Administer the Sigma-1 antagonist (e.g., BD-1063, 10 mg/kg, i.p.) 30 minutes prior to the administration of your this compound test compound. This pre-treatment window allows for sufficient time for the antagonist to reach and occupy the Sigma-1 receptors.

    • Group 3: Administer the Sigma-1 antagonist followed by vehicle 30 minutes later.

    • Group 2: Administer vehicle followed by your test compound 30 minutes later.

    • Group 1: Administer vehicle followed by vehicle 30 minutes later.

  • Phenotypic Analysis: At the time of expected peak effect of your test compound, perform the relevant behavioral or physiological assays (e.g., open field test, forced swim test, body temperature measurement).

  • Data Interpretation: Compare the results from Group 4 to Groups 1 and 2. If the phenotype in Group 4 resembles the baseline (Group 1) or is significantly different from the mixed phenotype (Group 2), you have strong evidence that the Sigma-1 receptor mediates the off-target effect.

Solution B: Dose-Response Refinement

If there is sufficient separation in binding affinity between the on-target and off-target receptors, it may be possible to identify a "therapeutic window" where the dose is high enough to engage the primary target but too low to significantly occupy the off-target.

  • Dose Selection: Based on in vitro potency (EC₅₀ or Kᵢ), select a wide range of doses for your test compound. For example, if your on-target EC₅₀ is 20 nM and your off-target EC₅₀ is 100 nM, you might test doses calculated to achieve plasma/brain concentrations around 10 nM, 20 nM, 50 nM, 100 nM, and 250 nM.

  • Administration: Administer single doses to different cohorts of animals.

  • Measure Dual Endpoints: For each dose, measure two distinct endpoints if possible: one that reflects the on-target activity and one that is hypothesized to reflect the off-target activity.

  • Curve Analysis: Plot the dose-response curves for both effects. An ideal scenario will show a leftward shift for the on-target effect curve compared to the off-target curve, revealing a dose range that provides specific on-target activity.

Dose (mg/kg)On-Target Effect (% Max)Off-Target Effect (% Max)
0.115%2%
0.355%8%
1.090%35%
3.098%85%
Caption: Hypothetical data showing a therapeutic window around 0.3-1.0 mg/kg.
Solution C: Structure-Activity Relationship (SAR) Guided Optimization

This is a long-term medicinal chemistry strategy aimed at designing next-generation analogs with improved selectivity.[13][14] The goal is to introduce chemical modifications that decrease affinity for the off-target (Sigma-1) while maintaining or improving affinity for the on-target.

Conceptual Approach: SAR for Improved Selectivity

G cluster_0 Parent Compound cluster_1 Modification Strategy cluster_2 Resulting Analog Parent This compound On-Target Ki = 15 nM Off-Target Ki = 75 nM Mod Hypothesis: Introduce steric hindrance near the piperidine nitrogen to disrupt Sigma-1 binding pocket interaction. Parent->Mod Analyze SAR Analog Analog-10B (e.g., with N-cyclopropyl group) On-Target Ki = 18 nM Off-Target Ki = 850 nM Mod->Analog Synthesize

Caption: Conceptual workflow for medicinal chemistry optimization.

Key Principles for Modification:

  • Exploit Receptor Differences: Even similar binding pockets have differences in shape, flexibility, and electrostatic potential.[14][15][16] Use computational modeling to identify these differences.[13]

  • Steric Hindrance: Adding a bulky group to your molecule can create a clash with the off-target receptor's binding site while being accommodated by the on-target site.[14]

  • Modify Electrostatics: Altering functional groups can change hydrogen bonding or electrostatic interactions that may be critical for off-target binding but less so for the on-target.[15]

Part 3: Summary and Best Practices

Mitigating off-target effects is not a single experiment but an integrated strategy.

  • Anticipate: Use the chemical structure to anticipate likely off-targets (e.g., piperidine -> Sigma receptors).

  • Characterize Early: Use a combination of in silico prediction and in vitro profiling to understand your compound's selectivity before extensive in vivo work.

  • Design Clean Experiments: When off-target effects are known or suspected, use pharmacological blockade as the gold standard for deconvoluting in vivo results.

  • Iterate: Use the insights from your in vivo studies to guide the design of more selective and potent molecules.

By employing these rigorous, hypothesis-driven approaches, researchers can enhance the quality and translatability of their findings, ultimately accelerating the development of safer and more effective therapeutics.

References

Technical Support Center: Strategies for Enhancing the Bioavailability of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(3-Fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal oral bioavailability for this molecule. Drawing from established principles in biopharmaceutics and drug delivery, this document provides troubleshooting guides and frequently asked questions to support your experimental design and interpretation.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose the underlying reasons for suboptimal in vivo performance of this compound.

Q1: My in vivo exposure after oral administration of this compound is unexpectedly low. What are the primary potential causes?

Direct Answer: Low oral bioavailability for a molecule like this compound typically stems from one or more of three primary barriers: poor aqueous solubility, low intestinal permeability (which can be exacerbated by efflux transporters), and high first-pass metabolism. Identifying the rate-limiting step is the critical first action.

The Causality Behind Experimental Choices: Oral drug absorption is a multi-step process where a drug must first dissolve in the gastrointestinal fluids, then permeate across the intestinal epithelium into the portal circulation, and finally survive metabolic enzymes in the gut wall and liver before reaching systemic circulation. A failure at any of these stages will result in low bioavailability. The structure of this compound—containing a lipophilic fluorophenoxy group and a basic piperidine ring—presents a classic biopharmaceutical challenge.[1][2] A systematic, stepwise investigation is the most efficient way to pinpoint the bottleneck.

Start Low Oral Bioavailability Observed Solubility Problem 1: Poor Solubility? (Dissolution-Rate Limited) Start->Solubility Permeability Problem 2: Poor Permeability? (Permeation / Efflux Limited) Start->Permeability Metabolism Problem 3: High Metabolism? (First-Pass Elimination) Start->Metabolism Test_Sol Action: Assess Kinetic/Thermodynamic Solubility in Biorelevant Media (FaSSIF, FeSSIF) Solubility->Test_Sol Investigate Test_Perm Action: Conduct Caco-2 Permeability Assay (Measure Papp A->B and B->A) Permeability->Test_Perm Investigate Test_Met Action: Perform Metabolic Stability Assay (Liver Microsomes / S9 Fraction) Metabolism->Test_Met Investigate

Caption: Troubleshooting workflow for low oral bioavailability.

Q2: How can I determine if poor aqueous solubility is the rate-limiting step for my compound's absorption?

Direct Answer: To determine if solubility is the primary barrier, you must assess the compound's solubility in physiologically relevant media that mimic the conditions of the human intestine. If the dose number is high, it strongly suggests a dissolution-rate-limited absorption.

The Causality Behind Experimental Choices: For a drug to be absorbed, it must first be dissolved. The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drugs based on their solubility and permeability.[3] this compound, with its lipophilic moiety, is likely to be poorly soluble in aqueous media.[1] Evaluating solubility not just in simple buffers but in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provides a more accurate prediction of in vivo dissolution.

Experimental Protocol: Biorelevant Solubility Assessment

  • Preparation of Media: Prepare FaSSIF and FeSSIF media according to established protocols. These media contain bile salts and lecithin to mimic the composition of intestinal fluids.

  • Equilibrium Solubility: Add an excess amount of this compound hydrochloride to vials containing FaSSIF and FeSSIF.

  • Incubation: Agitate the vials at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw samples at various time points (e.g., 4, 8, 24 hours). Filter the samples immediately through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Calculate Dose Number (Do):

    • Do = (Dose / V₀) / S

    • Where:

      • Dose: The intended human dose (mg).

      • V₀: Initial volume of GI fluid (typically assumed to be 250 mL).

      • S: The measured solubility in the relevant medium (mg/mL).

Data Interpretation:

Dose Number (Do)Implication for AbsorptionClassification
Do ≤ 1 Dose is likely to be fully dissolved. Solubility is not rate-limiting.High Solubility
Do > 1 Dissolution is likely to be slow and incomplete. Solubility is rate-limiting.Low Solubility

A high Dose Number strongly indicates that strategies to enhance solubility and dissolution rate are necessary.[4]

Q3: My compound has adequate solubility, but still shows low absorption. Could poor membrane permeability or active efflux be the issue? How do I test for this?

Direct Answer: Yes. If solubility is not the issue, the next barrier is the intestinal epithelium. Low passive permeability or being a substrate for an efflux transporter like P-glycoprotein (P-gp) can severely limit absorption. The gold-standard in vitro model for assessing this is the Caco-2 cell permeability assay.

The Causality Behind Experimental Choices: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the measurement of a drug's apparent permeability coefficient (Papp) in both the absorptive (apical to basolateral, A->B) and secretive (basolateral to apical, B->A) directions. P-glycoprotein is an efflux pump highly expressed on the apical membrane of these cells, actively transporting substrates back into the intestinal lumen.[5][6]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Measurement (A->B):

    • Add this compound to the apical (donor) chamber.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

    • Replace the sampled volume with fresh buffer.

  • Permeability Measurement (B->A):

    • Add the compound to the basolateral (donor) chamber.

    • Take samples from the apical (receiver) chamber at the same time intervals.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio (ER):

    • Calculate Papp (A->B) and Papp (B->A) using standard equations.

    • Calculate the Efflux Ratio: ER = Papp (B->A) / Papp (A->B).

Data Interpretation:

Papp (A->B) (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

An Efflux Ratio > 2 is a strong indicator that the compound is a substrate for an active efflux transporter, likely P-gp.[7] If permeability is low and the efflux ratio is high, bioavailability is likely limited by the inability to effectively cross the intestinal wall.

Q4: I suspect high first-pass metabolism is limiting bioavailability. What experiments can I run to confirm this and identify potential metabolic "soft spots"?

Direct Answer: High first-pass metabolism can be confirmed by comparing the Area Under the Curve (AUC) from oral versus intravenous (IV) administration to determine absolute bioavailability. The primary in vitro experiment to assess metabolic liability is the metabolic stability assay using human liver microsomes or S9 fractions.

The Causality Behind Experimental Choices: After crossing the gut wall, a drug enters the portal vein and travels directly to the liver, which is the primary site of drug metabolism by enzymes like the Cytochrome P450 (CYP) family.[8] Piperidine rings are known substrates for CYP-mediated oxidation.[9][10] An in vitro metabolic stability assay measures the rate at which a drug is metabolized, allowing you to calculate its intrinsic clearance and predict its hepatic extraction ratio.

Experimental Protocol: Metabolic Stability Assay

  • System Preparation: Use pooled human liver microsomes (HLM) or S9 fractions, which contain a rich complement of phase I (CYP) and phase II metabolic enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the liver fraction, a NADPH-regenerating system (cofactor for CYP enzymes), and buffer at 37°C.

  • Initiate Reaction: Add this compound (typically at a low concentration, e.g., 1 µM) to the pre-warmed reaction mixture to start the reaction.

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

Data Interpretation:

In Vitro t½ (minutes)Predicted Hepatic ExtractionMetabolic Liability
> 30LowLow
5 - 30IntermediateModerate
< 5HighHigh

A short half-life suggests rapid metabolism and high first-pass clearance, which would significantly reduce oral bioavailability. Follow-up "metabolite identification" studies can then be performed to determine the structure of the metabolites, revealing the specific sites on the molecule that are being modified.

Part 2: FAQs - Strategies for Enhancement

This section provides answers to common questions about specific strategies to overcome the bioavailability barriers identified in Part 1.

Q5: What formulation strategies are most effective for improving the dissolution and absorption of a lipophilic compound like this compound?

Direct Answer: For a poorly soluble, lipophilic compound, the most promising formulation strategies are lipid-based drug delivery systems (LBDDS), particle size reduction to the nanoscale (nanosuspensions), and amorphous solid dispersions.[11][12]

The Causality Behind Experimental Choices: These advanced formulation approaches tackle the problem of poor solubility from different angles.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[13][14] Upon gentle agitation in the GI tract, they form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state, ready for absorption.[15][16] This approach bypasses the slow dissolution step of the solid drug. Self-Emulsifying Drug Delivery Systems (SEDDS) are a prominent example.[17][18]

  • Nanonization: Reducing the particle size of the drug to the sub-micron range dramatically increases the surface area-to-volume ratio.[19][20] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[12] Nanosuspensions are stabilized dispersions of these drug nanocrystals.[3][21][22]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix.[23] This prevents the drug from arranging into a stable crystal lattice. The amorphous form has higher free energy and is more soluble than its crystalline counterpart, though it can be prone to physical instability.[3][17]

SEDDS_Mechanism cluster_0 In Capsule cluster_1 In GI Tract SEDDS_Formulation SEDDS Formulation (Drug dissolved in Oil + Surfactant) GI_Fluid GI Fluids (Aqueous Environment) SEDDS_Formulation->GI_Fluid Dispersion & Emulsification Microemulsion Fine Microemulsion Droplets (Drug remains solubilized) Absorption Enhanced Absorption across Gut Wall Microemulsion->Absorption Increased Concentration Gradient

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Comparison of Leading Formulation Strategies:

StrategyMechanism of ActionKey AdvantagesKey Challenges
LBDDS (e.g., SEDDS) Presents drug in a pre-dissolved state; forms micro/nanoemulsions.[14][18]High drug loading possible; enhances lymphatic transport for highly lipophilic drugs; bypasses dissolution.Potential for drug precipitation upon dilution; chemical stability of excipients.[3]
Nanosuspensions Increases surface area, leading to faster dissolution rate.[19][20]Applicable to many compounds; can be converted to solid dosage forms.Physical stability (particle growth); requires specialized equipment (milling, homogenization).
Amorphous Solid Dispersions Increases apparent solubility by avoiding stable crystal lattice energy.[23]Can achieve significant solubility enhancement.Physical instability (recrystallization); potential for drug-polymer interactions.
Q6: Can I use a prodrug approach to enhance the bioavailability of this molecule? What are the key considerations for a secondary amine like the one in the piperidine ring?

Direct Answer: Yes, a prodrug strategy is a viable option. The secondary amine on the piperidine ring is an excellent chemical handle for modification. The goal is to temporarily mask the amine with a promoiety that improves a specific property (like permeability or solubility) and is later cleaved in vivo by enzymes to release the active parent drug.

The Causality Behind Experimental Choices: Prodrugs are bioreversible derivatives of active drug molecules.[24] For a basic amine, common issues are high ionization at physiological pH, which can limit passive diffusion across membranes, and susceptibility to first-pass metabolism.[25][26]

  • Improving Permeability: Converting the amine to a less basic, more lipophilic derivative (e.g., an amide or a carbamate) can enhance membrane permeation.[26]

  • Improving Solubility: Attaching a highly polar or ionizable promoiety (e.g., a phosphate or an amino acid) can increase aqueous solubility.[3][25]

  • Targeting Transporters: Linking the drug to a substrate for an uptake transporter (e.g., PEPT1 using an amino acid promoiety) can facilitate active transport into enterocytes.[26]

The key is selecting a linker that is stable in the GI tract but readily cleaved by enzymes (like esterases or amidases) in the intestinal wall, liver, or systemic circulation.[12]

Potential Prodrug Strategies for the Piperidine Amine:

  • Amide Prodrugs: Reacting the secondary amine with an amino acid can create an amide bond. This can improve solubility and potentially target amino acid transporters.[25]

  • (Acyloxy)alkyl Carbamates: This is a versatile tripartite system where the promoiety is designed for controlled release, often triggered by esterase enzymes.[26]

  • N-Mannich Bases: These can suppress the pKa of the amine, leaving a larger fraction of the molecule unionized and available for absorption in the intestine.[25]

Q7: The fluorine atom is on the phenoxy ring. What is its likely impact on my compound's bioavailability, and how does it influence my strategy?

Direct Answer: The fluorine atom is a strategic addition that likely serves two main purposes: blocking a site of metabolic oxidation and modulating physicochemical properties like lipophilicity and pKa.[27][28] This has direct implications for your bioavailability enhancement strategy.

The Causality Behind Experimental Choices: Fluorine is the most electronegative element, and its substitution for hydrogen can profoundly impact a molecule's properties.

  • Metabolic Blocking: Aromatic rings are common sites for CYP450-mediated hydroxylation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism.[27][29] By placing the fluorine on the phenoxy ring, the chemists who designed this molecule likely intended to block a primary metabolic pathway, thereby reducing first-pass clearance and increasing bioavailability.[30]

  • Physicochemical Modulation:

    • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP).[28] This can improve membrane permeability but may decrease aqueous solubility, reinforcing the need for solubility-enhancing formulations.

    • pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups.[27] While the effect on the distal piperidine nitrogen is likely small, it could slightly increase the proportion of the unionized form at intestinal pH, favoring absorption.

Strategic Implications:

  • If your metabolic stability assays (Q4) show that the molecule is still rapidly metabolized, it implies that metabolism is occurring elsewhere (e.g., on the piperidine ring itself).

  • The increased lipophilicity from the fluorine atom makes LBDDS an even more attractive strategy, as these formulations are ideal for lipophilic compounds.[16]

Caption: The metabolic blocking effect of fluorination.

Q8: If P-glycoprotein (P-gp) efflux is confirmed, what are my options to mitigate its effect in a preclinical setting?

Direct Answer: In a preclinical research setting, you can mitigate P-gp efflux by co-administering a known P-gp inhibitor or by using formulation excipients that have P-gp inhibitory activity.

The Causality Behind Experimental Choices: While designing a new molecule to avoid being a P-gp substrate is the ideal long-term solution, several strategies can be used to overcome efflux for an existing compound in experimental studies.

  • Co-administration with P-gp Inhibitors: In animal studies, co-dosing your compound with a potent P-gp inhibitor like verapamil or cyclosporine can saturate or block the transporter, allowing for increased absorption of your compound.[6] This is a powerful diagnostic tool to confirm that P-gp is the primary reason for low bioavailability in vivo. However, this is generally not a viable clinical strategy due to the high potential for drug-drug interactions.[5]

  • Formulation with Inhibitory Excipients: Many surfactants and polymers used in advanced formulations, particularly in LBDDS, have been shown to inhibit P-gp.[17] For example, polysorbate 80 (Tween® 80) and polyethylene glycol (PEG) derivatives can fluidize the cell membrane and interfere with the function of efflux pumps.[31] Therefore, choosing a formulation strategy like SEDDS may simultaneously address poor solubility and partially overcome P-gp efflux.

By understanding the specific barriers to bioavailability for this compound, you can rationally select and design experiments to develop effective enhancement strategies, ultimately accelerating your research and development timeline.

References

resolving inconsistencies in 4-(3-Fluorophenoxy)piperidine experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Fluorophenoxy)piperidine

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve inconsistencies in your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, synthesis, and properties of this compound.

Q1: What are the primary synthesis routes for this compound?

A1: There are two predominant methods for synthesizing the aryl ether linkage in this molecule:

  • Williamson Ether Synthesis: This is a classic and cost-effective SN2 reaction involving a deprotonated alcohol (alkoxide) and an alkyl halide.[1][2] In this context, you would typically react the sodium or potassium salt of 3-fluorophenol with a piperidine derivative bearing a good leaving group at the 4-position (e.g., 4-methanesulfonylpiperidine or 4-tosylpiperidine). Alternatively, one could react the sodium or potassium salt of 4-hydroxypiperidine with 1-bromo-3-fluorobenzene or 1-fluoro-3-nitrobenzene, though the former approach is often more straightforward.

  • Buchwald-Hartwig C-O Coupling: This modern, palladium-catalyzed cross-coupling reaction offers a more versatile, albeit more expensive, route. It involves reacting 4-hydroxypiperidine directly with an aryl halide (like 1-bromo-3-fluorobenzene) in the presence of a palladium catalyst and a specialized phosphine ligand.[3][4] This method is particularly useful for substrates that are prone to side reactions under the strongly basic conditions of the Williamson synthesis.

Q2: What are the recommended storage conditions for this compound and its hydrochloride salt?

A2: this compound, as a free base, is a secondary amine and can be susceptible to slow air oxidation and absorption of atmospheric CO₂. It is best stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The hydrochloride salt is a white, stable solid and is generally easier to handle and store.[5] It should be kept in a tightly sealed container in a cool, dry place.[5]

Q3: My purchased this compound hydrochloride has a purity of ≥95% by HPLC. Is this suitable for my downstream application?

A3: A purity of ≥95% is standard for many commercial building blocks and is often sufficient for initial screening or derivatization reactions where the final product will be rigorously purified.[5] However, for applications requiring high precision, such as quantitative biological assays, kinetic studies, or late-stage GMP synthesis, this purity level may be inadequate. Unknown impurities could interfere with the reaction or biological assay. It is highly recommended to fully characterize the starting material by ¹H NMR, ¹³C NMR, and LC-MS to identify the nature of the impurities before proceeding with critical experiments.

Part 2: Troubleshooting Guide - Synthesis Inconsistencies

This section provides a problem-and-solution framework for common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Williamson Ether Synthesis

Q: I am attempting a Williamson ether synthesis between N-Boc-4-hydroxypiperidine and 1-bromo-3-fluorobenzene using sodium hydride (NaH) in DMF, but my yield is consistently below 20%. What is going wrong?

A: This is a common and multifaceted problem. The low yield can be traced to several critical parameters in the SN2 reaction mechanism. Let's break down the potential causes and solutions.

  • Inefficient Deprotonation: The first step is the formation of the alkoxide from N-Boc-4-hydroxypiperidine.

    • Causality: Sodium hydride (NaH) is an effective base, but it can be passivated by an outer layer of sodium hydroxide if it has been improperly stored.[6] Furthermore, trace amounts of water in the reaction solvent (DMF) will quench the NaH, reducing the amount available to deprotonate the alcohol.

    • Solution: Use fresh, high-purity NaH from a newly opened container. Ensure your DMF is anhydrous (<50 ppm water). Consider using a stronger base like potassium hydride (KH) or LHMDS for more reliable deprotonation.[6]

  • Side Reactions - Elimination: The SN2 reaction (ether formation) competes with the E2 reaction (elimination). While this is less of an issue with aryl halides, if you are using a piperidine with a leaving group (e.g., N-Boc-4-tosyloxypiperidine), the base (3-fluorophenoxide) can promote elimination to form N-Boc-1,2,3,6-tetrahydropyridine.

    • Causality: Steric hindrance around the reaction center and high reaction temperatures favor elimination over substitution.[1][7]

    • Solution: Maintain a moderate reaction temperature (e.g., 60-80°C). Using a less sterically hindered base or a more reactive primary alkyl halide is a key principle of the Williamson synthesis.[2][7]

  • Poor Reactivity of the Aryl Halide: Aryl halides are generally poor substrates for classical SN2 reactions. The reaction you are attempting is more accurately described as a nucleophilic aromatic substitution (SNAr), which requires strong electron-withdrawing groups (like a nitro group) on the aromatic ring to proceed efficiently. 1-bromo-3-fluorobenzene is not sufficiently activated for this reaction to occur readily with an alkoxide.

    • Causality: The SN2 mechanism requires backside attack, which is sterically impossible on an sp²-hybridized carbon within an aromatic ring.[2] The SNAr mechanism is slow without proper electronic activation.

    • Solution: This is the most likely reason for your failure. The preferred Williamson strategy here is to react the 3-fluorophenoxide with N-Boc-4-tosyloxypiperidine . This setup involves an excellent leaving group (tosylate) on a secondary carbon, which is a viable SN2 pathway.

G start Low Yield in Williamson Synthesis check_reagents 1. Verify Reagent Quality (Anhydrous Solvent, Fresh Base) start->check_reagents check_base 2. Assess Deprotonation (Is the alcohol fully consumed?) check_reagents->check_base solution_reagents Use fresh NaH and anhydrous DMF. Consider stronger base (KH). check_reagents->solution_reagents check_conditions 3. Evaluate Reaction Conditions (Temperature too high?) check_base->check_conditions check_strategy 4. Re-evaluate Synthetic Strategy (SNAr vs. SN2) check_conditions->check_strategy solution_conditions Lower temperature to favor SN2. (e.g., 60-80°C) check_conditions->solution_conditions solution_strategy Reverse the nucleophile/electrophile pair. Use 3-fluorophenoxide + N-Boc-4-tosyloxypiperidine. check_strategy->solution_strategy success Yield Improved solution_strategy->success

Caption: Decision tree for troubleshooting low yield.

Issue 2: Impurities and Side Products

Q: After synthesis and work-up, my crude ¹H NMR shows multiple unexpected aromatic signals and a complex aliphatic region. What are the likely impurities?

A: Identifying impurities is key to optimizing your reaction and purification. Besides unreacted starting materials, several side products can form.

Impurity NameOrigin / CauseKey NMR/MS Signature
N-Boc-1,2,3,6-tetrahydropyridine E2 elimination side reaction, especially at high temperatures with a strong base.Appearance of alkene protons (~5.5-6.0 ppm) in ¹H NMR. Mass consistent with loss of leaving group and H.
Bis-(3-fluorophenyl) ether Ullmann-type self-coupling of the phenoxide, especially if copper contamination is present.[6][8]Complex aromatic signals, absence of piperidine signals. Mass corresponding to C₁₂H₈F₂O.
C-Alkylated Phenol Phenoxide ions are ambident nucleophiles and can undergo C-alkylation in addition to the desired O-alkylation, though this is less common.[6]Complex aromatic splitting pattern. Isomeric mass to the desired product.
Piperidine Dimer/Oligomers If the piperidine nitrogen is deprotected, it can react with the electrophile, leading to complex mixtures.High molecular weight species observed in MS. Complex, difficult-to-interpret NMR.

This protocol is designed to maximize yield and minimize side reactions by using the optimal pairing of nucleophile and electrophile.

  • Preparation of 3-Fluorophenoxide:

    • To a flame-dried, three-neck round-bottom flask under Argon, add anhydrous DMF (10 mL per 10 mmol of phenol).

    • Add 3-fluorophenol (1.0 eq).

    • Cool the solution to 0°C in an ice bath.

    • Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: Adding the base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • SN2 Reaction:

    • In a separate flask, dissolve N-Boc-4-tosyloxypiperidine (1.05 eq) in a minimum amount of anhydrous DMF.

    • Add the solution of the tosylate dropwise to the phenoxide solution at room temperature.

    • Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS. Causality: Heating is required to overcome the activation energy for the SN2 reaction, but excessive heat (>100°C) can promote elimination.

  • Work-up and Extraction:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with water (2x) and brine (1x). Causality: The washes remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude N-Boc protected product in Dichloromethane (DCM).

    • Add Trifluoroacetic Acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Proceed to purification.

Part 3: Troubleshooting Guide - Purification and Characterization

Q: I am struggling to purify the final product. Column chromatography gives poor separation, and the NMR is still not clean.

A: Purification of piperidine derivatives can be challenging due to their basic nature, which can cause tailing on silica gel columns.

  • Column Chromatography Optimization:

    • Problem: The basic nitrogen of the piperidine interacts strongly with the acidic silica gel, causing streaking and poor separation.

    • Solution 1 (Base Additive): Add a small amount of a volatile base, like triethylamine (0.5-1% v/v), to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Causality: The triethylamine competitively binds to the acidic sites on the silica, allowing your product to elute more symmetrically.

    • Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with amine compounds.

  • Acid-Base Extraction/Recrystallization:

    • Strategy: For the final free base, an acid-base workup can effectively remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous HCl (1M). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 and extract the pure free base back into an organic solvent.

    • Recrystallization: The hydrochloride salt of this compound is a crystalline solid and can often be purified effectively by recrystallization from a suitable solvent system like isopropanol/ether or ethanol/ethyl acetate.

Caption: Key analytical features of the target compound.

¹H NMR Troubleshooting:

  • Symptom: Broad signals in the piperidine region, especially for the N-H proton.

    • Cause: This is common for amines. The N-H proton signal can be broad and may exchange with trace water in the NMR solvent. Its chemical shift is highly variable.

    • Solution: Perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton signal will disappear, confirming its identity.

  • Symptom: Residual solvent peaks (e.g., Ethyl Acetate, DCM, DMF) are present.

    • Cause: Incomplete removal of solvents during work-up or purification.

    • Solution: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.

  • Symptom: A singlet around 2.2 ppm is observed after Boc-deprotection.

    • Cause: This could be a salt formation with acetate if acetic acid was used or is a contaminant. If you used TFA, you might see a TFA counterion which is not visible in ¹H NMR but can be in ¹⁹F NMR.

    • Solution: Ensure the final product is either the free base or a well-defined salt (like HCl). The HCl salt is often preferred for its stability and crystallinity.[5]

References

Technical Support Center: Method Refinement for High-Throughput Screening with 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(3-Fluorophenoxy)piperidine in high-throughput screening (HTS) campaigns. This guide is designed to provide in-depth, practical advice to anticipate and resolve common experimental challenges, ensuring the generation of high-quality, reproducible data. As your virtual Senior Application Scientist, I will walk you through the nuances of working with this specific chemotype, grounding our recommendations in established scientific principles.

Introduction: The Promise and Pitfalls of a Privileged Scaffold

The this compound scaffold is a valuable starting point in drug discovery, combining the privileged piperidine motif, known for improving pharmacokinetic properties, with a fluorinated phenyl ring that can enhance metabolic stability and binding affinity.[1][2] However, these same features can introduce complexities in HTS assays. This guide will address these potential issues head-on, providing you with the tools to refine your screening methods and confidently identify true hits.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with this compound and similar compounds in an HTS setting.

Q1: What are the primary physicochemical properties of this compound I should be aware of?

A1: this compound hydrochloride is a solid at room temperature with a molecular weight of approximately 231.7 g/mol .[3][4] As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base. However, like many small molecules, its solubility in aqueous assay buffers at neutral pH may be limited.[1] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[5]

Q2: Is the piperidine ring in my compound likely to cause off-target effects?

A2: Yes, the piperidine scaffold is known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), ion channels, and kinases.[6][7] The basic nitrogen atom in the piperidine ring can form ionic interactions with acidic residues in protein binding pockets, leading to promiscuous binding.[7] It is crucial to perform counter-screens or broader panel screens to de-risk hits containing this scaffold.

Q3: Can the fluorophenoxy group interfere with my fluorescence-based assay?

A3: It is possible. Aromatic rings, especially those with electron-donating or -withdrawing substituents like fluorine, can exhibit autofluorescence.[8] This intrinsic fluorescence can interfere with assay readouts, leading to false positives.[8] It is recommended to pre-screen your compound for autofluorescence at the excitation and emission wavelengths of your assay.[9]

Q4: What is compound aggregation, and should I be concerned about it with this compound?

A4: Compound aggregation is a phenomenon where small molecules self-assemble into colloidal particles in aqueous solutions, which can non-specifically inhibit enzymes and disrupt protein-protein interactions.[10] This is a common cause of false positives in HTS.[10] Compounds with moderate lipophilicity, like many piperidine derivatives, can be prone to aggregation, especially at higher screening concentrations.[10]

Troubleshooting Guide: From Assay Plate to Validated Hit

This section provides a systematic approach to troubleshooting common issues you may encounter during your HTS campaign with this compound.

Issue 1: Poor Solubility and Compound Precipitation

You observe compound precipitation in your stock solutions, intermediate dilution plates, or final assay plates.

Probable Causes:

  • Low Aqueous Solubility: The compound's intrinsic solubility in your aqueous assay buffer is exceeded.[2]

  • "Precipitation Upon Dilution": The compound crashes out of solution when the DMSO stock is diluted into the aqueous buffer.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles of DMSO stock solutions can lead to the formation of micro-precipitates.

Solutions and Refinements:

  • Optimize Stock Solution Preparation:

    • Initial Solvent Selection: Start by preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[5]

    • Solubilization Assistance: If the compound is difficult to dissolve, gentle warming (to no more than 37°C) and sonication can be employed. However, be cautious of potential compound degradation with excessive heat.

    • Visual Inspection: Always visually inspect your stock solution for any particulates before use.

  • Refine Dilution Protocol:

    • Intermediate Dilution Steps: Instead of a single large dilution, perform serial dilutions. An intermediate dilution into a co-solvent system or your assay buffer containing a low percentage of an organic solvent can help maintain solubility.

    • Mixing Technique: When diluting, add the DMSO stock to the aqueous buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Assay Buffer Modification:

    • Inclusion of Surfactants: The addition of a non-ionic detergent, such as 0.01-0.1% Triton X-100 or Tween-20, to your assay buffer can help solubilize hydrophobic compounds and prevent aggregation.[10]

    • pH Adjustment: If your assay allows, adjusting the pH of the buffer may improve the solubility of ionizable compounds.

Workflow for Troubleshooting Compound Precipitation

start Precipitation Observed check_stock Visually Inspect DMSO Stock start->check_stock redissolve Warm/Sonicate Stock, then Re-inspect check_stock->redissolve Precipitate Present dilution_issue Precipitation Upon Dilution into Aqueous Buffer check_stock->dilution_issue Stock is Clear redissolve->check_stock modify_dilution Refine Dilution Protocol (e.g., serial dilution, rapid mixing) dilution_issue->modify_dilution modify_buffer Modify Assay Buffer (e.g., add surfactant, adjust pH) modify_dilution->modify_buffer Fails end_soluble Compound Soluble modify_dilution->end_soluble Successful lower_conc Lower Final Screening Concentration modify_buffer->lower_conc Fails modify_buffer->end_soluble Successful lower_conc->end_soluble Successful end_insoluble Consider Compound Insoluble under these conditions lower_conc->end_insoluble Fails

Caption: A step-by-step workflow for addressing compound precipitation issues.

Issue 2: False Positives due to Assay Interference

You have a high hit rate in your primary screen, and you suspect assay interference.

Probable Causes:

  • Autofluorescence: The fluorophenoxy moiety of the compound is intrinsically fluorescent at the assay wavelengths.[8]

  • Compound Aggregation: The compound is forming aggregates that non-specifically inhibit the target.[10]

  • Promiscuous Inhibition: The piperidine scaffold is interacting non-specifically with the target protein.[7]

Solutions and Refinements:

  • Diagnosing Autofluorescence:

    • Pre-read Plates: Before adding assay reagents, read the fluorescence of the compound plates at your assay's excitation and emission wavelengths. Wells containing your compound that show a high signal are likely autofluorescent.

    • Counter-Screen: Perform a secondary screen where the fluorescent reporter is omitted. A continued "hit" in this assay confirms the compound is a false positive due to autofluorescence.[9]

    • Mitigation: If autofluorescence is a problem, consider switching to a red-shifted fluorophore, as fewer library compounds fluoresce at longer wavelengths.[11] Alternatively, a luminescence or label-free detection method can be employed for secondary screening.

  • Identifying Compound Aggregation:

    • Detergent Counter-Screen: Re-run the assay with the addition of 0.01-0.1% Triton X-100. A significant rightward shift (increase) in the IC50 value for your compound is a strong indication of aggregation-based activity.[10]

    • Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in your assay buffer at the screening concentration.

  • De-risking Promiscuous Binders:

    • Orthogonal Assays: Validate hits using a different assay format that has a different detection technology. This helps to rule out technology-specific artifacts.

    • Target-Based Counter-Screens: Screen hits against unrelated targets to assess selectivity. A compound that is active against multiple unrelated targets is likely a promiscuous binder.

    • Structure-Activity Relationship (SAR) Analysis: Test structurally similar analogs of your hit. A steep SAR, where small structural changes lead to a large loss of activity, is indicative of specific binding. Flat SAR may suggest non-specific interactions.

Decision Tree for Hit Validation

start Primary Hit Identified autofluor Check for Autofluorescence (Pre-read or Counter-screen) start->autofluor aggregation Test for Aggregation (Detergent Counter-screen) autofluor->aggregation Not Fluorescent false_positive False Positive autofluor->false_positive Fluorescent promiscuous Assess for Promiscuous Binding (Orthogonal Assays, Panel Screen) aggregation->promiscuous Activity Retained aggregation->false_positive Activity Lost with Detergent validated Validated Hit promiscuous->validated Selective promiscuous->false_positive Promiscuous

Caption: A decision-making workflow for validating primary hits and identifying false positives.

Experimental Protocols

Protocol 1: Autofluorescence Assessment

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.

Materials:

  • Microplate reader with fluorescence detection capabilities

  • Assay plates (e.g., 384-well black, clear bottom)

  • This compound stock solution in DMSO

  • Assay buffer

Procedure:

  • Prepare a serial dilution of this compound in assay buffer in the assay plate, covering the concentration range of your screen.

  • Include wells with assay buffer and DMSO only as a negative control.

  • Read the plate on the microplate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Data Analysis: A concentration-dependent increase in fluorescence intensity in the wells containing the compound, significantly above the background, indicates autofluorescence.

Protocol 2: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed activity of a hit is due to compound aggregation.

Materials:

  • All materials for the primary HTS assay

  • Triton X-100 (10% stock solution)

Procedure:

  • Prepare two sets of assay plates.

  • To the "Test" plates, add Triton X-100 to the assay buffer to a final concentration of 0.01%.

  • To the "Control" plates, use the standard assay buffer without detergent.

  • Perform the assay as usual, testing the hit compound in a dose-response format in both sets of plates.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant increase in the IC50 value (typically >10-fold) in the presence of the detergent suggests that the compound's activity is aggregation-based.

Data Summary Table

ParameterRecommended Action/ConsiderationRationale
Compound Solubility Perform solubility tests in assay buffer. Start with DMSO stock and use serial dilutions. Consider adding surfactants (e.g., 0.01% Triton X-100) if precipitation occurs.Ensures the compound is in solution at the screening concentration to avoid false negatives and inaccurate potency measurements.
Autofluorescence Pre-read compound plates at assay wavelengths. Use red-shifted fluorophores (>600 nm) where possible.The fluorophenoxy moiety may fluoresce, leading to false positives in fluorescence-based assays.[8][11]
Compound Aggregation Perform a detergent counter-screen (e.g., with 0.01% Triton X-100).Piperidine-containing compounds can aggregate, causing non-specific inhibition. A loss of potency in the presence of detergent is a key indicator of aggregation.[10]
Off-Target Activity Validate hits in orthogonal assays. Screen hits against a panel of common off-targets (e.g., GPCRs, kinases).The piperidine scaffold is a "privileged" but also promiscuous structure that can bind to multiple targets.[6][7]

References

Validation & Comparative

Validating the Binding Affinity of 4-(3-Fluorophenoxy)piperidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise and reliable determination of a compound's binding affinity to its biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth, comparative analysis of methodologies for validating the binding affinity of 4-(3-Fluorophenoxy)piperidine, a versatile scaffold with significant potential in the development of novel therapeutics for neurological disorders.[1] We will move beyond a simple recitation of protocols, offering instead a rationale-driven exploration of experimental design, data interpretation, and a comparative look at alternative compounds, grounded in the principles of scientific integrity and practical application.

Introduction to this compound and its Therapeutic Relevance

This compound is a key structural motif found in a variety of biologically active molecules, recognized for its potential as a building block in the synthesis of agents targeting central nervous system (CNS) disorders.[1] Its unique physicochemical properties, including enhanced lipophilicity conferred by the fluorophenoxy group, make it a compelling candidate for brain-penetrant drugs.[1] Research suggests its interaction with various biological targets, including sigma receptors and neurotransmitter transporters, highlighting its potential in the treatment of conditions such as neurodegenerative diseases, psychosis, and depression.[2][3][4] The validation of its binding affinity to these targets is therefore a critical step in elucidating its mechanism of action and advancing its therapeutic potential.

Choosing the Right Tool: A Comparative Overview of Binding Affinity Assays

The selection of an appropriate assay for determining binding affinity is contingent on several factors, including the nature of the target, the properties of the ligand, and the specific information required (e.g., kinetics, thermodynamics). Here, we compare three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Technique Principle Key Outputs Advantages Limitations
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.Kd (dissociation constant), Bmax (receptor density)High sensitivity, well-established for membrane-bound targets.[5][6]Requires radiolabeled compounds, safety considerations, indirect measurement of affinity for unlabeled compounds.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[7][8][9]KD (dissociation constant), ka (association rate), kd (dissociation rate)Label-free, real-time kinetic data, high throughput potential.[10][11]Requires immobilization of one binding partner, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[12][13]KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)Label-free, solution-based, provides a complete thermodynamic profile.[12][14]Requires larger sample quantities, lower throughput, sensitive to buffer mismatches.[13]

Experimental Protocols: A Step-by-Step Guide with Rationale

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the sigma-1 receptor (S1R), a likely target for this compound class.[4][6][15] We will use the well-characterized radioligand [3H]-(+)-pentazocine.[5][16][17]

Rationale: This method allows for the determination of the unlabeled compound's affinity by measuring its ability to displace a known high-affinity radioligand from the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from guinea pig liver) Incubation Incubation: Membranes + [3H]-(+)-pentazocine + This compound (varying conc.) Membrane_Prep->Incubation Reagents Reagent Preparation (Assay buffer, Radioligand, Test Compound) Reagents->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specifically bound radioligand) Filtration->Washing Scintillation Scintillation Counting (Quantifies bound radioactivity) Washing->Scintillation Analysis Data Analysis (IC50 determination, Cheng-Prusoff for Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig liver tissue, which is a rich source of S1R, in ice-cold buffer.[5][15] Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value).

    • A range of concentrations of this compound or a competing ligand.

    • For total binding, add vehicle instead of the competing ligand.

    • For non-specific binding, add a high concentration of a known S1R ligand like haloperidol.[5]

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the interaction between this compound and its target protein.[7][8][9]

Rationale: By immobilizing the target protein and flowing the small molecule analyte over the surface, SPR can determine both the on-rate (ka) and off-rate (kd) of the interaction, from which the equilibrium dissociation constant (KD) is calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Immobilization Immobilization of Target Protein (e.g., S1R) on Sensor Chip Association Association Phase (Analyte flows over sensor surface) Immobilization->Association Analyte_Prep Analyte Preparation (Serial dilutions of this compound) Analyte_Prep->Association Dissociation Dissociation Phase (Buffer flows over sensor surface) Association->Dissociation Sensorgram Sensorgram Generation (Response vs. Time) Association->Sensorgram Regeneration Regeneration (Removes bound analyte) Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Kinetic_Fitting Kinetic Model Fitting (Determination of ka, kd, and KD) Sensorgram->Kinetic_Fitting

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:

  • Immobilization of the Target Protein: Covalently immobilize the purified target protein (e.g., recombinant S1R) onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport effects.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in the running buffer. A concentration range that brackets the expected KD is ideal.

  • Binding Analysis:

    • Association: Inject the different concentrations of the analyte over the immobilized protein surface for a defined period, allowing for binding to occur. Monitor the change in the SPR signal (response units, RU) in real-time.

    • Dissociation: Switch the flow back to the running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the protein.

    • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram (RU vs. time).

    • Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]

Rationale: By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single, label-free experiment.[12]

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Protein in cell, Ligand in syringe, identical buffer)[13] Titration Titration (Injecting ligand into protein solution) Sample_Prep->Titration Degassing Degassing of Samples (Prevents air bubbles) Degassing->Titration Heat_Measurement Heat Measurement (Detecting heat released or absorbed) Titration->Heat_Measurement Thermogram Thermogram Generation (Heat pulse per injection) Heat_Measurement->Thermogram Binding_Isotherm Binding Isotherm Fitting (Determines KD, ΔH, ΔS, n) Thermogram->Binding_Isotherm

References

A Comparative Guide to the Mechanistic Cross-Validation of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 4-(3-Fluorophenoxy)piperidine

This compound is a key structural motif and versatile building block in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system (CNS).[1] Its unique combination of a piperidine ring and a fluorophenoxy group imparts favorable physicochemical properties, such as enhanced lipophilicity, which can facilitate blood-brain barrier penetration.[1] While often utilized as an intermediate in the synthesis of more complex molecules, the inherent pharmacological activity of the this compound scaffold itself warrants a thorough investigation.[2][3][4] This guide explores its likely molecular targets—the Serotonin Transporter (SERT), the Sigma-1 Receptor (σ1R), and the Dopamine D4 Receptor (D4R)—by comparing its predicted behavior with that of well-characterized pharmacological probes.

Hypothesized Mechanisms of Action and Comparative Analysis

While direct, publicly available binding data for the parent this compound molecule is limited, structure-activity relationship (SAR) studies of its derivatives provide strong evidence for its interaction with several key neurological targets.

Serotonin Transporter (SERT) Inhibition

The this compound scaffold is a common feature in the development of selective serotonin reuptake inhibitors (SSRIs).[1] SSRIs function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[5] This action is central to the therapeutic effect of many antidepressant and anxiolytic medications.

Comparative Compound: Fluoxetine

Fluoxetine (Prozac) is a canonical SSRI. Its primary mechanism of action is the potent and selective inhibition of SERT. By comparing the structural elements of this compound with fluoxetine and its derivatives, we can infer a likely interaction with SERT.

Data Summary: Comparative Binding Affinities at SERT

CompoundTargetKᵢ (nM)Notes
This compound SERTData not directly availableActivity is inferred from its use as a scaffold for SSRIs and SAR of related compounds.[1]
Fluoxetine SERT~1-10A potent and selective SERT inhibitor.

Note: Kᵢ values can vary between studies depending on experimental conditions.

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival.[3][4] Ligands of the σ1R are being investigated for their therapeutic potential in neurodegenerative diseases, pain, and psychiatric disorders. Several studies on phenoxyalkylpiperidine derivatives have demonstrated high affinity for the σ1R.[3][4]

Comparative Compounds: (+)-Pentazocine (Agonist) and Haloperidol (Antagonist)

To explore the potential interaction of this compound with σ1R, we compare it to the prototypical σ1R agonist, (+)-Pentazocine, and the well-characterized antagonist, Haloperidol.

Data Summary: Comparative Binding Affinities at σ1R

CompoundTargetKᵢ (nM)Notes
This compound σ1RData not directly availableHigh affinity is suggested by studies on N-substituted phenoxyalkylpiperidine analogs.[3][4]
(+)-Pentazocine σ1R~3-8A well-established σ1R agonist.
Haloperidol σ1R~2-4A potent σ1R antagonist, also active at dopamine receptors.[6]

Note: Kᵢ values can vary between studies depending on experimental conditions.

Dopamine D4 Receptor (D4R) Antagonism

The D4R is a G-protein coupled receptor (GPCR) predominantly expressed in the prefrontal cortex and is implicated in cognitive processes and the pathophysiology of disorders like schizophrenia and ADHD.[2][7] Recent studies have identified novel 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as potent and selective D4R antagonists.[2][7][8][9] Notably, analogs containing the 3-fluorophenoxy moiety have demonstrated significant binding affinity.[8]

Comparative Compound: L-745,870

L-745,870 is a highly potent and selective D4R antagonist, making it an excellent benchmark for assessing the potential D4R activity of this compound.

Data Summary: Comparative Binding Affinities at D4R

CompoundTargetKᵢ (nM)Notes
This compound derivative (3-fluorophenoxy analog) D4R85From a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[8]
L-745,870 D4R0.43A highly potent and selective D4R antagonist.

Note: Kᵢ values can vary between studies depending on experimental conditions.

Visualizing the Potential Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways that could be modulated by this compound.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding 4_FPP This compound 4_FPP->SERT Inhibition

Caption: Hypothesized inhibition of the Serotonin Transporter (SERT) by this compound.

Sigma1R_Modulation cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor (σ1R) BiP BiP (Chaperone) Sigma1R->BiP Dissociation Ion_Channels Ion Channels Sigma1R->Ion_Channels Modulation Signaling_Proteins Signaling Proteins Sigma1R->Signaling_Proteins Modulation 4_FPP This compound 4_FPP->Sigma1R Binding Neuronal_Survival Neuronal Survival Ion_Channels->Neuronal_Survival Signaling_Proteins->Neuronal_Survival Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R

Caption: Postulated modulation of the Sigma-1 Receptor (σ1R) by this compound.

Caption: Suggested antagonism of the Dopamine D4 Receptor (D4R) by this compound.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a framework for this experimental validation.

Protocol 1: Radioligand Binding Assay for Target Affinity (Kᵢ)

This assay determines the binding affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for SERT, σ1R, and D4R.

Materials:

  • Cell membranes expressing the target of interest (e.g., HEK293 cells transfected with human SERT, σ1R, or D4R).

  • Radioligands: [³H]Citalopram (for SERT), --INVALID-LINK---Pentazocine (for σ1R), [³H]Spiperone (for D4R).

  • Test compound: this compound.

  • Non-specific binding control (e.g., a high concentration of a known ligand for each target).

  • Assay buffer (target-specific).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate in 96-well Plate A->B C Rapid Filtration (Separate Bound/Unbound) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (IC₅₀, Kᵢ) E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assay for GPCR Activity (D4R)

For GPCRs like the D4R, which couples to Gαi/o proteins, a functional assay is necessary to determine if a ligand acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the D4R using a cAMP accumulation assay.

Materials:

  • CHO or HEK293 cells expressing the human D4R.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (a D4R agonist).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Plate the D4R-expressing cells in a 96-well plate and allow them to adhere.

  • Agonist Mode: To test for agonist activity, treat the cells with varying concentrations of this compound.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating them with a fixed concentration of dopamine (e.g., its EC₈₀) in the presence of forskolin.

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the cAMP concentration using a compatible assay kit and plate reader.

  • Data Analysis: In agonist mode, plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ. In antagonist mode, plot the inhibition of the dopamine response against the log concentration of the test compound to determine the IC₅₀.

Protocol 3: Synaptosomal Uptake Assay for Transporter Inhibition (SERT)

This functional assay directly measures the ability of a compound to inhibit the reuptake of a neurotransmitter into nerve terminals.

Objective: To determine the IC₅₀ value of this compound for inhibiting serotonin uptake via SERT.

Materials:

  • Synaptosomes prepared from a serotonin-rich brain region (e.g., striatum or cortex) of a rodent.

  • [³H]Serotonin.

  • Test compound: this compound.

  • Uptake buffer.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue and isolate synaptosomes via differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

  • Initiation of Uptake: Add [³H]Serotonin to start the uptake reaction and incubate for a short period.

  • Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Serotonin using a scintillation counter.

  • Data Analysis: Plot the percentage of serotonin uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Conclusion

The structural characteristics of this compound strongly suggest a polypharmacological profile with potential interactions at the Serotonin Transporter, the Sigma-1 Receptor, and the Dopamine D4 Receptor. While direct binding data for this specific molecule is not extensively documented, the evidence from its derivatives provides a solid foundation for targeted experimental validation. The comparative analysis with well-known pharmacological agents and the detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to elucidate the precise mechanism of action of this compound and to unlock its full potential in the development of novel CNS therapeutics.

References

A Comparative Efficacy Analysis: 4-(3-Fluorophenoxy)piperidine vs. BD-1063 for Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a detailed comparison of two critical research compounds, 4-(3-Fluorophenoxy)piperidine and BD-1063, both of which target the Sigma-1 Receptor (σ1R). As drug development professionals and researchers explore novel therapeutic avenues for neurological and psychiatric disorders, a clear understanding of the binding affinities and functional implications of such tool compounds is paramount. This document synthesizes available data to facilitate an informed selection process for σ1R-focused research programs.

Introduction to the Target: The Sigma-1 Receptor (σ1R)

The Sigma-1 Receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), a critical site for cellular stress responses.[1][2] Unlike conventional receptors, σ1R translocates within the cell and interacts with a variety of proteins and ion channels to modulate signaling pathways, particularly in response to cellular stress.[1][2] Its involvement in calcium signaling, ion channel modulation, and neuroprotection makes it a compelling therapeutic target for conditions ranging from neurodegenerative diseases and ischemic stroke to clinical depression and pain.[1][3][4] The ability of small molecules to act as agonists or antagonists at this receptor offers a powerful means to study and potentially treat these complex diseases.[2]

This compound serves as a versatile building block in the synthesis of neuropharmacological agents, including those targeting neurotransmitter systems.[5][6] BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) is a well-characterized and widely used selective σ1R antagonist.[7][8] This guide will compare these two compounds based on their binding characteristics, providing the necessary context for their application in research.

Comparative Efficacy: A Data-Driven Analysis

The primary measure of a compound's efficacy at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Selectivity, the ratio of binding affinity for the target receptor versus off-target receptors (like the σ2R), is equally critical for minimizing unintended effects.

While direct comparative studies for this compound are not as prevalent as for the established antagonist BD-1063, its structural analogs provide strong evidence of high-affinity σ1R binding. For instance, a closely related compound, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, demonstrates a high affinity for σ1R with a Ki of 4.3 nM.[9] BD-1063 is consistently reported as a potent and selective σ1R antagonist with Ki values in the low nanomolar range.[7][10]

Table 1: Comparative Binding Affinities at Sigma Receptors

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (σ2 Ki / σ1 Ki)
This compound Analog Sigma-1 (σ1)~4.3 nM[9]High (Specific ratio not detailed)
BD-1063 Sigma-1 (σ1)4.43 nM - 9 nM[7][10]~50-fold[7]
BD-1063 Sigma-2 (σ2)~449 nMN/A

Note: The Ki value for the this compound analog is based on 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a structurally similar compound used in PET imaging studies.[9]

Expert Interpretation: Both compounds exhibit high affinity for the σ1R, making them suitable tools for probing its function. The key differentiator lies in their established functional activity. BD-1063 is extensively validated as a σ1R antagonist, meaning it blocks the receptor's activity.[8] The functional profile of this compound itself is less defined in public literature, though its derivatives are explored for various activities.[5] Researchers must select the compound that aligns with their experimental goals: antagonism (BD-1063) or exploration of a potentially novel interaction (this compound).

Visualizing the Scientific Approach

To ensure clarity and reproducibility, the logical flow of compound comparison and the experimental design for validation are crucial.

G cluster_0 Phase 1: Compound Selection & Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Compound_A This compound Target Sigma-1 Receptor (σ1R) Compound_A->Target Compound_B BD-1063 (Alternative Antagonist) Compound_B->Target Binding_Assay Radioligand Binding Assay (Determine Ki) Target->Binding_Assay Quantify Affinity Functional_Assay Functional Assays (e.g., Cell Viability, Electrophysiology) Binding_Assay->Functional_Assay Correlate Affinity with Function Data_Table Comparative Data Table (Ki, IC50, Selectivity) Functional_Assay->Data_Table Synthesize Results Conclusion Informed Decision on Compound Use Data_Table->Conclusion

Caption: Conceptual workflow for comparing σ1R ligands.

Mechanism of Action: Sigma-1 Receptor Signaling

The σ1R resides at the mitochondria-associated ER membrane (MAM), a crucial interface for cellular signaling.[11] Under normal conditions, it is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by ligands (agonists) or cellular stress, σ1R dissociates from BiP and can then interact with various "client" proteins, including the IP3 receptor (IP3R), to modulate calcium flux from the ER into the mitochondria.[11] This regulation of calcium homeostasis is central to its role in cell survival and function.[11] Antagonists like BD-1063 prevent this dissociation and subsequent signaling cascade.

cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP s1r_inactive σ1R (Inactive) s1r_inactive->BiP Bound State s1r_active σ1R (Active) ip3r IP3 Receptor s1r_active->ip3r Modulates Ca_ER Ca²⁺ Store ip3r->Ca_ER Opens Channel Ca_Mito Ca²⁺ Uptake Ca_ER->Ca_Mito Ca²⁺ Flux Response Cellular Response (e.g., Neuroprotection) Ca_Mito->Response Agonist Agonist Stimulation Agonist->s1r_active Dissociates from BiP Antagonist BD-1063 (Antagonist) Antagonist->s1r_inactive Blocks Dissociation Cell_Stress Cellular Stress Cell_Stress->s1r_active Dissociates from BiP

Caption: Simplified σ1R signaling pathway.

Experimental Protocols: Validating Ligand Efficacy

The following protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for the σ1R. This self-validating system ensures accuracy and reproducibility.

Protocol: Competitive Radioligand Binding Assay for σ1R

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the σ1R.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, which have high σ1R expression.[12]

  • Radioligand: --INVALID-LINK---pentazocine, a selective σ1R ligand.[12][13]

  • Test Compound: this compound or BD-1063.

  • Non-specific Binding Control: Haloperidol (at high concentration, e.g., 10 µM).[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, 96-well plates, filter harvester.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine protein concentration via a BCA or Bradford assay.[15]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane preparation + Radioligand + excess Haloperidol.

    • Competitive Binding: Membrane preparation + Radioligand + varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add a constant concentration of --INVALID-LINK---pentazocine (typically at its Kd value, e.g., ~1-5 nM) to all wells except blanks.[14][16] Add the test compound dilutions. Finally, add the membrane homogenate (~100-300 µg protein) to initiate the binding reaction.[16] Incubate at 37°C for a sufficient duration to reach equilibrium (e.g., 120-360 minutes).[14]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

G start Start prep Prepare Reagents: Membranes, Radioligand, Test Compound start->prep plate Plate Assay: Total, NSB, & Competition Wells prep->plate incubate Incubate at 37°C (to reach equilibrium) plate->incubate filter Terminate via Vacuum Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate IC50 -> Ki count->analyze end End: Determine Ki analyze->end

References

A Comparative Guide to In Vivo Target Engagement for 4-(3-Fluorophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative of In Vivo Target Engagement

In the landscape of modern drug discovery, particularly within neuropharmacology, the piperidine scaffold stands out as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and clinical candidates.[1] The derivative, 4-(3-Fluorophenoxy)piperidine, represents a key building block for synthesizing novel therapeutic agents, with its fluorinated phenoxy group enhancing lipophilicity and potential for central nervous system (CNS) penetration.[2] However, synthesizing a molecule with high in vitro affinity for a target is merely the first step. The critical question that dictates progression towards the clinic is: does the compound engage its intended target in a complex living system?

This guide provides a comparative analysis of methodologies to confirm in vivo target engagement for compounds derived from the this compound scaffold. As direct in vivo studies on the parent compound are not the focus of published research, we will draw upon data from its close analogs and derivatives to illustrate key techniques and principles. The objective is to equip researchers with the rationale to select and design robust experiments that provide unequivocal evidence of target interaction within a physiological context, a cornerstone of validating any potential therapeutic.[3]

The Target Landscape of Fluorophenoxy-Piperidine Analogs

The versatility of the this compound scaffold is evident in the diverse range of CNS targets for which its derivatives have been designed. This structural framework allows for facile modification to achieve desired potency and selectivity. Understanding this target landscape is crucial for selecting the appropriate target engagement assay, as the methodology is often dictated by the nature of the protein target (e.g., receptor vs. enzyme).

Compound Class/DerivativePrimary TargetIn Vitro Affinity (Ki)Reference
1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineSigma-1 Receptor4.3 nM[4]
4,4-difluoro-3-(phenoxymethyl)piperidine Analog (9j)Dopamine D4 Receptor1.7 nM[5]
4,4-difluoro-3-(phenoxymethyl)piperidine Analog (9k)Dopamine D4 Receptor2.7 nM[5]
Substituted Piperidine GuanidinesHistamine H3 ReceptorpA2 up to 8.49[6]

This table illustrates how modifications to the core piperidine structure can direct compounds to distinct and high-value CNS targets. The high affinity demonstrated in vitro necessitates subsequent in vivo validation.

Comparative Analysis of In Vivo Target Engagement Methodologies

Confirming that a drug binds to its target in vivo is a non-trivial challenge that requires specialized techniques. The choice of method depends on factors such as the target's nature, the availability of suitable tools (e.g., radiotracers), and the specific questions being asked (e.g., dose-occupancy relationship, duration of engagement).[3] Below, we compare three powerful approaches using derivatives of the this compound scaffold as illustrative examples.

Positron Emission Tomography (PET) Imaging: A Non-Invasive Window into the Brain

PET imaging is a premier, non-invasive technology for quantifying target engagement directly in living subjects, including humans.[3] The technique relies on the administration of a radiolabeled ligand (a "PET tracer") that binds specifically to the target of interest.

The Causality Behind the Method: The core principle is competitive displacement. A baseline scan first measures the signal from the PET tracer binding to its target. Subsequently, the subject is treated with the unlabeled therapeutic candidate. If the candidate compound successfully reaches the target and binds to it, it will occupy the binding sites, preventing the PET tracer from binding. A reduction in the PET signal directly correlates with the degree of target engagement by the therapeutic compound.[3]

Case Study: A Sigma-1 Receptor Ligand A study on [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a close analog of our core scaffold, provides an excellent example of this technique.[4] This compound was developed as a selective PET radioligand for the sigma-1 receptor.

Experimental Workflow for PET Target Engagement

PET_Workflow cluster_pre Pre-Treatment Phase cluster_pet Imaging Phase cluster_analysis Data Analysis Phase A Administer Unlabeled Drug (e.g., a this compound derivative) or Vehicle Control to Animal Cohorts B Administer PET Radiotracer (e.g., [18F]-labeled analog) A->B Allow time for drug distribution C Perform Dynamic PET Scan (Acquire data over 60-90 min) B->C D Reconstruct PET Images C->D E Define Regions of Interest (ROIs) (e.g., Striatum, Cortex, Cerebellum) D->E F Generate Time-Activity Curves (TACs) E->F G Calculate Target Occupancy (% Signal Reduction vs. Vehicle) F->G

Caption: Workflow for a typical preclinical PET target occupancy study.

Key In Vivo Data from the Case Study[4]:

  • High Brain Uptake: The tracer exhibited significant brain uptake (2.47% of injected dose), a prerequisite for a CNS PET ligand.

  • Specificity Confirmed: Pre-administration of known sigma receptor ligands significantly reduced the tracer's uptake in the brain and other target-rich organs, confirming that the signal was specific to the target.

This type of study is invaluable as it can establish a direct relationship between the administered dose of a drug, its concentration in the brain, and the percentage of target receptors it occupies.

Ex Vivo Autoradiography and Binding Assays: A High-Resolution Snapshot

While PET provides a dynamic in vivo view, ex vivo methods offer a cost-effective and high-resolution alternative. In this approach, animals are dosed with the unlabeled drug, and after a set time, tissues are harvested for analysis.

The Causality Behind the Method: The principle is similar to PET but is performed on tissue homogenates or slices. To measure target engagement, the harvested tissues are incubated with a radiolabeled ligand. The amount of radioligand that binds to the tissue from a drug-treated animal is compared to that from a vehicle-treated animal. A lower binding signal in the treated group indicates that the unlabeled drug was occupying the target in vivo.[3]

Advantages over PET:

  • Higher Throughput: Multiple animals and dose levels can be processed more easily than with PET scanning.

  • No Need for PET Imaging Infrastructure: Requires standard radiochemistry laboratory equipment.

  • Higher Resolution: Autoradiography on tissue slices can provide detailed anatomical distribution of target engagement.

Disadvantages:

  • Terminal Procedure: Each animal provides only a single time point.

  • Susceptible to Artifacts: Drug-radioligand dissociation during tissue processing can potentially underestimate target occupancy.

Activity-Based Protein Profiling (ABPP): A Functional Readout

For targets that are enzymes, ABPP offers a powerful method to measure target engagement based on functional activity rather than just binding.[7]

The Causality Behind the Method: ABPP uses chemical probes that covalently bind to the active site of an enzyme. This labeling event is dependent on the enzyme being in an active state. If an animal is pre-treated with an inhibitor (the drug candidate), the drug will occupy the active site. When tissue lysates from this animal are treated with the ABPP probe, the probe will be unable to bind to the engaged enzymes. The reduction in probe labeling, typically measured by gel electrophoresis or mass spectrometry, is a direct readout of target engagement in vivo.[3][7]

Key Advantages:

  • Measures Functional Engagement: Confirms that the drug is binding to the catalytically active form of the enzyme.

  • Proteome-Wide Selectivity: ABPP can be used in a competitive format to assess not only engagement with the primary target but also engagement with off-targets across the proteome, providing crucial selectivity data.

Workflow for Competitive In Vivo ABPP

ABPP_Workflow cluster_vivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Analysis Phase A Dose Animal Cohorts with Drug Candidate or Vehicle B Harvest Tissues (e.g., Brain, Liver) A->B Allow time for drug distribution C Prepare Tissue Lysates B->C D Label Lysates with Broad-Spectrum Activity-Based Probe (e.g., FP-Rh) C->D E Separate Proteins via SDS-PAGE or Microfluidic Electrophoresis D->E F Visualize Probe-Labeled Proteins (In-gel Fluorescence Scan) E->F G Quantify Band Intensity to Determine Target Inhibition F->G

Caption: General workflow for an ex vivo competitive ABPP experiment.

Experimental Protocols

Protocol 1: In Vivo Target Occupancy Assessment by PET Imaging

This protocol is a generalized procedure based on established methodologies for preclinical PET imaging.[3][4]

  • Animal Acclimatization: House male Wistar rats (200-250g) for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).

  • Drug/Vehicle Administration:

    • Divide animals into groups (n=4 per group).

    • For the baseline group, administer vehicle (e.g., saline with 5% DMSO).

    • For treatment groups, administer the unlabeled test compound (e.g., a this compound derivative) at various doses (e.g., 0.1, 1, 10 mg/kg, i.p.).

  • Radiotracer Injection: At a specified pre-treatment time (e.g., 30 minutes post-drug administration), inject the [18F]-labeled PET tracer (e.g., ~5-10 MBq) via the tail vein.

  • Anesthesia and Positioning: Immediately anesthetize the animal (e.g., with 2% isoflurane) and position it in the gantry of a microPET scanner.

  • Dynamic PET Scan: Perform a 60-minute dynamic emission scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with a standard MRI template or CT scan for anatomical reference.

    • Draw regions of interest (ROIs) over target-rich brain areas and a reference region (e.g., cerebellum, if devoid of target).

    • Calculate the binding potential or standardized uptake value (SUV) for each ROI.

  • Target Occupancy Calculation:

    • Target Occupancy (%) = (1 - (Signal_drug / Signal_vehicle)) * 100

    • Plot the target occupancy against the drug dose to generate a dose-occupancy curve.

Protocol 2: Ex Vivo Competitive Binding Assay

This protocol describes a method to assess target engagement in post-mortem tissue.

  • Animal Dosing: As described in Protocol 1, dose cohorts of animals with the unlabeled test compound or vehicle.

  • Tissue Harvesting: At the desired time point post-dosing (e.g., 30 minutes), euthanize the animals via an approved method and rapidly dissect the brain.

  • Tissue Preparation:

    • Homogenize the brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate (e.g., at 48,000 x g for 15 min at 4°C) to prepare a crude membrane fraction. Resuspend the pellet in fresh buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding:

    • In a 96-well plate, add a fixed amount of membrane protein from each animal.

    • Add a specific radioligand (e.g., [3H]-(+)-pentazocine for sigma-1 receptors) at a concentration near its Kd value.[8]

    • Incubate the plates (e.g., for 120 minutes at 37°C).

  • Signal Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each sample.

    • Determine the percent reduction in specific binding in the drug-treated groups relative to the vehicle-treated group to calculate in vivo target occupancy.

Conclusion and Future Directions

While this compound itself is a foundational chemical entity, its derivatives have shown significant promise as ligands for a variety of high-value CNS targets. This guide demonstrates that robust and well-established methodologies exist to unequivocally confirm the in vivo target engagement of these derivatives.

  • PET imaging stands as the gold standard for non-invasive, quantitative assessment of dose-occupancy relationships in living systems.

  • Ex vivo binding assays provide a higher-throughput alternative for screening and initial characterization.

  • Activity-Based Protein Profiling offers a unique functional readout for enzyme targets, providing critical information on both target engagement and selectivity.

The successful development of any therapeutic agent derived from this scaffold will hinge on the rigorous application of one or more of these techniques. By directly demonstrating that a compound reaches and interacts with its intended target in a complex physiological environment, researchers can build the confidence needed to advance these promising molecules from the bench to the clinic.

References

A Head-to-Head Comparison of 4-(3-Fluorophenoxy)piperidine and Its Analogs in Dopamine D4 Receptor Targeting

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for selective and potent ligands for the dopamine D4 receptor (D4R) is of paramount importance for developing novel therapeutics for central nervous system (CNS) disorders. The D4 receptor is implicated in the pathophysiology of conditions such as schizophrenia and L-DOPA-induced dyskinesias[1]. The 4-(phenoxy)piperidine scaffold has emerged as a privileged structure in the design of D4R antagonists. This guide provides a detailed head-to-head comparison of 4-(3-Fluorophenoxy)piperidine and its key analogs, delving into their structure-activity relationships (SAR), receptor binding affinities, and the experimental methodologies used for their characterization. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of D4R antagonists.

The Significance of the 4-(Phenoxy)piperidine Scaffold

The 4-(phenoxy)piperidine moiety serves as a versatile building block in medicinal chemistry, particularly for targeting CNS disorders.[2] Its structural features, including the lipophilic phenoxy group and the basic piperidine nitrogen, are conducive to interactions with various G-protein coupled receptors. The introduction of a fluorine atom onto the phenoxy ring, as in this compound, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.[2][3]

Head-to-Head Comparison of Receptor Binding Affinities

The primary metric for evaluating the potency of these compounds is their binding affinity (Ki) for the human dopamine D4 receptor. The following table summarizes the Ki values for this compound and a selection of its analogs, providing a clear comparison of their potencies. The data is collated from studies employing competitive radioligand binding assays with membranes from HEK293 cells stably expressing the human D4 receptor.

Compound IDR1 (Phenoxy Substitution)R2 (Piperidine Modification)Ki (nM) for D4R
I 3-FluoroH85[1][4]
II 4-FluoroH73[1][4]
III 3,4-DifluoroH46.8[1][4]
IV 4-CyanoH1.7[1][4]
V 4-Cyano-3-fluoroH21[1]
VI 3-Fluoro4,4-Difluoro5.5[1]
Analysis of Structure-Activity Relationships (SAR)

The comparative data in the table reveals critical structure-activity relationships:

  • Impact of Fluorine Substitution: A single fluorine atom at the 3-position of the phenoxy ring (Compound I) confers moderate potency. Shifting the fluorine to the 4-position (Compound II) results in a slight increase in affinity. The introduction of a second fluorine atom to create a 3,4-difluoro substitution pattern (Compound III) further enhances the binding affinity, suggesting that the electronic and steric properties of this substitution pattern are favorable for interaction with the D4 receptor binding pocket.

  • The Potent Effect of a Cyano Group: The most dramatic increase in potency is observed with the introduction of a 4-cyano group (Compound IV), which exhibits a Ki of 1.7 nM. This suggests that the cyano group may be involved in a key hydrogen bond or dipolar interaction within the receptor. The addition of a 3-fluoro substituent to the 4-cyanophenoxy moiety (Compound V) leads to a decrease in activity compared to the 4-cyano analog alone, indicating a potential negative steric or electronic influence.

  • Piperidine Ring Modification: Modification of the piperidine ring itself, as seen with the 4,4-difluoro substitution (Compound VI), also significantly boosts potency. This highlights that modifications distal to the phenoxy ring can have a profound impact on receptor binding, likely by altering the conformation of the molecule or the basicity of the piperidine nitrogen.[1]

Experimental Protocols: A Guide to Characterization

The reliable comparison of these compounds hinges on standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol is fundamental for determining the binding affinity (Ki) of test compounds.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [3H]N-methylspiperone (Radioligand).

  • Test compounds (e.g., this compound and its analogs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Haloperidol (Reference compound).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hD4R cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]N-methylspiperone (at a final concentration equal to its Kd), and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 50 µg).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis HEK293-hD4R Cells HEK293-hD4R Cells Homogenization Homogenization HEK293-hD4R Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Suspension Membrane Suspension Centrifugation->Membrane Suspension Incubation with Radioligand & Test Compound Incubation with Radioligand & Test Compound Membrane Suspension->Incubation with Radioligand & Test Compound Competition Filtration Filtration Incubation with Radioligand & Test Compound->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation G cluster_0 Compound Optimization Cycle SAR Analysis SAR Analysis In Vitro Assays In Vitro Assays SAR Analysis->In Vitro Assays Guide Synthesis In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Select Candidates Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Identify Leads Lead Optimization->SAR Analysis Refine Structure

References

Independent Verification of 4-(3-Fluorophenoxy)piperidine's Pharmacological Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the pharmacological profile of 4-(3-Fluorophenoxy)piperidine. As a research chemical and a key intermediate in the synthesis of neuropharmacological agents, a clear and validated understanding of its biological targets is essential for its application in drug discovery and neuroscience research.[1] This document outlines a logical, evidence-based approach to characterizing its activity at key central nervous system targets, comparing its potential profile with well-established reference compounds.

Introduction: Unraveling the Pharmacological Identity of a Versatile Scaffold

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of centrally acting agents. This compound, in particular, has been utilized in the development of selective serotonin reuptake inhibitors (SSRIs), suggesting an interaction with the serotonin transporter (SERT).[1] Furthermore, structural analogs have demonstrated significant affinity for both dopamine D4 and sigma-1 receptors.[2][3] This convergence of evidence points towards a potentially complex pharmacological profile that warrants a thorough and systematic investigation.

This guide is structured to provide researchers with the necessary tools to independently verify these putative interactions. We will delve into the rationale for target selection, provide detailed experimental protocols for in vitro validation, and propose a strategy for in vivo characterization, all while comparing the potential findings with established pharmacological agents.

Evidence-Based Target Selection

Our investigation will focus on three primary molecular targets based on available literature for structurally related compounds:

  • Dopamine D4 Receptor (D4R): Structure-activity relationship (SAR) studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have shown that a 3-fluorophenoxy moiety confers significant binding affinity for the D4R. Specifically, a closely related analog demonstrated a Ki of 85 nM.[3] The D4 receptor is a G-protein coupled receptor implicated in various neuropsychiatric disorders, and selective antagonists are of considerable interest.[2][4][5]

  • Serotonin Transporter (SERT): The documented use of this compound as a precursor for SSRIs provides strong circumstantial evidence for its interaction with SERT.[1] SSRIs, such as paroxetine, are cornerstone treatments for depression and anxiety disorders, exerting their therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft.[6][7][8][9]

  • Sigma-1 Receptor (σ1R): The piperidine nucleus is a common feature in many high-affinity sigma receptor ligands.[10] A radiolabeled phenoxymethylpiperidine derivative, [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, has been characterized as a high-affinity (Ki = 4.3 nM) and selective sigma-1 receptor ligand.[10] The sigma-1 receptor is an intracellular chaperone protein involved in a wide range of cellular functions and is a target for various neurological and psychiatric conditions.

Comparative Framework: Reference Compounds

To provide context to the experimental findings, the pharmacological profile of this compound should be compared against a panel of well-characterized reference compounds.

Compound Primary Target Known Affinity/Potency Class Relevance
L-745,870 Dopamine D4 ReceptorKi ≈ 1-5 nMD4 Receptor AntagonistProvides a benchmark for high-affinity and selective D4R antagonism.
Paroxetine Serotonin Transporter (SERT)Ki ≈ 0.1-1 nMSelective Serotonin Reuptake Inhibitor (SSRI)A clinically relevant SSRI that also contains a fluorophenyl moiety, allowing for structural and functional comparison.[1][6][7][8][9]
(+)-Pentazocine Sigma-1 ReceptorKi ≈ 3-10 nMSigma-1 Receptor AgonistA standard reference ligand for characterizing sigma-1 receptor binding.

In Vitro Verification: Radioligand Binding Assays

The foundational step in characterizing a compound's pharmacological profile is to determine its binding affinity at the putative molecular targets. Competitive radioligand binding assays are the gold standard for this purpose.[11][12]

General Experimental Workflow for Radioligand Binding

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Source Material (e.g., HEK293 cells expressing target) prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Resuspension & Protein Quantification prep3->prep4 assay1 Membrane Preparation prep4->assay1 assay4 Incubation at specific temperature and time assay1->assay4 assay2 Radioligand (e.g., [3H]-Spiperone) assay2->assay4 assay3 Test Compound (this compound) assay3->assay4 sep1 Rapid Filtration (Glass Fiber Filters) assay4->sep1 sep2 Washing to remove unbound ligand sep1->sep2 det1 Scintillation Counting sep2->det1 det2 Data Analysis (IC50 determination, Ki calculation) det1->det2 G cluster_invitro In Vitro Findings cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics invitro_result Significant Binding Affinity (e.g., Ki < 100 nM) pk_study Determine Brain Penetration & Half-life invitro_result->pk_study pd_d4 D4R Target Engagement: Spontaneous Alternation Task pk_study->pd_d4 pd_sert SERT Occupancy: In Vivo Microdialysis pk_study->pd_sert

References

A Comparative Benchmarking Guide: 4-(3-Fluorophenoxy)piperidine versus Paroxetine as Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within neuropharmacology, the meticulous characterization of novel chemical entities is paramount. This guide provides a head-to-head comparison of 4-(3-Fluorophenoxy)piperidine, a derivative of interest, against Paroxetine, a well-established and potent selective serotonin reuptake inhibitor (SSRI) that serves as our gold-standard reference compound.

The rationale for selecting Paroxetine as the benchmark is its extensive clinical history and well-documented pharmacological profile, providing a robust baseline for evaluating the therapeutic potential and liabilities of new agents. This guide is structured to walk researchers through a series of foundational in vitro assays, offering not just protocols but the scientific reasoning behind each experimental choice. Our objective is to build a comprehensive profile of this compound, encompassing its target affinity, selectivity, and fundamental drug-like properties.

Foundational Physicochemical Properties: Lipophilicity Assessment

Expertise & Experience: Before delving into complex biological assays, understanding a compound's fundamental physicochemical properties is critical. Lipophilicity, often measured as the octanol-water partition coefficient (LogP), profoundly influences a molecule's solubility, permeability across biological membranes, and metabolic stability. A compound that is too hydrophilic may have poor membrane permeability, while one that is excessively lipophilic can exhibit poor solubility, high plasma protein binding, and increased metabolic clearance.

Trustworthiness: The shake-flask method, while traditional, remains a reliable and straightforward technique for determining LogP. By quantifying the compound's concentration in both the octanol and aqueous phases at equilibrium, we obtain a direct measure of its lipophilicity.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound and Paroxetine in a suitable organic solvent (e.g., DMSO).

    • Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

    • Pre-saturate the n-octanol with the buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., 10 µL of stock into 1 mL of each phase).

    • Vortex the mixture vigorously for 2-3 minutes to facilitate partitioning.

    • Centrifuge the mixture at a low speed (e.g., 2000 x g) for 5-10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully collect samples from both the upper n-octanol phase and the lower aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Target Engagement: Potency at the Human Serotonin Transporter (hSERT)

Expertise & Experience: The primary mechanism of action for SSRIs is the inhibition of serotonin (5-HT) reuptake at the presynaptic neuron by binding to the serotonin transporter (SERT). A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. In this assay, our test compounds will compete with a radiolabeled ligand known to bind to SERT. The measure of success here is the inhibitory constant (Ki), which reflects the concentration of the compound required to occupy 50% of the transporters.

Trustworthiness: This competitive binding assay design is self-validating. By using a range of concentrations for the test compounds, we can generate a dose-response curve. The consistency of the data points along this curve and the comparison to the known affinity of the reference compound (Paroxetine) ensure the reliability of the results.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 cells).

    • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.

    • Non-specific binding control: A high concentration of a known SERT ligand (e.g., 10 µM Fluoxetine).

    • Assay buffer: Tris-HCl buffer with appropriate salts.

  • Assay Procedure:

    • In a 96-well plate, combine the hSERT-expressing cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of the test compounds (this compound or Paroxetine).

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Selectivity Profiling: Assessing Off-Target Affinities

Expertise & Experience: While high potency at the intended target is crucial, selectivity is equally important for a favorable safety profile. For a putative SSRI, it is essential to assess its affinity for other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT). Significant binding to these transporters can lead to undesirable side effects. The experimental setup is analogous to the hSERT binding assay, simply substituting the target and radioligand.

Trustworthiness: By running these selectivity assays in parallel with the primary target assay, using the same principles of competitive binding and data analysis, we create a robust and internally consistent dataset. This allows for a direct and reliable comparison of affinities across the different transporters.

  • The protocol is identical to the hSERT binding assay described above, with the following substitutions:

    • For NET: Use cell membranes expressing hNET and a NET-selective radioligand such as [³H]-Nisoxetine.

    • For DAT: Use cell membranes expressing hDAT and a DAT-selective radioligand such as [³H]-WIN 35,428.

In Vitro ADME Profiling: A Glimpse into Drug-Like Properties

Expertise & Experience: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk a drug discovery program. Two key in vitro assays provide valuable predictive insights: the Caco-2 permeability assay for intestinal absorption and the liver microsomal stability assay for metabolic stability.

Trustworthiness:

  • Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is a well-established metric for predicting in vivo drug absorption.

  • Microsomal Stability: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. Measuring the rate of disappearance of a compound in the presence of liver microsomes provides a reliable estimate of its metabolic clearance.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.

  • Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (A) side (representing the intestinal lumen) and fresh transport buffer to the basolateral (B) side (representing the blood).

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral side and analyze the concentration of the compound by LC-MS/MS.

    • The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the filter, and C0 is the initial concentration on the apical side.

  • Incubation:

    • In a 96-well plate, combine liver microsomes (human or other species), a NADPH-regenerating system (cofactor for P450 enzymes), and the test compound.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t½ = 0.693 / k).

Data Summary and Interpretation

The experimental data should be compiled into clear, concise tables for easy comparison.

Table 1: Physicochemical and Pharmacological Profile

ParameterThis compoundParoxetine
LogP Experimental Value~3.9
hSERT Ki (nM) Experimental Value~0.1-1
hNET Ki (nM) Experimental Value~30-50
hDAT Ki (nM) Experimental Value~300-500
Selectivity (NET/SERT) Calculated Value~30-500 fold
Selectivity (DAT/SERT) Calculated Value~300-5000 fold

Table 2: In Vitro ADME Profile

ParameterThis compoundParoxetine
Caco-2 Papp (A→B) (10⁻⁶ cm/s) Experimental ValueHigh (>10)
Human Liver Microsomal Stability (t½, min) Experimental Value~30-60

Interpretation:

The data generated will allow for a multi-faceted evaluation of this compound. A potent hSERT Ki, comparable to or better than Paroxetine, would be a strong indicator of on-target activity. High selectivity ratios (NET/SERT and DAT/SERT) would suggest a lower likelihood of side effects associated with norepinephrine or dopamine modulation. The LogP value will provide context for its "drug-likeness," while the Caco-2 permeability and microsomal stability data will offer initial predictions of its oral bioavailability and metabolic clearance.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for project planning and execution.

G cluster_0 Initial Characterization cluster_1 Pharmacological Profiling cluster_2 In Vitro ADME cluster_3 Data Synthesis P1 Protocol 1: LogP Determination P2 Protocol 2: hSERT Binding Assay (Potency) P1->P2 P3 Protocol 3: NET & DAT Binding Assays (Selectivity) P2->P3 Compare Affinities DS Comparative Analysis: This compound vs. Paroxetine P2->DS P4 Protocol 4: Caco-2 Permeability P3->P4 P3->DS P5 Protocol 5: Microsomal Stability P4->P5 P5->DS

Caption: Experimental workflow for benchmarking a novel compound.

This structured approach, from fundamental properties to biological activity and early ADME, provides a robust framework for decision-making in the early stages of drug discovery. By benchmarking against a well-characterized standard like Paroxetine, we can rapidly assess the potential of this compound and identify key areas for further optimization.

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(3-Fluorophenoxy)piperidine and its salts, ensuring the safety of personnel and the protection of our environment. This document is designed to be a practical, immediate resource for your laboratory's operational and safety planning.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound, and its common hydrochloride salt, is a halogenated organic compound utilized in pharmaceutical research as a building block for novel therapeutic agents.[1] While invaluable in research, it presents several health hazards that necessitate careful handling and disposal.

Key Hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[2][3]

  • Causes skin irritation: Direct contact can result in skin irritation.[2][3][4]

  • Causes serious eye irritation: Contact with eyes can lead to significant damage.[2][3][4]

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[2][3][4]

These hazards underscore the importance of adhering to strict safety protocols during use and disposal to minimize exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is a riskTo protect against eye irritation and serious eye damage.[2][4]
Body Laboratory coat or appropriate protective clothingTo prevent contamination of personal clothing and skin.[2][5]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2][6]To prevent inhalation and respiratory irritation.[2][4]

Always consult your institution's specific PPE requirements and the compound's SDS before beginning any work.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and specify if it is the hydrochloride salt)

    • The primary hazards (e.g., "Harmful," "Irritant")

    • The date the waste was first added to the container.

  • Waste Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound in the designated container.

    • Liquid Waste: If dissolved in a solvent, collect in a separate, appropriately labeled liquid hazardous waste container. Do not mix with incompatible wastes.

    • Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, and gloves, should also be placed in the designated solid hazardous waste container.

Step 2: Temporary Storage in the Laboratory
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.[4][7]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated in a satellite accumulation area (i.e., your lab) and the time limits for storage.

Step 3: Arranging for Professional Disposal
  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Necessary Information: Be prepared to provide the EHS office with the following information:

    • The full chemical name and CAS number (3202-36-6 for the hydrochloride)[3]

    • The quantity of waste

    • A description of the waste (e.g., solid, in solution with...)

    • The hazard information (available from the SDS)

  • Follow EHS Instructions: The EHS office will provide specific instructions for the pickup and final disposal of your waste container. This may involve completing a hazardous waste manifest.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill:

    • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

    • For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with soap and water.[2] Collect all cleanup materials in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Regulatory Context: Why These Procedures Matter

As a halogenated organic compound, the disposal of this compound is regulated under environmental laws.[8][9][10] The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of such wastes, often mandating high-temperature incineration to ensure their complete destruction and prevent environmental release.[11] Adhering to the procedures outlined in this guide ensures compliance with these regulations and demonstrates a commitment to responsible chemical management.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed of is_contaminated Is the material unused or contaminated? start->is_contaminated collect_waste Collect in a labeled hazardous waste container is_contaminated->collect_waste Yes store_safely Store securely in a designated satellite accumulation area collect_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_safely->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, you contribute to a safe and sustainable research environment. Your commitment to proper chemical handling and disposal is a testament to your scientific integrity and professionalism.

References

A Senior Application Scientist's Guide to Handling 4-(3-Fluorophenoxy)piperidine: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-(3-Fluorophenoxy)piperidine. As a key building block in pharmaceutical development, particularly for agents targeting neurological disorders, its unique fluorophenoxy structure demands a rigorous and informed approach to laboratory safety.[1] This guide moves beyond mere checklists to instill a deep, causal understanding of the necessary precautions, ensuring that your work is not only scientifically sound but also fundamentally safe.

Understanding the Hazard Profile

This compound hydrochloride is a solid, typically a white powder, that presents several key hazards that dictate our handling protocols.[1] Understanding the "why" behind these classifications is the first step toward building a self-validating system of safety.

The primary hazards are identified as:

  • Harmful if swallowed (H302): Ingestion can lead to systemic toxicity.[2][3]

  • Causes skin irritation (H315): Direct contact can cause inflammation, redness, and discomfort.[2][3]

  • Causes serious eye irritation (H319): The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[2][3]

  • May cause respiratory irritation (H335): Inhalation of the dust can irritate the nose, throat, and lungs.[2][3][4]

These classifications stem from the chemical's structure—a substituted piperidine. Piperidines as a class can be corrosive and toxic.[5][6][7] The addition of a fluorophenoxy group modifies its reactivity and biological interaction, but the core hazards associated with skin, eye, and respiratory contact remain.

Hazard Summary Table
Hazard ClassificationGHS CodeDescription of Risk
Acute Toxicity, OralH302Harmful if ingested, potentially causing systemic effects.[2][3]
Skin IrritationH315Causes irritation upon direct skin contact.[2][3][4]
Eye IrritationH319Can lead to serious, painful irritation if it enters the eyes.[2][3][4]
Specific Target Organ ToxicityH335Inhalation of dust may irritate the respiratory system.[2][3][4]

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a dynamic risk assessment based on the scale of your work and the potential for exposure. The mandate is clear: wear protective gloves, protective clothing, and eye/face protection.[2][3][4]

Step-by-Step PPE Protocol for Handling this compound

A. Engineering Controls: The First Line of Defense Before any PPE is donned, ensure your primary engineering controls are functioning correctly.

  • Fume Hood: All handling of this compound solid should occur within a certified chemical fume hood.[7] This is non-negotiable. The local exhaust ventilation is critical to minimize the concentration of airborne particulates.[3]

  • Safety Stations: Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[7][8]

B. Donning Personal Protective Equipment The order of donning is crucial to prevent cross-contamination.

  • Body Protection:

    • Requirement: A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.[3]

    • Rationale: This protects your personal clothing and skin from accidental splashes or deposition of the fine powder.

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard recommendation.[9] Always use two pairs (double-gloving).

    • Rationale: Double-gloving provides a critical safety buffer. If the outer glove is compromised or contaminated, you can remove it without exposing your skin. Nitrile offers good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.[9] Check gloves for any signs of degradation or punctures before use.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that form a seal around the eyes are mandatory. If there is a significant risk of splashing, a full face shield should be worn in addition to the goggles.[3]

    • Rationale: Standard safety glasses do not provide adequate protection from dust particles that can easily enter around the lenses.[10] Goggles are essential to prevent the serious eye irritation this compound can cause.[2][3]

  • Respiratory Protection:

    • Requirement: For most small-scale laboratory work within a fume hood, respiratory protection may not be required. However, if you are weighing out fine powders or there is any risk of the material becoming airborne despite engineering controls, a respirator is necessary.[3]

    • Selection: A NIOSH-approved N95 dust mask is the minimum. For higher-risk procedures, a half-mask or full-face respirator with P100 particulate filters should be used.[3]

    • Rationale: The H335 classification (May cause respiratory irritation) means that inhaling the dust can directly harm your respiratory tract.[3] A properly fitted respirator ensures that you are not exposed to these airborne particles.

PPE Selection Workflow

PPE_Selection start Start: Task Assessment weighing Weighing Small Quantities (<1g) in Fume Hood? start->weighing large_scale Large Scale Work (>1g) or Potential for Dusting? weighing->large_scale No ppe_base Standard PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles weighing->ppe_base Yes large_scale->ppe_base No ppe_advanced Advanced PPE: - Add Face Shield - Add N95/P100 Respirator large_scale->ppe_advanced Yes end Proceed with Task ppe_base->end ppe_advanced->end

Caption: PPE selection based on task scale and risk.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is paramount. Do not eat, drink, or smoke in any area where this chemical is handled.[2][3]

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, prepare your workspace. Lay down absorbent, disposable bench paper in the fume hood to contain any minor spills.

  • Weighing: When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily. Use anti-static weigh boats or an ionizing bar if static electricity is causing the powder to become airborne.

  • Transfers: If making a solution, add the solid to the solvent slowly. Keep the container opening covered as much as possible during the addition.

  • Post-Handling: After completing the task, wipe down the spatula and any surfaces with a damp cloth (being mindful not to create dust). Dispose of the cloth as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Remove the outer pair of gloves first, followed by your lab coat and eye protection. Finally, remove the inner pair of gloves. Wash your hands thoroughly with soap and water immediately after handling.[3]

Storage and Incompatibilities
  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area.[2][3] The container must be kept tightly closed to prevent absorption of moisture, as some forms may be hygroscopic.[3] Store locked up and away from incompatible materials.[2][3]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8]

Emergency and Disposal Plan

Accidents can happen. A clear, pre-defined emergency plan is a critical component of laboratory safety.

Emergency Procedures
Exposure RouteFirst Aid Response
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Take off all contaminated clothing immediately.[6] Flush the skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][7]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[2][7]
Spill Management

For a small spill within the fume hood:

  • Alert others in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent, non-combustible material like sand or diatomaceous earth.[5]

  • Carefully sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.

  • Wipe the area down with a wet cloth, and dispose of the cloth and any contaminated materials in the hazardous waste container.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2]

  • Place all solid waste into a clearly labeled, sealed container.

  • Liquid waste (e.g., solutions) should be placed in a separate, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[8]

Chemical Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Fume Hood (Bench Paper, Equipment) don_ppe 2. Don Appropriate PPE (See Selection Workflow) prep_area->don_ppe weigh 3. Weigh/Transfer Chemical (Minimize Dust Generation) don_ppe->weigh cleanup 4. Clean Workspace & Tools Post-Transfer weigh->cleanup doff_ppe 5. Doff PPE Correctly cleanup->doff_ppe wash 6. Wash Hands Thoroughly doff_ppe->wash dispose 7. Dispose of Waste (Follow Protocol) wash->dispose

Caption: Step-by-step workflow for safe chemical handling.

By integrating these principles of risk assessment, procedural discipline, and emergency preparedness into your daily work, you build a robust culture of safety. This allows you to focus on the science, confident that you have taken every necessary precaution to protect yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.